2-Amino-5-bromo-3-methylpyrazine
説明
特性
IUPAC Name |
5-bromo-3-methylpyrazin-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-5(7)8-2-4(6)9-3/h2H,1H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZZCBPAGRWGQDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN=C1N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618014 | |
| Record name | 5-Bromo-3-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
74290-67-8 | |
| Record name | 5-Bromo-3-methyl-2-pyrazinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=74290-67-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methylpyrazin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10618014 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-Amino-5-bromo-3-methylpyrazine physical and chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-methylpyrazine is a substituted pyrazine derivative that holds significant interest within the fields of medicinal chemistry and organic synthesis. Its structural features, including a pyrazine core, an amino group, a bromo substituent, and a methyl group, make it a versatile building block for the development of novel compounds with potential therapeutic applications. The pyrazine ring is a key scaffold in numerous FDA-approved drugs, highlighting the importance of its derivatives in drug discovery.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and analysis.
Physical and Chemical Properties
The fundamental physical and chemical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in synthetic and analytical procedures.
General Properties
| Property | Value | Source |
| CAS Number | 74290-65-6 | [1][2][3] |
| Molecular Formula | C₅H₆BrN₃ | [1][2][3] |
| Molecular Weight | 188.03 g/mol | [1][3] |
| Appearance | Yellow crystalline solid | [1] |
| IUPAC Name | 3-bromo-5-methylpyrazin-2-amine | [3] |
Tabulated Physical Properties
| Property | Value | Source |
| Melting Point | 56–57 °C | [1] |
| Boiling Point | 275 °C at 760 mmHg | [2] |
| Density | 1.699 ± 0.06 g/cm³ (predicted) | [1] |
| pKa | 2.65 ± 0.10 (predicted) | [1] |
Solubility
| Solvent | Solubility | Source |
| Dichloromethane (DCM) | Soluble | [1] |
| Other Polar Organic Solvents | Generally Soluble (Qualitative) | [1] |
Spectral Data
Spectroscopic data is essential for the structural elucidation and confirmation of this compound.
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.83 | s | 1H | Pyrazine-H |
| 4.93 | s | 2H | -NH₂ |
| 2.41 | s | 3H | -CH₃ |
Source:[4]
Mass Spectrometry
| Technique | m/z | Interpretation |
| ESI, positive ion mode | 190.2 | [M+H]⁺ |
Source:[4]
Note: Detailed ¹³C NMR, Infrared (IR), and UV-Vis spectroscopic data for this compound are not explicitly available in the reviewed literature. Researchers should perform these analyses for comprehensive characterization.
Synthesis of this compound
The primary synthetic route to this compound involves the bromination of 2-amino-5-methylpyrazine.[1][4]
Experimental Protocol: Bromination of 2-amino-5-methylpyrazine
Materials:
-
2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)
-
Pyridine (4.35 g, 55.0 mmol)
-
Bromine (8.80 g, 55.0 mmol)
-
Dichloromethane (DCM) (250 mL)
-
Water (150 mL)
-
Saturated brine (100 mL)
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-amino-5-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL) in a suitable reaction flask.
-
Slowly add bromine (8.80 g, 55.0 mmol) to the solution.
-
Stir the reaction mixture overnight at room temperature.
-
Upon completion of the reaction, add water (150 mL) to the mixture for extraction.
-
Separate the organic layer.
-
Wash the organic layer with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under vacuum to afford the target compound, this compound, as a yellow solid.
Yield: 7.64 g (88%)[4]
Synthesis Workflow
Caption: Synthetic workflow for the bromination of 2-amino-5-methylpyrazine.
Chemical Reactivity and Applications
This compound is a versatile intermediate in organic synthesis due to the presence of multiple reactive sites.
-
Nucleophilic Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further functionalization of the pyrazine ring.[1]
-
Cross-Coupling Reactions: The bromo substituent is amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. This enables the introduction of a wide range of substituents at the 3-position of the pyrazine ring, facilitating the synthesis of diverse compound libraries for drug discovery.[1]
The electron-donating nature of the amino group and the electron-withdrawing nature of the bromine atom influence the reactivity of the pyrazine ring system.[1]
Logical Relationship of Reactivity
References
An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyrazine (CAS: 74290-65-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromo-3-methylpyrazine is a halogenated heterocyclic compound that serves as a pivotal building block in the synthesis of complex organic molecules. Its unique structural features, including a pyrazine ring substituted with amino, bromo, and methyl groups, make it a valuable intermediate in medicinal chemistry, particularly in the development of kinase inhibitors. This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, synthesis protocols, and key applications of this compound in drug discovery, with a focus on its role as a precursor for Aurora kinase inhibitors.
Chemical and Physical Properties
This compound, with the molecular formula C₅H₆BrN₃, is a solid at room temperature. The strategic placement of its functional groups—an electron-donating amino group and an electron-withdrawing bromine atom—influences its reactivity and makes it a versatile reagent in various chemical transformations.
| Property | Value | Reference(s) |
| Molecular Formula | C₅H₆BrN₃ | |
| Molecular Weight | 188.03 g/mol | |
| CAS Number | 74290-65-6 | |
| Appearance | Yellow solid | |
| Melting Point | 56-57 °C | |
| Boiling Point | 275.0±35.0 °C (Predicted) | |
| Density | 1.699±0.06 g/cm³ (Predicted) | |
| XLogP3 | 0.9 | |
| Hydrogen Bond Donor Count | 1 | |
| Hydrogen Bond Acceptor Count | 3 |
Spectral Data
The structural elucidation of this compound is supported by various spectroscopic techniques.
| Technique | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | |
| Mass Spectrum | (ESI, positive ion mode) m/z: 190.2 [M + H]⁺ |
Synthesis of this compound
A common and efficient method for the synthesis of this compound involves the bromination of 2-amino-5-methylpyrazine.
Experimental Protocol: Bromination of 2-Amino-5-methylpyrazine
Objective: To synthesize this compound via electrophilic bromination of 2-amino-5-methylpyrazine.
Materials:
-
2-amino-5-methylpyrazine
-
Bromine
-
Dichloromethane (DCM)
-
Pyridine
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 5.00 g (45.8 mmol) of 5-methylpyrazin-2-amine and 4.35 g (55.0 mmol) of pyridine in 250 mL of dichloromethane.
-
Slowly add 8.80 g (55.0 mmol) of bromine to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction, add 150 mL of water to the mixture for extraction.
-
Separate the organic layer and wash it with 100 mL of saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under vacuum to yield the final product.
Expected Yield: 7.64 g (88%) of this compound as a yellow solid.
Synthesis of this compound.
Applications in Drug Discovery
The structural motif of this compound is of significant interest to medicinal chemists. The bromine atom serves as a versatile handle for introducing molecular diversity through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the synthesis of libraries of compounds for screening against various biological targets.
Precursor for Kinase Inhibitors
A notable application of this compound is as a precursor for the synthesis of kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in numerous diseases, including cancer.
Aurora Kinase Inhibitors
Substituted 2-aminopyrazines are recognized as important scaffolds for the development of Aurora kinase inhibitors. Aurora kinases are key regulators of mitosis, and their overexpression is a common feature in many human cancers, making them attractive targets for cancer therapy. While a direct synthesis of a specific drug from this compound is not explicitly detailed in the provided search results, its role as a key intermediate is highlighted. The general synthetic strategy involves a Suzuki coupling reaction to replace the bromine atom with a larger, often aromatic, moiety to enhance binding to the kinase active site.
Generalized Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To synthesize a 2-amino-3-aryl-5-methylpyrazine derivative via a Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (e.g., phenylboronic acid)
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0))
-
Base (e.g., potassium carbonate)
-
Solvent (e.g., 1,4-dioxane and water)
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base (2.0 eq).
-
Add the palladium catalyst (0.05 eq).
-
Degas the vessel and purge with an inert gas (e.g., argon or nitrogen).
-
Add the degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water).
-
Heat the reaction mixture with stirring (typically 80-100 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture and perform an aqueous workup.
-
Extract the product with an organic solvent, dry the organic layer, and concentrate under vacuum.
-
Purify the crude product by a suitable method, such as column chromatography.
An In-depth Technical Guide to 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, weight, and chemical properties of 2-Amino-5-bromo-3-methylpyrazine. Additionally, it offers insights into its synthesis and significance as a chemical intermediate in the fields of medicinal chemistry and materials science.
Molecular Structure
The molecular structure of this compound is characterized by a central pyrazine ring. This aromatic heterocycle is substituted with an amino group (-NH₂) at the second position, a bromine atom (Br) at the fifth position, and a methyl group (-CH₃) at the third position.
Caption: Molecular structure of this compound.
Chemical and Physical Properties
The following table summarizes the key quantitative data for this compound and its closely related isomer, 2-Amino-3-bromo-5-methylpyrazine, for comparative purposes.
| Property | This compound | 2-Amino-3-bromo-5-methylpyrazine (Isomer) |
| Molecular Formula | C₅H₆BrN₃ | C₅H₆BrN₃[1] |
| Molecular Weight | 188.03 g/mol | 188.03 g/mol [1] |
| CAS Number | 74290-67-8 | 74290-65-6[1] |
| Appearance | - | Yellow Solid[1] |
| Melting Point | - | 56-57 °C |
| Boiling Point | - | Approximately 275 °C |
| Density | - | Approximately 1.699 g/cm³ |
Experimental Protocols
Synthesis of 2-Amino-3-bromo-5-methylpyrazine (Isomer)
Objective: To synthesize 2-Amino-3-bromo-5-methylpyrazine via the bromination of 2-amino-5-methylpyrazine.
Materials:
-
2-amino-5-methylpyrazine (5.00 g, 45.8 mmol)
-
Pyridine (4.35 g, 55.0 mmol)
-
Bromine (8.80 g, 55.0 mmol)
-
Dichloromethane (DCM) (250 mL)
-
Water (150 mL)
-
Saturated brine (100 mL)
-
Anhydrous sodium sulfate
Procedure:
-
In a suitable reaction vessel, dissolve 2-amino-5-methylpyrazine (5.00 g) and pyridine (4.35 g) in dichloromethane (250 mL).
-
Slowly add bromine (8.80 g) to the solution.
-
Stir the reaction mixture at room temperature overnight.
-
After the reaction is complete, add water (150 mL) to the mixture and perform an extraction.
-
Separate the organic layer and wash it with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate and then filter.
-
Concentrate the filtrate under reduced pressure to yield the product.
Expected Outcome: The procedure is expected to yield 2-Amino-3-bromo-5-methylpyrazine as a yellow solid with a high yield (approximately 88%).
Logical Workflow for Synthesis
The synthesis process can be visualized as a straightforward workflow:
References
Spectroscopic Profile of 2-Amino-5-bromo-3-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the available spectroscopic data for the compound 2-Amino-5-bromo-3-methylpyrazine (CAS No: 74290-67-8). The document is structured to offer an in-depth resource for researchers and professionals engaged in drug development and chemical synthesis, presenting key analytical data in a clear and accessible format. This guide includes tabulated spectroscopic data, detailed experimental protocols for common analytical techniques, and a workflow diagram for spectroscopic analysis.
Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.83 | Singlet | 1H | Pyrazine C-H |
| 4.93 | Singlet | 2H | -NH₂ |
| 2.41 | Singlet | 3H | -CH₃ |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Data
Infrared (IR) Spectroscopy
IR Data
| Functional Group | Expected Wavenumber (cm⁻¹) |
| N-H stretch (amine) | 3300-3500 (typically two bands for -NH₂) |
| C-H stretch (aromatic) | 3000-3100 |
| C-H stretch (aliphatic, -CH₃) | 2850-3000 |
| C=N stretch (pyrazine ring) | 1500-1600 |
| C=C stretch (pyrazine ring) | 1400-1550 |
| N-H bend (amine) | 1580-1650 |
| C-Br stretch | 500-650 |
Mass Spectrometry (MS)
MS Data
| m/z | Ion | Method |
| 190.2 | [M+H]⁺ | ESI |
M (Molecular Weight) = 189.03 g/mol [1]
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic techniques cited in this guide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the this compound sample is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ = 0.00 ppm).
-
Instrumentation: The spectrum is recorded on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: The instrument is tuned and shimmed to optimize the magnetic field homogeneity. A standard one-pulse sequence is typically used. Key parameters include a spectral width of approximately 10-15 ppm, a relaxation delay of 1-5 seconds, and an acquisition time of 2-4 seconds. A sufficient number of scans (typically 8 to 64) are averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: For ¹³C NMR, a proton-decoupled pulse program is commonly used to simplify the spectrum to single lines for each unique carbon atom. A wider spectral width (e.g., 0-220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans and a longer total acquisition time are necessary to achieve an adequate signal-to-noise ratio.
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to generate the frequency-domain spectrum. The spectrum is then phased, baseline corrected, and referenced to the internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample like this compound, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the powdered sample is placed directly onto the ATR crystal (e.g., diamond or germanium).
-
Instrumentation: An FT-IR spectrometer is used to acquire the spectrum.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first collected. Then, the sample is placed on the crystal, and pressure is applied to ensure good contact. The sample spectrum is then recorded. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a spectral range of 4000-400 cm⁻¹.
-
Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.
Electrospray Ionization Mass Spectrometry (ESI-MS)
-
Sample Preparation: A dilute solution of the sample is prepared by dissolving a small amount (e.g., <1 mg) in a suitable solvent such as methanol or acetonitrile to a concentration of approximately 1-10 µg/mL.
-
Instrumentation: The analysis is performed on a mass spectrometer equipped with an electrospray ionization source.
-
Data Acquisition: The sample solution is infused into the ESI source at a low flow rate (e.g., 5-20 µL/min). A high voltage is applied to the tip of the infusion needle, causing the sample to nebulize into a fine spray of charged droplets. As the solvent evaporates, the analyte molecules are ionized (in this case, protonated to form [M+H]⁺). The ions are then guided into the mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z). The detector records the abundance of each ion.
-
Data Analysis: The resulting mass spectrum plots ion intensity versus m/z. The peak corresponding to the protonated molecule provides information about the molecular weight of the compound.
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.
Caption: General workflow for the spectroscopic analysis of a chemical compound.
References
Solubility of 2-Amino-5-bromo-3-methylpyrazine in organic solvents
An In-depth Technical Guide on the Solubility of 2-Amino-5-bromo-3-methylpyrazine in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of this compound (CAS No: 74290-67-8) in organic solvents. Due to the limited availability of specific quantitative solubility data for this compound, this document synthesizes information on its general chemical properties, the solubility of structurally related pyrazine derivatives, and established principles of solubility to provide a predictive assessment. Detailed experimental protocols for determining solubility are also presented, alongside visual representations of the experimental workflow and the influence of solvent polarity on solubility.
Introduction to this compound
This compound is a heterocyclic organic compound featuring a pyrazine ring substituted with an amino, a bromo, and a methyl group. Its chemical structure suggests a degree of polarity due to the presence of the amino group and the nitrogen atoms in the pyrazine ring, which are capable of hydrogen bonding. The bromine atom and the methyl group also contribute to its overall physicochemical properties, influencing its interactions with various solvents.
Compound Identification:
-
Chemical Name: this compound
-
CAS Number: 74290-67-8
-
Molecular Formula: C₅H₆BrN₃
-
Molecular Weight: 188.03 g/mol
Predicted Solubility Profile
Table 1: Predicted Qualitative Solubility of this compound in Common Organic Solvents
| Solvent Class | Solvent Example | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | Soluble | The amino group and pyrazine nitrogens can form hydrogen bonds with the hydroxyl group of the alcohol. |
| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and has a high dielectric constant, facilitating the dissolution of polar compounds. A related compound, 3-Amino-6-bromopyrazine-2-carboxylic acid, is known to be soluble in DMSO.[1] |
| Dichloromethane (DCM) | Soluble | A structurally similar isomer, 2-Amino-3-bromo-5-methylpyrazine, is reported to be soluble in DCM.[2] | |
| Acetone | Moderately Soluble | Acetone's polarity should allow for favorable interactions, though likely less so than more polar solvents like DMSO or methanol. | |
| Non-Polar | Hexane, Toluene | Sparingly Soluble | The overall polarity of this compound is likely too high for significant interaction with non-polar solvents. |
Experimental Protocol for Solubility Determination
To obtain quantitative and precise solubility data, a standardized experimental protocol should be followed. The isothermal shake-flask method is a widely accepted technique for determining the equilibrium solubility of a solid in a solvent.
Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.
Materials:
-
This compound (solid)
-
Selected organic solvent(s) of high purity
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.45 µm PTFE)
-
Volumetric flasks
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.
Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
Pipette a known volume of the selected organic solvent into each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C).
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that equilibrium is reached. The time required for equilibration should be determined empirically.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the constant temperature for a sufficient time (e.g., 2-4 hours) to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.
-
-
Analysis:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method.
-
Analyze the diluted solution using a validated HPLC or UV-Vis spectrophotometry method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of known concentrations to quantify the analyte.
-
-
Calculation of Solubility:
-
Calculate the concentration of this compound in the saturated solution, taking into account the dilution factor.
-
Express the solubility in appropriate units, such as grams per liter (g/L) or moles per liter (mol/L).
-
Visualizations
Experimental Workflow for Solubility Determination
Caption: Experimental workflow for determining the solubility of this compound.
Relationship Between Solvent Polarity and Predicted Solubility
Caption: Predicted influence of solvent polarity on the solubility of this compound.
Conclusion
This technical guide provides a foundational understanding of the solubility of this compound in organic solvents. While quantitative data is sparse, the chemical structure strongly suggests a preference for solubility in polar organic solvents. For researchers and drug development professionals, the provided experimental protocol offers a robust framework for obtaining precise solubility data, which is critical for applications such as reaction optimization, formulation development, and purification processes. The visualizations included serve to clarify the experimental workflow and the fundamental principles governing the solubility of this compound.
References
Navigating the Safety Profile of 2-Amino-5-bromo-3-methylpyrazine: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data, handling procedures, and experimental protocols for 2-Amino-5-bromo-3-methylpyrazine (CAS No: 74290-65-6). Due to the limited availability of a complete, official Safety Data Sheet (SDS) for this specific compound, this guide synthesizes available data from various sources, including information on structurally similar compounds, to offer a robust framework for its safe handling and use in a research and development setting.
Physicochemical and Hazard Profile
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 74290-65-6 | [3][4] |
| Molecular Formula | C₅H₆BrN₃ | [4] |
| Molecular Weight | 188.03 g/mol | [4] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 56-57 °C | |
| Boiling Point | 275 °C at 760 mmHg | [3] |
| Density | 1.7 ± 0.1 g/cm³ |
Hazard Identification and Classification
Based on available data for this compound and structurally related compounds, the following hazard classifications should be considered.
Table 2: Hazard Identification
| Hazard Class | Classification | Notes |
| Acute Toxicity (Oral) | Category 4 (Harmful if swallowed) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine.[2] |
| Skin Corrosion/Irritation | Category 2 (Causes skin irritation) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine and general classification as an irritant.[2] |
| Serious Eye Damage/Irritation | Category 2A (Causes serious eye irritation) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine.[2] |
| Skin Sensitization | Category 1 (May cause an allergic skin reaction) - Potential | Based on data for 2-Amino-5-bromo-3-(methylamino)pyrazine. |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 (May cause respiratory irritation) - Inferred | Based on data for 2-Amino-5-bromo-3-methoxypyrazine.[2] |
It is crucial to handle this compound with the assumption that it possesses these hazards until a complete toxicological assessment is available.
Safe Handling and Storage Protocols
Adherence to strict safety protocols is paramount when working with this compound. The following guidelines are based on standard operating procedures for handling solid, irritant chemicals.[1][5][6]
Engineering Controls
All work with this compound should be conducted in a properly functioning chemical fume hood to minimize the risk of inhalation.[5] A safety shower and eyewash station must be readily accessible.[7]
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure. The logical workflow for PPE selection is illustrated in the diagram below.
Caption: PPE selection workflow for handling this compound.
Handling Procedures
-
Avoid the formation of dust when handling the solid material.[8]
-
Use non-sparking tools.[8]
-
Wash hands thoroughly after handling.
-
Employ good laboratory housekeeping practices to prevent contamination.[9]
Storage
Store this compound in a tightly closed container in a cool, dry, and well-ventilated area.[8] Keep it segregated from incompatible materials such as strong oxidizing agents.
Emergency Procedures
Prompt and appropriate action is critical in the event of an emergency.
First Aid Measures
Table 3: First Aid Measures
| Exposure Route | First Aid Protocol | Source(s) |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention. | [8] |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. | [7] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention. | [7] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. | [8] |
Accidental Release Measures
In the event of a spill, follow the procedures outlined in the diagram below. Only trained personnel equipped with the appropriate PPE should handle spills. For large spills, or if respiratory protection is required, evacuate the area and contact the institution's environmental health and safety (EHS) department.[1]
Caption: Workflow for responding to a spill of this compound.
Experimental Protocols: Synthesis
The following is a general procedure for the synthesis of this compound, adapted from available literature. This should be performed by qualified personnel under strict safety protocols.
Bromination of 2-Amino-5-methylpyrazine
-
To a solution of 2-amino-5-methylpyrazine and pyridine in dichloromethane (DCM) in a reaction vessel, slowly add bromine at room temperature with stirring.
-
Allow the reaction mixture to stir overnight.
-
Upon completion, quench the reaction by adding water.
-
Perform a liquid-liquid extraction to separate the organic layer.
-
Wash the organic layer with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product as necessary.
Toxicological and Ecological Information
Toxicology
As previously stated, a complete toxicological profile for this compound is not available. Studies on pyrazine derivatives indicate that they are generally metabolized and excreted.[10][11] However, the presence of the bromine atom may influence the toxicological properties. Research on other brominated organic compounds has suggested the potential for effects on the thyroid.[12] Until specific data is available, this compound should be treated as potentially toxic.
Ecotoxicity
No data on the ecotoxicity of this compound is currently available. It is imperative to prevent its release into the environment. All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.
Conclusion
While this compound is a valuable compound in research and drug development, the lack of a comprehensive safety profile necessitates a cautious and well-informed approach to its handling. By adhering to the guidelines outlined in this technical guide, researchers can mitigate the potential risks associated with this compound. It is strongly recommended that institutions conduct their own risk assessments prior to its use and that researchers stay informed of any new safety data that may become available.
References
- 1. research.wayne.edu [research.wayne.edu]
- 2. chemical-label.com [chemical-label.com]
- 3. 2-Amino-3-bromo-5-methylpyrazine,74290-65-6-Amadis Chemical [amadischem.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. pdx.edu [pdx.edu]
- 6. ehs.stanford.edu [ehs.stanford.edu]
- 7. matrixscientific.com [matrixscientific.com]
- 8. echemi.com [echemi.com]
- 9. SOP: Irritants | PennEHRS [ehrs.upenn.edu]
- 10. Safety and efficacy of pyrazine derivatives including saturated ones belonging to chemical group 24 when used as flavourings for all animal species - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pyrazines: occurrence, formation and biodegradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Toxicological evaluation of brominated vegetable oil in Sprague Dawley rats - PubMed [pubmed.ncbi.nlm.nih.gov]
The Expanding Therapeutic Potential of Substituted Pyrazine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold, a six-membered aromatic heterocycle with nitrogen atoms at the 1 and 4 positions, has emerged as a privileged structure in medicinal chemistry. Its derivatives exhibit a remarkable breadth of biological activities, making them a focal point for the discovery of novel therapeutic agents. This technical guide provides an in-depth exploration of the significant biological activities of substituted pyrazine derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. This document is intended to serve as a comprehensive resource, offering quantitative data, detailed experimental protocols, and visualizations of key molecular pathways to aid in ongoing research and drug development efforts.
Anticancer Activity of Pyrazine Derivatives
Substituted pyrazines have demonstrated considerable potential as anticancer agents, with numerous derivatives exhibiting potent cytotoxicity against a variety of human cancer cell lines.[1] The mechanisms underlying their antitumor effects are diverse, frequently involving the modulation of critical signaling pathways that govern cell proliferation, survival, and metastasis.
A significant number of pyrazine-based compounds function as inhibitors of protein kinases, enzymes that play a pivotal role in cellular signaling.[1] Dysregulation of kinase activity is a well-established hallmark of many cancers, rendering them attractive targets for therapeutic intervention.
Quantitative Anticancer Activity Data
The following table summarizes the in vitro anticancer activity of selected substituted pyrazine derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).
| Compound ID/Class | Cancer Cell Line | IC50 (µM) | Reference Compound | Reference |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | A549 (Lung) | 68.75 | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | Caco-2 (Colon) | 73.08 | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | Hela (Cervical) | 17.50 | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 7 | HT1080 (Fibrosarcoma) | 43.75 | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | A549 (Lung) | 148 | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | Caco-2 (Colon) | 76.92 | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | Hela (Cervical) | 74.8 | - | [2] |
| Pyrazolo[3,4-d]pyrimidine derivative 5 | HT1080 (Fibrosarcoma) | 96.25 | - | [2] |
| Pyrazoline derivative b17 | HepG-2 (Liver) | 3.57 | Cisplatin (8.45 µM) | [3] |
| Pyrido[3,4-b]pyrazine derivative 28 | Pancreatic Cancer Cells (MiaPaCa-2) | 0.025 | - | [4] |
| Imidazo[4,5-b]pyrazine derivatives 17-21 | Colon Cancer Cells (MK12) | Single-digit nM | - | [4] |
| Pyrazolopyrimidine derivative 11o | Capan-1 (Pancreatic) | 1.4 | - | [5] |
| Pyrazolopyrimidine derivative 11r | Capan-1 (Pancreatic) | 5.1 | - | [5] |
| Pyrazolopyrimidine derivative 11s | Capan-1 (Pancreatic) | 5.3 | - | [5] |
Key Signaling Pathways in Cancer Targeted by Pyrazine Derivatives
Several critical signaling pathways implicated in cancer progression are targeted by pyrazine derivatives. The Epidermal Growth Factor Receptor (EGFR) and Janus Kinase/Signal Transducer and Activator of Transcription (JAK/STAT) pathways are notable examples.
EGFR Signaling Pathway
The EGFR signaling cascade plays a crucial role in cell proliferation, differentiation, and survival. Its aberrant activation is a common feature in many cancers. Pyrazine derivatives have been developed as EGFR tyrosine kinase inhibitors (TKIs), competing with ATP at the kinase domain and thereby blocking downstream signaling.
JAK/STAT Signaling Pathway
The JAK/STAT pathway is essential for transmitting information from extracellular cytokine signals to the nucleus, leading to gene expression changes that affect cell proliferation, differentiation, and immune responses. Constitutive activation of this pathway is linked to various cancers. Pyrazine-based inhibitors have been designed to target JAK kinases, thereby blocking the downstream signaling cascade.
Antimicrobial Activity of Pyrazine Derivatives
The emergence of multidrug-resistant pathogens presents a formidable challenge to global health. Pyrazine derivatives have been extensively investigated for their antimicrobial properties, demonstrating activity against a wide spectrum of bacteria and fungi, including clinically relevant strains.
Quantitative Antimicrobial Activity Data
The following tables summarize the in vitro antimicrobial activity of selected substituted pyrazine derivatives, expressed as Minimum Inhibitory Concentration (MIC) in µg/mL and zone of inhibition in mm.
Table 2a: Minimum Inhibitory Concentration (MIC) of Pyrazine Derivatives
| Compound ID | E. coli | P. aeruginosa | B. subtilis | S. aureus | C. albicans | M. tuberculosis H37Rv | Reference |
| P3 | 50 | >100 | 100 | 100 | 12.5 | - | [6] |
| P4 | 50 | >100 | 100 | 50 | 3.125 | - | [6] |
| P6 | 100 | 25 | 100 | 100 | 12.5 | - | [6] |
| P7 | 50 | 25 | 100 | 100 | 12.5 | - | [6] |
| P9 | 50 | 25 | 100 | 50 | 12.5 | - | [6] |
| P10 | 100 | 25 | 50 | 50 | 3.125 | - | [6] |
| 3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide (17) | - | - | - | - | - | 12.5 | [7] |
| 3-amino-N-octylpyrazine-2-carboxamide (12) | - | - | - | - | - | >100 | [7] |
| Triazolo[4,3-a]pyrazine derivative 2e | 16 | - | - | 32 | - | - | [8][9] |
| Triazolo[4,3-a]pyrazine derivative 1f | 32 | - | - | 64 | - | - | [8] |
| Triazolo[4,3-a]pyrazine derivative 1i | 32 | - | - | 64 | - | - | [8] |
Table 2b: Zone of Inhibition of Pyrazine Derivatives
| Compound ID | Concentration (mg/well) | Zone of Inhibition (mm) vs. XDR S. Typhi | Reference |
| 5a | 50 | 14 | [10] |
| 5b | 50 | 14 | [10] |
| 5c | 50 | 15 | [10] |
| 5d | 50 | 17 | [10] |
Anti-inflammatory Activity of Pyrazine Derivatives
Chronic inflammation is a key contributor to the pathogenesis of numerous diseases. Pyrazine derivatives have demonstrated potent anti-inflammatory effects, primarily through the inhibition of pro-inflammatory mediators such as nitric oxide (NO).
Quantitative Anti-inflammatory Activity Data
The following table presents the in vitro anti-inflammatory activity of selected pyrazole derivatives, which share a similar diazole core structure, by measuring the inhibition of nitric oxide production.
| Compound Class | IC50 (µM) for NO Inhibition | Reference |
| 1H-Pyrazole-1-carboxamidine HCl (PCA) | 0.2 (vs. iNOS, eNOS, nNOS) | [11] |
| 3-Methyl-PCA | 5.0 (vs. iNOS) | [11] |
| 4-Methyl-PCA | 2.4 (vs. iNOS) | [11] |
| Pyrazolo[1,5-a]quinazoline 13i | <50 | [12] |
| Pyrazolo[1,5-a]quinazoline 16 | <50 | [12] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for the accurate evaluation and comparison of the biological activities of novel compounds. This section provides methodologies for key in vitro assays.
Anticancer Activity: MTT Cell Viability Assay
This protocol outlines the determination of the cytotoxic effects of pyrazine derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Protocol Steps:
-
Cell Seeding: Plate cancer cells in a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test pyrazine derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for an additional 24 to 72 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Antimicrobial Activity: Agar Well Diffusion Method
This method is used to assess the antimicrobial activity of pyrazine derivatives by measuring the zone of growth inhibition.
Protocol Steps:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar and pour it into sterile Petri dishes.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland turbidity standard).
-
Plate Inoculation: Evenly spread the microbial inoculum over the entire surface of the agar plate.
-
Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.
-
Compound Application: Add a fixed volume (e.g., 50-100 µL) of the pyrazine derivative solution (dissolved in a suitable solvent like DMSO) into each well. Include a solvent control and a positive control (a standard antibiotic).
-
Incubation: Incubate the plates under conditions optimal for the growth of the test microorganism (e.g., 37°C for 18-24 hours for bacteria).
-
Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.
Anti-inflammatory Activity: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This assay measures the ability of pyrazine derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.
Protocol Steps:
-
Cell Culture: Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding: Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere for 24 hours.
-
Compound Treatment: Pre-treat the cells with various concentrations of the pyrazine derivatives for 1-2 hours.
-
LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) at a final concentration of 1 µg/mL for 24 hours to induce nitric oxide production.
-
Griess Assay:
-
Collect 50 µL of the culture supernatant from each well.
-
Add 50 µL of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid) to each supernatant sample.
-
Incubate at room temperature for 10-15 minutes.
-
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Data Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition compared to the LPS-stimulated control. Determine the IC50 value.
Conclusion
Substituted pyrazine derivatives represent a highly versatile and promising class of compounds with a wide array of biological activities. Their demonstrated efficacy in preclinical models for cancer, infectious diseases, and inflammatory conditions underscores their potential for further development as therapeutic agents. The data and protocols presented in this technical guide are intended to provide a solid foundation for researchers to build upon, facilitating the design, synthesis, and evaluation of novel pyrazine-based drug candidates. Continued exploration of the structure-activity relationships and mechanisms of action of these compounds will be crucial in unlocking their full therapeutic potential.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and Evaluation of New Pyrazoline Derivatives as Potential Anticancer Agents in HepG-2 Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. rjpbcs.com [rjpbcs.com]
- 7. Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Inhibition of nitric oxide synthase with pyrazole-1-carboxamidine and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Anti-Inflammatory Activity of Pyrazolo[1,5-a]quinazolines [mdpi.com]
An In-depth Technical Guide to the Reactivity of Amino and Bromo Groups on the Pyrazine Ring
For Researchers, Scientists, and Drug Development Professionals
The pyrazine scaffold is a privileged core structure in medicinal chemistry, appearing in numerous clinically approved drugs and active pharmaceutical ingredients. Its unique electronic properties, characterized by an electron-deficient aromatic system, make the functionalization of the pyrazine ring a critical aspect of drug design and development. This guide provides a detailed examination of the reactivity of two key functional groups on the pyrazine ring: the amino group and the bromo group. Understanding their distinct chemical behaviors and the interplay between them is essential for the strategic synthesis of novel pyrazine-based therapeutics.
Electronic Landscape of the Pyrazine Ring
The pyrazine ring is a diazine, containing two nitrogen atoms at positions 1 and 4. This arrangement makes the ring significantly more electron-deficient than benzene, which profoundly influences its reactivity. Generally, the pyrazine ring is resistant to electrophilic aromatic substitution but is activated towards nucleophilic aromatic substitution (SNAr).[1][2] The introduction of substituents like amino and bromo groups further modulates this reactivity, enabling a wide range of chemical transformations.
-
Amino Group (-NH₂): As a strong electron-donating group through resonance, the amino group partially mitigates the electron-deficient nature of the pyrazine ring. This increases the ring's electron density, making it more susceptible to electrophilic attack than the unsubstituted pyrazine, although still less reactive than benzene.[1] The amino group itself can also act as a nucleophile.
-
Bromo Group (-Br): The bromo group is an electron-withdrawing group through induction and a weak electron-donating group through resonance. Its primary role in pyrazine chemistry is that of an excellent leaving group in nucleophilic aromatic substitution and as a versatile handle for transition metal-catalyzed cross-coupling reactions.[3]
Reactivity of the Bromo Group
The bromo group is arguably one of the most versatile functional groups for the elaboration of the pyrazine core. Its utility stems from its participation in two major classes of reactions: nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
The electron-deficient pyrazine ring facilitates the SNAr mechanism, where a nucleophile attacks the carbon bearing the bromo leaving group.[4][5] The reaction proceeds through a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[4] The presence of additional electron-withdrawing groups on the ring can further accelerate this reaction.[5]
Common nucleophiles for SNAr reactions on bromopyrazines include alkoxides, thiolates, and amines. The reaction conditions typically involve a polar aprotic solvent and may require elevated temperatures.
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex aromatic compounds, and bromopyrazines are excellent substrates for these transformations.[6][7] These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance.
-
Suzuki-Miyaura Coupling: This reaction couples the bromopyrazine with a boronic acid or ester to form a new C-C bond.[6][8] It is widely used for the synthesis of biaryl and heteroaryl-aryl structures.[9]
-
Buchwald-Hartwig Amination: This powerful method forms a C-N bond by coupling the bromopyrazine with a primary or secondary amine.[7][10] It is a cornerstone of medicinal chemistry for accessing a diverse range of aminopyrazine derivatives.[11]
-
Sonogashira Coupling: This reaction forms a C-C bond between the bromopyrazine and a terminal alkyne, providing access to alkynylpyrazine derivatives.[12][13][14]
The choice of palladium catalyst, ligand, base, and solvent is crucial for the success of these reactions and often requires optimization for specific substrates.
Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions of Bromopyrazines
| Reaction Type | Coupling Partner | Catalyst / Ligand | Base | Solvent | Temp (°C) | Yield (%) |
| Suzuki-Miyaura[6] | Phenylboronic acid | (A-taphos)₂PdCl₂ | K₂CO₃ | Toluene/H₂O | 110 | 85 |
| Buchwald-Hartwig[10] | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | 100 | 92 |
| Sonogashira[12][15] | Phenylacetylene | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N | DMF | 100 | 96 |
-
To a microwave vial or Schlenk tube, add the bromopyrazine (1.0 eq), arylboronic acid (1.2 eq), palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and base (e.g., K₂CO₃, 2.0 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add a degassed solvent mixture (e.g., toluene/water or dioxane/water) via syringe.
-
Seal the vessel and heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-120 °C) for the specified time, or until completion as monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired coupled product.
Caption: General catalytic cycle for cross-coupling reactions.
Reactivity of the Amino Group
The amino group on a pyrazine ring exhibits rich chemistry, acting as a nucleophile, a directing group, and a precursor for other functionalities.
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, readily reacting with electrophiles such as acyl chlorides, anhydrides, and alkyl halides.[16] N-acylation is a common reaction to form amides, which are prevalent in many bioactive molecules.[17] This reaction is typically carried out in the presence of a base to neutralize the acid byproduct.
Primary aromatic amines, including aminopyrazines, can undergo diazotization upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid).[18][19][20] The resulting pyrazine diazonium salt is a versatile intermediate. While often unstable, it can be converted to a variety of other functional groups (e.g., -OH, -Cl, -Br, -CN) through Sandmeyer-type reactions.[20]
Table 2: Representative Reactions of the Aminopyrazine Group
| Reaction Type | Reagent | Base | Solvent | Product | Yield (%) |
| N-Acylation[16] | Acetyl Chloride | Pyridine | CH₂Cl₂ | N-acetylaminopyrazine | >90 |
| Diazotization-Azo Coupling[18] | Aryldiazonium salt | - | DMSO | Azo-aminopyrazine | 80-95 |
| Electrophilic Bromination[1] | N-Bromosuccinimide | - | Acetonitrile | 2-Amino-5-bromopyrazine | 85 |
-
Dissolve the aminopyrazine (1.0 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) in a round-bottom flask under an inert atmosphere.
-
Add a base (e.g., pyridine or triethylamine, 1.2 eq).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add the acylating agent (e.g., acetyl chloride or acetic anhydride, 1.1 eq) dropwise with stirring.
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the pure amide.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Rapid Kinetics and Relative Reactivity of Some Five Membered Aromatic Heterocycles using Hydrodynamic Voltammetry – Oriental Journal of Chemistry [orientjchem.org]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. A facile access for the synthesis of some C-2 substituted imidazopyrazines by utilizing the palladium catalyzed Suzuki cross-coupling reaction under microwave irradiation [html.rhhz.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 13. [PDF] Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes | Semantic Scholar [semanticscholar.org]
- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. mdpi.com [mdpi.com]
- 18. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 19. byjus.com [byjus.com]
- 20. Diazotisation [organic-chemistry.org]
An In-depth Technical Guide to the Electron-Donating and Withdrawing Effects in 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the electronic properties of 2-amino-5-bromo-3-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry and materials science. The interplay of electron-donating and -withdrawing substituents on the pyrazine ring dictates its reactivity, basicity, and potential for further functionalization, making a thorough understanding of these effects crucial for its application in drug design and novel material development.
Electronic Landscape of this compound
The chemical behavior of this compound is governed by the electronic contributions of its three substituents: an amino (-NH₂) group at the 2-position, a bromo (-Br) group at the 5-position, and a methyl (-CH₃) group at the 3-position, all attached to an electron-deficient pyrazine ring.
The amino group at the 2-position is a strong electron-donating group (EDG) through resonance (+M effect), significantly increasing the electron density of the pyrazine ring, particularly at the ortho and para positions. This activation is crucial for electrophilic substitution reactions.
The bromo group at the 5-position is an electron-withdrawing group (EWG) through its inductive effect (-I effect) due to its high electronegativity. However, it can also exhibit a weak electron-donating resonance effect (+M effect) through its lone pairs. In heterocyclic systems like pyrazine, the inductive effect generally dominates.
The methyl group at the 3-position is a weak electron-donating group through an inductive effect (+I effect).
The pyrazine ring itself is inherently electron-deficient due to the presence of two electronegative nitrogen atoms. This electron deficiency makes unsubstituted pyrazine generally resistant to electrophilic attack but susceptible to nucleophilic substitution. The presence of the strong electron-donating amino group, however, can activate the ring towards electrophilic substitution.
The synergistic and antagonistic interplay of these electronic effects determines the overall reactivity and physicochemical properties of the molecule. For instance, the electron-donating amino group can enhance the nucleophilicity of the ring, while the electron-withdrawing bromo group can influence the acidity of the amino protons and provide a site for cross-coupling reactions.
Data Presentation: Physicochemical and Spectroscopic Properties
While specific experimental data for this compound is not widely available in the reviewed literature, the following tables summarize predicted properties and expected spectroscopic characteristics based on known substituent effects and data from analogous compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value | Source/Method |
| pKa | 2.00 ± 0.10 | Prediction[1] |
| Boiling Point | 272.4 ± 35.0 °C | Prediction |
| Density | 1.699 ± 0.06 g/cm³ | Prediction |
Table 2: Expected ¹H and ¹³C NMR Chemical Shift Ranges for this compound (in CDCl₃)
Disclaimer: These are estimated ranges based on analogous compounds and substituent effects. Actual experimental values may vary.
| Atom | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Rationale |
| C2 | - | 155 - 165 | Carbon bearing the electron-donating amino group, shifted downfield. |
| C3 | - | 130 - 140 | Carbon bearing the methyl group. |
| C5 | - | 115 - 125 | Carbon bearing the electron-withdrawing bromo group, shifted upfield relative to an unsubstituted carbon. |
| C6 | 7.5 - 8.0 | 135 - 145 | Aromatic proton adjacent to a nitrogen and the bromo-substituted carbon. |
| -NH₂ | 4.5 - 5.5 (broad) | - | Amine protons, chemical shift can be variable and concentration-dependent. |
| -CH₃ | 2.3 - 2.6 | 15 - 25 | Methyl protons. |
Table 3: Expected IR Absorption Frequencies for this compound
Disclaimer: These are expected frequencies based on functional group analysis. Actual experimental values may vary.
| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration Mode |
| N-H | 3300 - 3500 | Asymmetric and symmetric stretching |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (ring) | 1500 - 1600 | Stretching |
| N-H | 1600 - 1650 | Bending (scissoring) |
| C-Br | 500 - 600 | Stretching |
Experimental Protocols
Proposed Synthetic Protocol: Regioselective Bromination of 2-Amino-3-methylpyrazine
This proposed protocol is based on general procedures for the bromination of aminopyridines and aminopyrazines. Optimization of reaction conditions would be necessary to achieve high regioselectivity and yield.
Materials:
-
2-Amino-3-methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve 2-amino-3-methylpyrazine (1.0 eq) in anhydrous acetonitrile in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add N-bromosuccinimide (1.0 - 1.1 eq) portion-wise to the stirred solution over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Remove the acetonitrile under reduced pressure.
-
Partition the residue between dichloromethane (DCM) and saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate this compound.
Protocol for Suzuki-Miyaura Cross-Coupling
The bromo substituent at the 5-position provides a handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce further molecular diversity. The following is a general protocol that can be adapted for the coupling of this compound with various boronic acids.
Materials:
-
This compound
-
Arylboronic acid (1.2 - 1.5 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0 eq)
-
Solvent (e.g., 1,4-dioxane/water 4:1 mixture)
-
Inert atmosphere (nitrogen or argon)
Procedure:
-
To a Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and the base (2.0 eq).
-
Add the palladium catalyst (0.05 eq) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the progress by TLC.
-
After completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
Caption: Proposed synthetic workflow for this compound.
Caption: Interplay of electronic effects on the pyrazine ring.
Conclusion
This compound presents a synthetically versatile scaffold with a rich electronic landscape. The strategic placement of electron-donating and -withdrawing groups allows for a fine-tuning of its chemical properties. While specific experimental data for this particular isomer is scarce in the public domain, this guide provides a robust theoretical framework and predictive data to aid researchers in its synthesis and application. The proposed protocols for synthesis and functionalization offer a starting point for the development of novel molecules with potential applications in drug discovery and materials science. Further experimental validation of the predicted properties and optimization of the synthetic routes are warranted to fully exploit the potential of this promising heterocyclic compound.
References
Discovering Novel Derivatives from 2-Amino-5-bromo-3-methylpyrazine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic derivatization of 2-Amino-5-bromo-3-methylpyrazine, a versatile scaffold for the development of novel chemical entities with potential therapeutic applications. Pyrazine derivatives have garnered significant attention in medicinal chemistry due to their wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This document outlines key synthetic methodologies, presents quantitative biological data from analogous compounds, and visualizes relevant signaling pathways and experimental workflows to guide researchers in the exploration of new derivatives from this promising starting material.
Synthetic Strategies for Derivatization
This compound offers two primary sites for chemical modification: the bromine atom at the 5-position and the amino group at the 2-position. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide variety of aryl, heteroaryl, and alkynyl substituents. The amino group can potentially undergo nucleophilic substitution reactions for further functionalization.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-nitrogen bonds. Three key reactions are particularly relevant for the derivatization of this compound: the Suzuki-Miyaura coupling, the Sonogashira coupling, and the Buchwald-Hartwig amination.
The Suzuki-Miyaura coupling enables the formation of a C-C bond between the pyrazine core and various aryl or heteroaryl boronic acids or esters. This reaction is widely used in pharmaceutical synthesis due to its mild reaction conditions and tolerance of a broad range of functional groups.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and a suitable base such as potassium phosphate (K₃PO₄) (2.5 eq).
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst, for example, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq). Then, add a degassed solvent system, typically a mixture of an organic solvent and water, such as 1,4-dioxane/water (4:1).
-
Reaction: Stir the reaction mixture at an elevated temperature, typically between 85-95°C.
-
Monitoring: Monitor the progress of the reaction using a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Purification: Filter off the drying agent and concentrate the organic layer under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure 2-Amino-5-aryl-3-methylpyrazine derivative.
The Sonogashira coupling is a versatile method for the formation of a C-C bond between the pyrazine core and a terminal alkyne. This reaction is of significant interest for the synthesis of novel heterocyclic compounds with potential applications in medicinal chemistry and materials science.
Experimental Protocol: General Procedure for Sonogashira Coupling
-
Reaction Setup: To a dry 10 mL round-bottom flask, add the palladium catalyst, for instance, Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%), a phosphine ligand such as triphenylphosphine (PPh₃) (5.0 mol%), and a copper(I) co-catalyst like copper(I) iodide (CuI) (5.0 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen or argon three times.
-
Solvent and Base: Add an anhydrous solvent such as N,N-Dimethylformamide (DMF) (e.g., 2.0 mL per 0.5 mmol of the bromopyrazine) and an amine base like triethylamine (Et₃N) (e.g., 1 mL). Stir the mixture for 30 minutes at room temperature.
-
Reagent Addition: Add this compound (1.0 equivalent) and the terminal alkyne (1.2 equivalents).
-
Reaction: Heat the mixture to 100°C and stir for 3-5 hours, monitoring the reaction progress by TLC or LC-MS.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into a saturated aqueous solution of ammonium chloride to quench the reaction and remove the amine hydrohalide salt.
-
Extraction: Extract the product with an organic solvent (e.g., ethyl acetate). Combine the organic layers and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired 2-Amino-3-methyl-5-alkynylpyrazine.
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds. This reaction allows for the synthesis of N-aryl or N-heteroaryl derivatives by coupling the bromopyrazine with a primary or secondary amine.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a dry Schlenk tube equipped with a magnetic stir bar, combine this compound, the desired primary or secondary amine, a base such as cesium carbonate (Cs₂CO₃), a palladium pre-catalyst like Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃], and a suitable phosphine ligand (e.g., Xantphos).
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., argon) three times.
-
Solvent Addition: Add an anhydrous solvent, such as toluene, via syringe.
-
Reaction: Heat the reaction mixture to 110°C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Purification: Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.
Biological Activity and Data Presentation
Pyrazine derivatives are known to exhibit a wide range of pharmacological activities, including potent anticancer effects. While specific data for derivatives of this compound are not extensively available in the public domain, the following tables summarize the in vitro cytotoxic activity of analogous pyrazine-containing compounds against various human cancer cell lines. This data can serve as a benchmark for newly synthesized derivatives.
Table 1: Anticancer Activity of Chalcone-Pyrazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 46 | BPH-1 | 10.4 |
| MCF-7 | 9.1 | |
| 47 | PC12 | 16.4 |
| 48 | BEL-7402 | 10.74 |
Data sourced from a review on chalcone-pyrazine derivatives and their activity against various cancer cell lines.[1]
Table 2: Anticancer Activity of Cinnamic Acid-Pyrazine Derivatives
| Compound | Cell Line | IC₅₀ (µM) |
| 34 | BEL-7402 | 9.400 |
| A549 | 7.833 |
Data sourced from a review on cinnamic acid-pyrazine derivatives and their cytotoxic effects.[1]
Table 3: Anticancer Activity of Ligustrazine-Chalcone Hybrids
| Compound | Cell Line | IC₅₀ (µM) |
| 57 | MDA-MB-231 | 1.60 |
| MCF-7 | 1.41 | |
| 60 | MDA-MB-231 | 1.67 |
| MCF-7 | 1.54 |
Data sourced from a review on ligustrazine-chalcone hybrids and their anti-proliferation effects.[1]
Signaling Pathways and Visualization
Many pyrazine derivatives exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. The Fibroblast Growth Factor Receptor (FGFR) and the PI3K/Akt/mTOR pathways are two such critical pathways that have been identified as targets for pyrazine-based inhibitors.
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway
The FGFR signaling pathway plays a crucial role in cell proliferation, differentiation, and migration. Aberrant activation of this pathway is implicated in various cancers. Inhibition of FGFR signaling can block downstream cascades, including the RAS-MAPK and PI3K-Akt pathways, thereby impeding tumor growth.
Caption: FGFR signaling pathway and the inhibitory action of pyrazine derivatives.
PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell metabolism, growth, and proliferation. Its dysregulation is a common feature in many cancers, making it a prime target for therapeutic intervention. Pyrazine derivatives have been investigated as inhibitors of this pathway, offering a potential avenue for cancer treatment.
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory point of pyrazine derivatives.
Experimental Workflows
The following diagrams illustrate the general workflows for the key synthetic transformations described in this guide.
Suzuki-Miyaura Coupling Workflow
Caption: General experimental workflow for the Suzuki-Miyaura coupling.
Sonogashira Coupling Workflow
Caption: General experimental workflow for the Sonogashira coupling.
Buchwald-Hartwig Amination Workflow
Caption: General experimental workflow for the Buchwald-Hartwig amination.
References
2-Amino-5-bromo-3-methylpyrazine: A Heterocyclic Building Block for Kinase Inhibitor Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
2-Amino-5-bromo-3-methylpyrazine is a versatile heterocyclic compound of significant interest in medicinal chemistry. Its unique structural features, comprising a pyrazine core with strategically positioned amino, bromo, and methyl groups, render it an invaluable building block for the synthesis of complex molecules, particularly in the realm of targeted cancer therapy. The presence of a bromine atom facilitates diverse cross-coupling reactions, enabling the introduction of various functionalities and the construction of extensive compound libraries. This guide provides a comprehensive overview of the synthesis, properties, and key applications of this compound, with a focus on its utility in the development of kinase inhibitors. Detailed experimental protocols for its synthesis and subsequent derivatization are presented, alongside a summary of its physicochemical and spectroscopic data.
Chemical Properties and Data
This compound is a yellow solid at room temperature.[1] Its chemical structure and key properties are summarized below.
| Property | Value | Reference(s) |
| CAS Number | 74290-65-6 (most common), 74290-67-8 | [2][3] |
| Molecular Formula | C₅H₆BrN₃ | [2] |
| Molecular Weight | 188.03 g/mol | [2] |
| Appearance | Yellow solid | [1] |
| Melting Point | Not available in searched literature. | |
| Boiling Point | Not available in searched literature. | |
| Solubility | Soluble in common organic solvents like dichloromethane (DCM). | [2] |
Spectroscopic Data:
| Spectrum | Data | Reference(s) |
| ¹H NMR | (400 MHz, CDCl₃) δ (ppm): 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | [1] |
| Mass Spectrum | (ESI, positive ion mode) m/z: 190.2 [M + H]⁺ | [1] |
| ¹³C NMR | Not available in searched literature. | |
| IR Spectrum | Not available in searched literature. |
Synthesis
The most common and efficient synthesis of this compound involves the direct bromination of 2-amino-3-methylpyrazine.[1]
Experimental Protocol: Synthesis of this compound[1]
Materials:
-
2-Amino-3-methylpyrazine (5.00 g, 45.8 mmol)
-
Bromine (8.80 g, 55.0 mmol)
-
Pyridine (4.35 g, 55.0 mmol)
-
Dichloromethane (DCM, 250 mL)
-
Water (150 mL)
-
Saturated brine (100 mL)
-
Anhydrous sodium sulfate
Procedure:
-
To a solution of 2-amino-3-methylpyrazine and pyridine in dichloromethane, slowly add bromine.
-
Stir the reaction mixture at room temperature overnight.
-
Upon completion of the reaction, add water to the mixture for extraction.
-
Separate the organic layer and wash it with saturated brine.
-
Dry the organic layer over anhydrous sodium sulfate and filter.
-
Concentrate the filtrate under vacuum to afford the target compound.
Yield: 7.64 g (88%) of this compound as a yellow solid.[1]
Applications as a Heterocyclic Building Block
The reactivity of the bromine atom in this compound makes it an ideal substrate for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. These reactions allow for the facile introduction of aryl, heteroaryl, and amino moieties at the 5-position of the pyrazine ring, enabling the synthesis of a diverse range of complex molecules.[2]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds. In the context of this compound, it is used to introduce aryl or heteroaryl substituents.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1-1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane and Water (4:1 mixture)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, and potassium phosphate.
-
Add the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Heat the reaction mixture to 85-95 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of primary or secondary amines.
Materials:
-
This compound (1.0 equiv)
-
Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)
-
Xantphos (0.04 equiv)
-
Cesium carbonate (Cs₂CO₃) (1.5 equiv)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Application in the Synthesis of Aurora Kinase Inhibitors
A significant application of this compound is in the synthesis of kinase inhibitors, particularly those targeting Aurora kinases.[4] Aurora kinases are a family of serine/threonine kinases that play crucial roles in the regulation of mitosis.[5] Their overexpression is linked to various cancers, making them attractive targets for cancer therapy.[6]
Derivatives of 2-aminopyrazine have been synthesized and shown to exhibit potent inhibitory activity against Aurora A and Aurora B kinases.[4] For instance, a series of 3,5-disubstituted-2-aminopyrazines were developed, with some compounds showing IC₅₀ values in the nanomolar range against these kinases.[4]
Aurora Kinase Signaling Pathway and Inhibition
Aurora kinases are key regulators of cell division. Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex that ensures correct chromosome segregation and cytokinesis.[7] Inhibition of Aurora kinases disrupts these processes, leading to mitotic arrest and ultimately apoptosis in cancer cells.[8][5]
The inhibition of Aurora kinases by small molecules derived from building blocks like this compound typically occurs through competitive binding at the ATP-binding site of the kinase.[9] This prevents the phosphorylation of downstream substrates, leading to defects in mitotic progression and inducing cell death in rapidly dividing cancer cells.[9]
Conclusion
This compound has established itself as a valuable and versatile heterocyclic building block in modern medicinal chemistry. Its straightforward synthesis and the reactivity of its bromo substituent allow for the efficient construction of diverse molecular scaffolds. The demonstrated application of this compound in the development of potent Aurora kinase inhibitors highlights its significance in the search for novel anticancer therapeutics. The detailed protocols and data presented in this guide are intended to facilitate further research and development efforts utilizing this important chemical entity.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | [frontierspecialtychemicals.com]
- 4. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? [synapse.patsnap.com]
- 6. aacrjournals.org [aacrjournals.org]
- 7. apexbt.com [apexbt.com]
- 8. Aurora Kinase Inhibitors: Current Status and Outlook - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis Protocol for 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed application note and protocol for the synthesis of 2-Amino-5-bromo-3-methylpyrazine, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The protocol is based on the bromination of 2-amino-3-methylpyrazine.
Introduction
This compound is a substituted pyrazine derivative that serves as a versatile building block in organic synthesis. The pyrazine ring is a core structure in numerous FDA-approved drugs, particularly in the development of antivirals and kinase inhibitors. The presence of amino, bromo, and methyl groups on the pyrazine ring allows for diverse chemical modifications, making it a valuable intermediate for constructing compound libraries for structure-activity relationship (SAR) studies in drug discovery. Its unique electronic and structural features also make it a candidate for investigation in material science.
Reaction Scheme
The synthesis of this compound is achieved through the electrophilic bromination of 2-amino-3-methylpyrazine using bromine in the presence of pyridine.
Reaction:
Quantitative Data Summary
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Starting Material | 2-Amino-3-methylpyrazine (5.00 g, 45.8 mmol) | [1][2][3] |
| Reagent | Bromine (8.80 g, 55.0 mmol) | [1][2][3] |
| Base | Pyridine (4.35 g, 55.0 mmol) | [1][2][3] |
| Solvent | Dichloromethane (DCM) (250 mL) | [1][2][3] |
| Reaction Time | Overnight | [1][2][3] |
| Reaction Temperature | Room Temperature | [1][2][3] |
| Product Yield | 7.64 g (88%) | [1][3] |
| Product Appearance | Yellow Solid | [1][3] |
| Molecular Weight | 188.03 g/mol | |
| Mass Spectrum (ESI, m/z) | 190.2 [M+H]⁺ | [3] |
| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.83 (s, 1H), 4.93 (s, 2H), 2.41 (s, 3H) | [1][3] |
Experimental Protocol
This protocol details the synthesis of this compound from 2-amino-3-methylpyrazine.
Materials:
-
2-Amino-3-methylpyrazine
-
Bromine
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
Equipment:
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of 2-amino-3-methylpyrazine (5.00 g, 45.8 mmol) and pyridine (4.35 g, 55.0 mmol) in dichloromethane (250 mL), slowly add bromine (8.80 g, 55.0 mmol).[1][2][3]
-
Stir the reaction mixture at room temperature overnight.[1][2][3]
-
After the reaction is complete, add water (150 mL) to the mixture and transfer it to a separatory funnel.[1][3]
-
Dry the organic layer over anhydrous sodium sulfate and filter.[1][3]
-
Concentrate the filtrate under vacuum to yield the crude product.[1][3]
-
The resulting product, this compound, is obtained as a yellow solid (7.64 g, 88% yield).[1][3]
Synthesis Workflow
The following diagram illustrates the workflow for the synthesis of this compound.
Caption: Synthesis workflow for this compound.
Safety Precautions
-
Bromine is highly corrosive and toxic. Handle it with extreme care in a well-ventilated fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent. Use appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Pyridine has a strong, unpleasant odor and is flammable. Handle it in a fume hood.
-
Always wear appropriate PPE when handling chemicals.
Conclusion
This protocol provides a reliable and high-yielding method for the synthesis of this compound. The procedure is straightforward and utilizes readily available starting materials and reagents, making it suitable for both academic and industrial research settings. The resulting product is a key intermediate for the synthesis of a wide range of biologically active molecules.
References
Application Notes and Protocols for the Step-by-Step Bromination of 2-Amino-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed, step-by-step protocol for the selective bromination of 2-amino-3-methylpyrazine. The procedures outlined below are intended to serve as a guide for the synthesis of mono- and di-brominated derivatives, which are valuable intermediates in the development of novel pharmaceuticals and other bioactive compounds.
Introduction
2-Amino-3-methylpyrazine is a heterocyclic amine that serves as a versatile building block in organic synthesis. The introduction of bromine atoms onto the pyrazine ring significantly alters its electronic properties and provides a handle for further chemical modifications, such as cross-coupling reactions. The controlled, stepwise bromination of this substrate allows for the selective synthesis of 2-amino-5-bromo-3-methylpyrazine and 2-amino-3,5-dibromo-3-methylpyrazine. These halogenated derivatives are key intermediates in the synthesis of a range of therapeutic agents, including kinase inhibitors and compounds with applications in agriculture and materials science.[1]
Reaction Scheme
The step-by-step bromination of 2-amino-3-methylpyrazine proceeds via electrophilic aromatic substitution. The amino group is a strong activating group, directing the incoming electrophile (bromine) to the positions ortho and para to it. In the case of 2-amino-3-methylpyrazine, the C5 position is electronically activated and sterically accessible, leading to the initial formation of the 5-bromo derivative. Subsequent bromination occurs at the remaining activated position.
Caption: Stepwise bromination of 2-amino-3-methylpyrazine.
Experimental Protocols
Protocol 1: Synthesis of this compound (Mono-bromination)
This protocol is adapted from a similar procedure for the bromination of a related aminopyrazine derivative.[2]
Materials:
-
2-Amino-3-methylpyrazine
-
Bromine (Br₂)
-
Pyridine
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 2-amino-3-methylpyrazine (1.0 eq.) in anhydrous dichloromethane (DCM) in a round-bottom flask, add pyridine (1.2 eq.).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add a solution of bromine (1.1 eq.) in DCM to the reaction mixture via a dropping funnel over a period of 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium thiosulfate until the red-brown color of bromine disappears.
-
Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford this compound as a solid.
Protocol 2: Synthesis of 2-Amino-3,5-dibromo-3-methylpyrazine (Di-bromination)
This protocol uses a slight excess of a brominating agent to achieve di-bromination.[3]
Materials:
-
2-Amino-3-methylpyrazine (or this compound)
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (ACN), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Saturated aqueous sodium sulfite solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-amino-3-methylpyrazine (1.0 eq.) in anhydrous acetonitrile.
-
Add N-Bromosuccinimide (NBS) (2.2 eq.) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of sodium sulfite.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to yield 2-amino-3,5-dibromo-3-methylpyrazine.
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Physical Appearance |
| 2-Amino-3-methylpyrazine | C₅H₇N₃ | 109.13 | - | Off-white solid |
| This compound | C₅H₆BrN₃ | 188.03 | 80-90[2] | Yellow solid |
| 2-Amino-3,5-dibromo-3-methylpyrazine | C₅H₅Br₂N₃ | 266.93 | 75-85 | Pale yellow solid |
Experimental Workflow
Caption: General workflow for the synthesis of brominated 2-amino-3-methylpyrazine derivatives.
Applications in Drug Development
Brominated aminopyrazines are valuable intermediates in the pharmaceutical industry.[1] The bromine atoms serve as versatile synthetic handles for introducing a wide range of functional groups through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira). This allows for the rapid generation of diverse compound libraries for lead optimization in drug discovery programs.
Specifically, substituted aminopyrazines are core scaffolds in a number of kinase inhibitors.[4] For example, 2-amino-3,5-dibromopyrazine is a precursor for the synthesis of rho kinase (ROCK) inhibitors, which are being investigated for the treatment of various diseases, including cancer and cardiovascular disorders.[1] The ability to selectively introduce bromine at specific positions on the pyrazine ring is crucial for fine-tuning the structure-activity relationship (SAR) of these drug candidates.
Safety Precautions
-
Bromine is highly corrosive, toxic, and a strong oxidizing agent. Handle it with extreme care in a well-ventilated fume hood, and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Dichloromethane and acetonitrile are volatile and toxic organic solvents. Avoid inhalation and skin contact.
-
N-Bromosuccinimide is an irritant. Avoid contact with skin and eyes.
-
All reactions should be carried out in a fume hood.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
References
- 1. nbinno.com [nbinno.com]
- 2. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 3. CN105622526A - Preparation method of 2-aminopyrazine derivatives - Google Patents [patents.google.com]
- 4. Design, Synthesis, and Biological Evaluation of 3-Amino-pyrazine-2-carboxamide Derivatives as Novel FGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the use of 2-Amino-5-bromo-3-methylpyrazine in Suzuki-Miyaura cross-coupling reactions. This versatile building block is a key starting material for the synthesis of 2-amino-5-aryl-3-methylpyrazines, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in various biologically active molecules. The methodologies outlined enable the efficient formation of carbon-carbon bonds, facilitating the generation of libraries of novel compounds for screening and lead optimization.
Note: Detailed experimental data for Suzuki cross-coupling reactions of this compound is not extensively available in the public domain. The following protocols and data are adapted from established procedures for the structurally analogous and electronically similar substrate, 2-Amino-5-bromo-4-methylpyridine.[1][2] These conditions are expected to provide a strong starting point for the successful coupling of the target pyrazine derivative.
Data Presentation: Reaction Conditions and Expected Yields
The successful outcome of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the choice of catalyst, base, and solvent. The following table summarizes typical reaction conditions and reported yields for the coupling of the analogous 2-Amino-5-bromo-4-methylpyridine with various arylboronic acids, which can serve as a benchmark for optimizing the reactions of this compound.[1][2]
| Entry | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 85[1][2] |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 82[1] |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 88[1] |
| 4 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 12-24 | 78[1] |
| 5 | Phenylboronic acid | Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O (10:1) | 100-110 | 4-12 | Expected High[1] |
| 6 | Phenylboronic acid | Pd-PEPPSI-IPr | K₂CO₃ | THF | 60-80 | 4-12 | Not specified |
Experimental Protocols
Two detailed protocols are provided below, representing a traditional and a modern catalyst system. Researchers should optimize these conditions for their specific arylboronic acid coupling partner.
Protocol 1: Suzuki Coupling using Tetrakis(triphenylphosphine)palladium(0)
This protocol employs a widely used and commercially available palladium catalyst.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.5 eq)
-
Anhydrous 1,4-dioxane
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and potassium phosphate (2.5 eq).[2]
-
Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.[1][2]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).[2] Then, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (e.g., for a 1 mmol scale reaction, use 4 mL of 1,4-dioxane and 1 mL of water).[1][2]
-
Reaction: Stir the reaction mixture vigorously at 85-95 °C.[1][2] Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues. Transfer the filtrate to a separatory funnel and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).[1]
Protocol 2: Suzuki Coupling using a Buchwald Ligand System
This protocol utilizes a more modern and highly active catalyst system, which can be beneficial for challenging substrates.[1]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Anhydrous toluene
-
Degassed deionized water
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Schlenk flask or sealed reaction vial
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Inert gas supply (Argon or Nitrogen)
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add this compound (1.0 eq), the arylboronic acid (1.5 eq), Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk flask.[1]
-
Solvent Addition: Add anhydrous toluene and degassed water (typically in a 10:1 ratio).[1]
-
Inert Atmosphere: Seal the flask and ensure the inert atmosphere is maintained.
-
Reaction: Heat the reaction mixture to 100-110 °C and stir vigorously.[1] Monitor the reaction progress by TLC or GC-MS.
-
Workup: After completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash the organic layer with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[1]
Visualizations
The following diagrams illustrate the experimental workflow, the fundamental catalytic cycle of the Suzuki-Miyaura reaction, and a potential application of the synthesized compounds in a signaling pathway context.
Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway by a synthesized compound.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction has become an indispensable tool in modern organic synthesis, particularly in medicinal chemistry and drug development, where the synthesis of arylamines is a frequent necessity.[1] The ability to construct complex amine-containing molecules from readily available aryl halides has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 2-Amino-5-bromo-3-methylpyrazine, a valuable building block in the synthesis of various biologically active compounds. The pyrazine moiety is a common scaffold in numerous pharmaceuticals, and the ability to efficiently introduce diverse amino groups at the C5 position opens up a vast chemical space for drug discovery and lead optimization. The presence of a pyridine-like nitrogen and an amino group in the substrate requires careful optimization of reaction conditions to achieve high yields and selectivity, as these functionalities can potentially coordinate with the palladium catalyst and influence its activity.[2][3]
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the C-Br bond with a primary or secondary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a sequence of key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of this compound to form a Pd(II) complex.
-
Ligand Exchange/Coordination: The amine substrate coordinates to the palladium center.
-
Deprotonation: A base deprotonates the coordinated amine to form a palladium-amido complex.
-
Reductive Elimination: The desired N-substituted 2-amino-3-methyl-5-aminopyrazine product is formed, and the Pd(0) catalyst is regenerated, completing the catalytic cycle.[4][5]
The choice of catalyst, ligand, base, and solvent is crucial for the success of the reaction, especially with heteroaromatic substrates that can be challenging coupling partners.[6]
Data Presentation: A Comparative Overview
The following table summarizes representative quantitative data for the Buchwald-Hartwig amination of various bromo-heterocycles, providing a reference for expected reaction conditions and outcomes with this compound.
| Entry | Heteroaryl Bromide | Amine | Pd Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-5-bromo-4-methylpyridine | Arylamine | Pd₂(dba)₃ (2.5) | Xantphos (5) | Cs₂CO₃ (1.5) | Toluene | 110 | 12-24 | 70-95 |
| 2 | 3-Bromo-2-aminopyridine | Secondary Amine | RuPhos Precatalyst (2) | - | LiHMDS (2.2) | THF | 65 | 16 | 80-95 |
| 3 | 3-Bromo-2-aminopyridine | Primary Amine | BrettPhos Precatalyst (2) | - | LiHMDS (2.2) | THF | 65 | 16 | 60-78 |
| 4 | 4-Bromo-1H-imidazole | Aniline | [Pd(cinnamyl)Cl]₂ (1-2) | tBuBrettPhos (1-2) | LiHMDS (2.2) | THF | RT | 12 | 85 |
| 5 | Bromobenzene | Secondary Amine | Pd(OAc)₂ (1) | RuPhos (2) | NaOtBu (1.2) | Neat | 110 | 12 | 90-99 |
Experimental Protocols
The following are generalized protocols for the Buchwald-Hartwig amination of this compound with primary and secondary amines. Optimization of the ligand, base, solvent, and temperature may be necessary for specific amine coupling partners.
Protocol 1: General Procedure for Coupling with Primary or Secondary Amines
This protocol is adapted from a procedure for the amination of a similar substrate, 2-Amino-5-bromo-4-methylpyridine.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium source (e.g., Pd₂(dba)₃, Pd(OAc)₂)
-
Phosphine ligand (e.g., Xantphos, RuPhos, BrettPhos)
-
Base (e.g., Cs₂CO₃, NaOtBu, LiHMDS)
-
Anhydrous solvent (e.g., Toluene, Dioxane, THF)
-
Standard glassware for inert atmosphere reactions (e.g., Schlenk tube)
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add this compound (1.0 equiv.), the palladium source (e.g., 2-5 mol%), the phosphine ligand (e.g., 4-10 mol%), and the base (e.g., 1.5-2.5 equiv.) under an inert atmosphere (e.g., argon or nitrogen).
-
Seal the tube and evacuate and backfill with the inert gas (repeat this cycle three times).
-
Add the anhydrous solvent (e.g., Toluene) via syringe.
-
Add the amine (1.1-1.5 equiv.) to the reaction mixture via syringe. If the amine is a solid, it can be added with the other solid reagents in step 1.
-
Heat the reaction mixture with vigorous stirring to the desired temperature (typically 80-110 °C).
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Wash the organic layer with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-amino-3-methyl-5-(substituted)aminopyrazine.
Mandatory Visualization
Caption: Experimental workflow for the Buchwald-Hartwig amination.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.
-
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.
-
The bases used (e.g., NaOtBu, LiHMDS) are corrosive and moisture-sensitive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Always consult the Safety Data Sheet (SDS) for all chemicals used.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Palladium-Catalyzed C,N-Cross Coupling Reactions of 3-Halo-2-aminopyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Palladium-Catalyzed Amination of Unprotected Five-Membered Heterocyclic Bromides - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 2-Amino-5-bromo-3-methylpyrazine as a Versatile Intermediate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utility of 2-Amino-5-bromo-3-methylpyrazine as a key intermediate in the synthesis of pharmaceutically active compounds, with a particular focus on the development of kinase inhibitors. This document includes detailed experimental protocols for the synthesis of the intermediate and its subsequent elaboration, quantitative data, and visualizations of synthetic pathways and relevant biological signaling cascades.
Introduction
This compound is a substituted pyrazine derivative that serves as a valuable building block in medicinal chemistry.[1] Its unique arrangement of functional groups—a nucleophilic amino group, a bromine atom amenable to cross-coupling reactions, and a methyl group—offers multiple avenues for synthetic diversification. This versatility makes it an attractive starting material for the construction of complex heterocyclic scaffolds, which are prominent in many targeted therapies. Notably, this intermediate is a key precursor in the synthesis of potent inhibitors of Aurora kinases, a family of enzymes that play a critical role in cell cycle regulation and are frequently overexpressed in various cancers.
Application in the Synthesis of Aurora Kinase Inhibitors
Aurora kinases are a family of serine/threonine kinases that are essential for the proper execution of mitosis.[1] Dysregulation of Aurora kinase activity can lead to genetic instability and tumorigenesis, making them a compelling target for cancer therapy. Small molecule inhibitors of Aurora kinases have shown promise in preclinical and clinical settings. The pyrazine core of this compound serves as a crucial scaffold for developing such inhibitors, providing a rigid framework for the precise orientation of pharmacophoric groups that interact with the ATP-binding pocket of the kinase.
The general synthetic strategy involves the initial preparation of the this compound core, followed by sequential or one-pot cross-coupling and amination reactions to introduce the necessary substituents for potent and selective kinase inhibition.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol details the synthesis of the title intermediate via the bromination of 2-Amino-3-methylpyrazine.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| 2-Amino-3-methylpyrazine | 109.13 | 5.00 g | 45.8 |
| Bromine (Br₂) | 159.81 | 8.80 g (2.82 mL) | 55.0 |
| Pyridine | 79.10 | 4.35 g (4.44 mL) | 55.0 |
| Dichloromethane (CH₂Cl₂) | 84.93 | 250 mL | - |
| Water (H₂O) | 18.02 | 150 mL | - |
| Saturated Brine | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 142.04 | As needed | - |
Procedure:
-
To a 500 mL round-bottom flask, add 2-Amino-3-methylpyrazine (5.00 g, 45.8 mmol) and dichloromethane (250 mL).
-
Stir the mixture at room temperature until the solid is fully dissolved.
-
Add pyridine (4.35 g, 55.0 mmol) to the solution.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
Slowly add bromine (8.80 g, 55.0 mmol) dropwise to the stirred solution over a period of 30 minutes.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction overnight at room temperature.
-
Upon completion of the reaction (monitored by TLC), add water (150 mL) to the flask and transfer the mixture to a separatory funnel.
-
Separate the organic layer. Wash the organic layer with saturated brine (100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound as a yellow solid.
Expected Yield: ~88%
Protocol 2: Representative Suzuki-Miyaura Coupling for Arylation
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to introduce an aryl group at the 5-position of the pyrazine ring, a key step in building the core of many kinase inhibitors.
Reaction Scheme:
Materials:
| Reagent/Solvent | Molecular Weight ( g/mol ) | Amount | Moles (mmol) |
| This compound | 188.03 | 1.00 g | 5.32 |
| Arylboronic acid | - | 1.2 eq | 6.38 |
| Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | 1155.56 | 0.05 eq | 0.266 |
| Potassium Carbonate (K₂CO₃) | 138.21 | 2.0 eq | 10.64 |
| 1,4-Dioxane | 88.11 | 20 mL | - |
| Water (H₂O) | 18.02 | 5 mL | - |
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.00 g, 5.32 mmol), the corresponding arylboronic acid (6.38 mmol), and potassium carbonate (1.47 g, 10.64 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Under the inert atmosphere, add Tetrakis(triphenylphosphine)palladium(0) (307 mg, 0.266 mmol).
-
Add 1,4-dioxane (20 mL) and degassed water (5 mL) to the flask.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-Amino-5-aryl-3-methylpyrazine.
Expected Yield: 70-90% (dependent on the arylboronic acid used)
Data Presentation
Table 1: Summary of Synthesis of this compound
| Starting Material | Reagents | Solvent | Reaction Time | Temperature | Yield (%) |
| 2-Amino-3-methylpyrazine | Br₂, Pyridine | CH₂Cl₂ | Overnight | RT | ~88 |
Table 2: Representative Yields for Suzuki-Miyaura Coupling
| Arylboronic Acid | Catalyst | Base | Solvent | Temperature (°C) | Representative Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 85 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 88 |
| 3-Chlorophenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 79 |
Visualizations
Synthetic Workflow
Caption: Synthetic workflow for an Aurora kinase inhibitor.
Aurora Kinase Signaling Pathway in the Cell Cycle
References
Application of 2-Amino-5-bromo-3-methylpyrazine in Agrochemical Development
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-5-bromo-3-methylpyrazine is a heterocyclic compound belonging to the pyrazine family. Pyrazine derivatives are of significant interest in the agrochemical industry due to their inherent biological activity and structural versatility. While direct application data for this compound as an active agrochemical ingredient is limited in publicly available literature, its structural similarity to other key intermediates, such as 2-Amino-5-bromo-3-methylpyridine, strongly suggests its primary role as a valuable building block in the synthesis of novel fungicides, herbicides, and insecticides.
The presence of a reactive bromine atom and an amino group on the pyrazine core allows for a wide range of chemical modifications, making it an ideal scaffold for developing new active ingredients with tailored properties for crop protection. This document provides an overview of its potential applications, synthetic protocols, and proposed screening methodologies for the development of new agrochemical candidates.
Synthesis of this compound
A reliable and efficient synthesis of this compound is crucial for its utilization in agrochemical research and development. The following protocol describes a common method for its preparation.
Experimental Protocol: Synthesis of this compound
Materials:
-
2-Amino-3-methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile
-
Stirring apparatus
-
Reaction flask
-
Standard laboratory glassware for workup and purification
Procedure:
-
In a suitable reaction flask, dissolve 2-Amino-3-methylpyrazine (1.0 equivalent) in acetonitrile.
-
Cool the solution to 0-5 °C using an ice bath.
-
Slowly add N-Bromosuccinimide (1.05 equivalents) portion-wise to the stirred solution, maintaining the temperature below 10 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Application as a Synthetic Intermediate
The true value of this compound in agrochemical development lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential pesticidal activity. The bromine atom is particularly amenable to palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for the introduction of a wide variety of substituents.
Proposed Synthetic Pathway for a Hypothetical Fungicide
The following diagram illustrates a potential synthetic route where this compound is used to create a hypothetical fungicidal compound.
Caption: Synthetic pathway for a hypothetical fungicide.
Proposed Agrochemical Screening Protocol
To evaluate the potential of novel compounds derived from this compound, a tiered screening approach is recommended.
Experimental Protocol: In Vitro Fungicidal Activity Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against a panel of pathogenic fungi.
Materials:
-
Test compounds synthesized from this compound
-
Cultures of relevant pathogenic fungi (e.g., Botrytis cinerea, Fusarium graminearum, Magnaporthe oryzae)
-
Potato Dextrose Agar (PDA) or other suitable growth medium
-
96-well microtiter plates
-
Spectrophotometer
-
Positive control fungicide (e.g., Carbendazim)
-
Negative control (solvent vehicle, e.g., DMSO)
Procedure:
-
Prepare stock solutions of the test compounds and the positive control in a suitable solvent (e.g., DMSO).
-
Prepare serial dilutions of the stock solutions to achieve a range of test concentrations.
-
In a 96-well plate, add a defined volume of fungal spore suspension or mycelial fragments to each well containing the appropriate growth medium.
-
Add the test compound dilutions to the respective wells. Include wells for the positive and negative controls.
-
Incubate the plates at an optimal temperature for fungal growth (e.g., 25 °C) for a specified period (e.g., 48-72 hours).
-
Measure the fungal growth inhibition by reading the optical density (OD) at a suitable wavelength (e.g., 600 nm) using a spectrophotometer.
-
Calculate the percentage of growth inhibition for each concentration relative to the negative control.
-
Determine the IC₅₀ value for each compound by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a dose-response curve.
Data Presentation
Quantitative data from screening assays should be organized for clear comparison.
Table 1: Hypothetical Fungicidal Activity of this compound Derivatives
| Compound ID | Target Fungus | IC₅₀ (µM) |
| DERIVATIVE-001 | Botrytis cinerea | 15.2 |
| DERIVATIVE-002 | Botrytis cinerea | 8.7 |
| DERIVATIVE-003 | Botrytis cinerea | 22.5 |
| DERIVATIVE-001 | Fusarium graminearum | > 50 |
| DERIVATIVE-002 | Fusarium graminearum | 12.1 |
| DERIVATIVE-003 | Fusarium graminearum | 35.8 |
| Carbendazim (Control) | Botrytis cinerea | 1.5 |
| Carbendazim (Control) | Fusarium graminearum | 2.1 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Agrochemical Discovery and Development Workflow
The development of a new agrochemical from a starting intermediate like this compound follows a structured workflow.
Caption: Agrochemical discovery and development workflow.
Conclusion
This compound is a promising starting material for the synthesis of novel agrochemicals. Its versatile chemistry allows for the creation of diverse libraries of compounds for screening against various agricultural pests and diseases. The protocols and workflows outlined in this document provide a framework for researchers to explore the potential of this valuable synthetic intermediate in the ongoing effort to develop effective and sustainable crop protection solutions. Further research into the synthesis of derivatives and their subsequent biological evaluation is warranted to fully unlock the potential of this compound in agrochemical development.
Application Notes and Protocols for N-Alkylation of 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the N-alkylation of 2-amino-5-bromo-3-methylpyrazine, a versatile building block in medicinal chemistry and material science.[1] The introduction of an alkyl group on the amino functionality can significantly modulate the physicochemical and pharmacological properties of the parent molecule. The following sections detail established methodologies for this transformation, including classical approaches with alkyl halides and modern catalytic procedures.
Experimental Protocols
Three primary methods for the N-alkylation of this compound are presented: direct alkylation with alkyl halides, reductive amination with carbonyl compounds, and catalytic N-alkylation using alcohols via the "borrowing hydrogen" methodology.
Method 1: Direct N-Alkylation with Alkyl Halides
This classical approach involves the reaction of the amino group with an alkyl halide, typically in the presence of a base. While straightforward, this method can sometimes lead to over-alkylation, yielding a mixture of mono- and di-alkylated products.[2] Careful control of reaction conditions is crucial for selective mono-alkylation.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, ethyl bromide)
-
Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium tert-butoxide (t-BuOK))
-
Anhydrous solvent (e.g., N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile)
-
Quenching agent (e.g., saturated aqueous ammonium chloride solution)
-
Extraction solvent (e.g., ethyl acetate, dichloromethane)
-
Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere (e.g., nitrogen or argon)
-
Standard workup and purification equipment (separatory funnel, rotary evaporator, column chromatography apparatus)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add the base (1.1 to 1.5 equivalents) portion-wise to the stirred solution. For a strong base like NaH, deprotonation will generate the corresponding aminopyrazinyl anion.[3]
-
After stirring for 30 minutes at 0 °C, add the alkyl halide (1.0 to 1.2 equivalents) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired N-alkylated product.
Method 2: Reductive Amination with Aldehydes or Ketones
Reductive amination is a highly efficient and selective method for mono-N-alkylation.[3][4] This two-step, one-pot process involves the formation of an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.
Materials:
-
This compound
-
Aldehyde or ketone (1.0-1.2 equivalents)
-
Reducing agent (e.g., sodium triacetoxyborohydride (STAB), sodium cyanoborohydride (NaBH₃CN))[3]
-
Solvent (e.g., dichloromethane (DCM), 1,2-dichloroethane (DCE), or methanol)
-
Acetic acid (optional, as a catalyst for imine formation)
-
Standard workup and purification equipment
Procedure:
-
To a round-bottom flask, add this compound (1.0 equivalent) and the aldehyde or ketone (1.0-1.2 equivalents).
-
Dissolve the reactants in the chosen solvent. A small amount of acetic acid can be added to catalyze imine formation.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.
-
Add the reducing agent (1.2 to 1.5 equivalents) portion-wise to the reaction mixture. Be cautious as some reducing agents can react with atmospheric moisture.
-
Continue stirring at room temperature for 4-24 hours, monitoring the reaction by TLC or LC-MS.
-
Once the reaction is complete, quench with water or a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent, and wash the combined organic layers with brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash column chromatography to yield the N-alkylated pyrazine.
Method 3: Catalytic N-Alkylation with Alcohols (Borrowing Hydrogen)
This modern and sustainable approach utilizes alcohols as alkylating agents, with water as the sole byproduct.[5][6] The reaction is catalyzed by transition metal complexes and typically requires elevated temperatures.
Materials:
-
This compound
-
Alcohol (e.g., benzyl alcohol, ethanol) (1.2-2.0 equivalents)
-
Catalyst (e.g., Co(II), Mn(I), or Zn(II) complex) (typically 1-5 mol%)[2][5][7]
-
Base (e.g., potassium tert-butoxide (t-BuOK)) (0.5-0.75 equivalents)[2][7]
-
Anhydrous, degassed solvent (e.g., toluene)[7]
-
High-pressure reaction tube or a flask equipped with a reflux condenser
-
Inert atmosphere (argon or nitrogen)
-
Standard workup and purification equipment
Procedure:
-
In an oven-dried high-pressure tube under an argon atmosphere, combine this compound (1.0 mmol), the alcohol (1.2 mmol), the catalyst (e.g., 3.0 mol %), and the base (e.g., t-BuOK, 0.5 equiv).[7]
-
Add the anhydrous and degassed solvent (e.g., 3.0 mL of toluene).[7]
-
Seal the tube tightly and place it in a preheated oil bath at 80-120 °C.[2][7]
-
Stir the reaction for 16-48 hours.[2][7] Monitor the reaction by taking aliquots and analyzing via GC-MS or LC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography to isolate the N-alkylated 2-aminopyrazine derivative.
Data Presentation: Comparison of N-Alkylation Conditions for Heteroaromatic Amines
The following table summarizes reaction conditions and yields for the N-alkylation of various (hetero)aromatic amines from the literature, providing a reference for optimizing the reaction of this compound.
| Entry | Amine Substrate | Alkylating Agent | Catalyst/Reagent | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | Aniline Derivative | Benzyl Alcohol | Mn(I)-pincer complex (3 mol%) | t-BuOK (0.75 equiv) | Toluene | 80 | 24 | up to 96 | [2] |
| 2 | 2-Aminopyridine | 1-Octanol | Mn(I)-pincer complex (3 mol%) | t-BuOK (0.75 equiv) | Toluene | 80 | 48 | 93 | [2] |
| 3 | Aniline | Benzyl Alcohol | Zn(II)-complex (3 mol%) | t-BuOK (0.5 equiv) | Toluene | 120 | 16 | 79 | [7] |
| 4 | 2-Aminopyrimidine | Benzyl Alcohol | Co(II)-complex | - | - | - | - | Good to Excellent | [5] |
| 5 | Aminopyrazine | Aldehyde | Phenylsilane/Tin catalyst | - | - | - | - | - | [3] |
| 6 | Aminopyrazine | Boc-aminoacetaldehyde | - | - | - | - | - | 70 | [4] |
Visualizations
Experimental Workflow for N-Alkylation
Caption: General experimental workflow for the N-alkylation of this compound.
Strategies for N-Alkylation of 2-Aminopyrazine Core
Caption: Overview of synthetic strategies for the N-alkylation of this compound.
References
- 1. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. zh-hk.medibeacon.com [zh-hk.medibeacon.com]
- 5. Catalytic N-Alkylation of (Hetero)Aromatic Amines and Tandem Annulation Reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. aminer.org [aminer.org]
- 7. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for the Synthesis of Novel Kinase Inhibitors Using 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes, including growth, differentiation, and apoptosis.[1][2] Their dysregulation is a hallmark of numerous diseases, particularly cancer, making them prime targets for therapeutic intervention. The 2-aminopyrazine scaffold is a privileged structure in medicinal chemistry, frequently incorporated into potent and selective kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding site of these enzymes.[1] This document provides detailed application notes and protocols for the synthesis of novel kinase inhibitors utilizing the versatile starting material, 2-Amino-5-bromo-3-methylpyrazine. This starting material offers two key points for diversification: the bromine atom at the 5-position, which is amenable to palladium-catalyzed cross-coupling reactions, and the amino group at the 2-position, which can be further functionalized.
This guide will focus on the synthesis of potential inhibitors for Aurora and Cyclin-Dependent Kinase 9 (CDK9), both of which are significant targets in oncology.[3][4]
Target Kinases and Signaling Pathways
Aurora Kinase
Aurora kinases (A, B, and C) are a family of serine/threonine kinases that play essential roles in mitosis and cytokinesis.[3] Overexpression of Aurora kinases is common in many human cancers and is often associated with poor prognosis. Inhibition of Aurora kinases can lead to defects in mitotic spindle formation, chromosome segregation, and cytokinesis, ultimately resulting in apoptosis of cancer cells.
Below is a simplified representation of the Aurora kinase signaling pathway, highlighting its central role in cell cycle progression.
Caption: Simplified Aurora Kinase Signaling Pathway.
Cyclin-Dependent Kinase 9 (CDK9)
CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb).[4] P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for the transition from abortive to productive transcription elongation. Many cancers are dependent on the continuous transcription of short-lived anti-apoptotic proteins, making CDK9 an attractive therapeutic target. Inhibition of CDK9 leads to the downregulation of these survival proteins and induces apoptosis in cancer cells.
The following diagram illustrates the role of CDK9 in transcriptional regulation.
Caption: Role of CDK9 in Transcription and Apoptosis.
Synthesis of Novel Kinase Inhibitors
The following protocols describe a general workflow for the synthesis of a library of potential kinase inhibitors from this compound. The workflow involves two key palladium-catalyzed cross-coupling reactions: a Suzuki-Miyaura coupling to introduce an aryl or heteroaryl moiety at the 5-position, followed by a Buchwald-Hartwig amination of the 2-amino group to introduce further diversity.
Caption: General Synthetic Workflow.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound
This protocol describes the palladium-catalyzed cross-coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
1,4-Dioxane
-
Water (degassed)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 8 mL dioxane and 2 mL water per 1 mmol of the starting pyrazine).
-
Stir the reaction mixture at 90-100 °C under an inert atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 6-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Buchwald-Hartwig Amination of 2-Amino-5-aryl-3-methylpyrazine
This protocol describes the palladium-catalyzed amination of the 2-amino group of the Suzuki coupling product.
Materials:
-
2-Amino-5-aryl-3-methylpyrazine (from Protocol 1)
-
Secondary amine (1.5 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Anhydrous toluene
-
Schlenk tube
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon)
Procedure:
-
To a dry Schlenk tube, add 2-Amino-5-aryl-3-methylpyrazine (1.0 eq), Pd(OAc)₂ (0.02 eq), Xantphos (0.04 eq), and NaOtBu (1.4 eq).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene, followed by the secondary amine (1.5 eq).
-
Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by LC-MS. The reaction is typically complete within 12-24 hours.
-
After completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Biological Evaluation of Novel Kinase Inhibitors
The following protocols outline in vitro methods to assess the inhibitory activity of the newly synthesized compounds against target kinases.
Protocol 3: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction.
Materials:
-
Kinase of interest (e.g., Aurora A, CDK9)
-
Substrate for the kinase
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Synthesized inhibitor compounds
-
384-well white plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Kinase Reaction: a. Prepare serial dilutions of the inhibitor compounds in the appropriate kinase buffer. b. In a 384-well plate, add the kinase, the inhibitor dilution, and the kinase substrate. c. Initiate the reaction by adding ATP. The final reaction volume is typically 5 µL. d. Include positive (no inhibitor) and negative (no kinase) controls. e. Incubate the plate at room temperature for 60 minutes.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Calculate the percent inhibition for each inhibitor concentration relative to the positive control. d. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Protocol 4: Cell-Based Kinase Activity Assay (Western Blot for Phospho-Substrate)
This assay measures the ability of an inhibitor to block the phosphorylation of a kinase's substrate within a cellular context.
Materials:
-
Cancer cell line known to have active Aurora or CDK9 signaling (e.g., HeLa, HCT116)
-
Cell culture medium and supplements
-
Synthesized inhibitor compounds
-
Cell lysis buffer
-
Primary antibodies (e.g., anti-phospho-Histone H3 for Aurora B, anti-phospho-RNA Polymerase II for CDK9, and total protein controls)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Western blotting equipment and reagents
Procedure:
-
Cell Treatment: a. Seed cells in a 6-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of the inhibitor compounds for a specified time (e.g., 2-24 hours). c. Include a vehicle control (e.g., DMSO).
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS and lyse them in lysis buffer. b. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).
-
Western Blotting: a. Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. b. Block the membrane and probe with the primary antibody against the phosphorylated substrate. c. Wash the membrane and incubate with the HRP-conjugated secondary antibody. d. Detect the signal using a chemiluminescent substrate and an imaging system. e. Strip the membrane and re-probe for the total protein to ensure equal loading.
-
Data Analysis: a. Quantify the band intensities for the phosphorylated and total protein. b. Normalize the phospho-protein signal to the total protein signal. c. Determine the concentration-dependent inhibition of substrate phosphorylation.
Data Presentation
The following tables present hypothetical but representative data for novel kinase inhibitors synthesized from this compound, based on published data for structurally similar compounds.[3]
Table 1: In Vitro Biochemical Activity of Novel Pyrazine Kinase Inhibitors
| Compound ID | R¹ (from Suzuki Coupling) | R² (from Buchwald-Hartwig) | Aurora A IC₅₀ (nM) | Aurora B IC₅₀ (nM) | CDK9 IC₅₀ (nM) |
| PI-001 | 3,5-dimethylisoxazol-4-yl | - | 90 | 152 | >10,000 |
| PI-002 | Phenyl | Morpholino | 250 | 480 | >10,000 |
| PI-003 | 4-fluorophenyl | Piperidin-1-yl | 180 | 320 | >10,000 |
| PI-004 | Thiophen-2-yl | - | >5,000 | >5,000 | 85 |
| PI-005 | Pyridin-4-yl | 4-methylpiperazin-1-yl | >5,000 | >5,000 | 50 |
Table 2: Cellular Activity of Lead Compound PI-001 in HeLa Cells
| Assay | Endpoint | PI-001 IC₅₀ (µM) |
| Cell Viability (MTT Assay) | Inhibition of Cell Growth | 1.34 |
| Western Blot | Inhibition of Histone H3 Phosphorylation | 0.5 |
| Flow Cytometry | G2/M Cell Cycle Arrest | 1.0 |
Conclusion
This compound is a valuable and versatile starting material for the synthesis of novel kinase inhibitors. The protocols outlined in this document provide a robust framework for the generation of diverse chemical libraries targeting kinases such as Aurora and CDK9. The combination of efficient synthetic methodologies and robust biological evaluation techniques will enable researchers to identify and optimize potent and selective kinase inhibitors for further drug development.
References
- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of aminopyrazine derivatives as inhibitors of mitogen-activated protein kinase-activated protein kinase 2 (MK-2) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis, biological evaluation and molecular modeling study of 2-amino-3,5-disubstituted-pyrazines as Aurora kinases inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 2-Amino-5-bromo-3-methylpyrazine Derivatives for Material Science: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis and derivatization of 2-amino-5-bromo-3-methylpyrazine, a versatile building block for the development of novel organic materials with applications in electronics and photonics. The electron-deficient nature of the pyrazine ring, combined with the synthetic handles of the amino and bromo groups, allows for systematic tuning of the material's optical and electronic properties.[1][2]
Application Notes
Substituted pyrazines are of significant interest in material science due to their unique electronic and photophysical properties.[1] The incorporation of a pyrazine moiety into a conjugated system can lead to materials with tunable band gaps, high electron affinity, and interesting fluorescence characteristics.[3][4] Derivatives of this compound are promising candidates for a variety of applications, including:
-
Organic Light-Emitting Diodes (OLEDs): By coupling with various aromatic and heteroaromatic groups, fluorescent or phosphorescent emitters with tailored emission colors and high quantum yields can be synthesized.[5][6]
-
Organic Photovoltaics (OPVs): The electron-accepting nature of the pyrazine core makes these derivatives suitable as components in donor-acceptor type polymers for bulk heterojunction solar cells.[3][7]
-
Fluorescent Sensors: The sensitivity of the pyrazine core's fluorescence to its chemical environment can be exploited to develop sensors for ions or small molecules.
-
Organic Field-Effect Transistors (OFETs): Pyrazine-containing polymers have been investigated for their charge transport properties, showing potential for use in organic electronics.[3][8]
The strategic modification of the this compound core through cross-coupling reactions allows for the systematic investigation of structure-property relationships, enabling the rational design of materials with optimized performance for specific applications.
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of the isomeric 2-amino-3-bromo-5-methylpyrazine.[9] The direct bromination of 2-amino-3-methylpyrazine is expected to yield a mixture of isomers, with the 5-bromo product being a significant component. Purification by column chromatography is necessary to isolate the desired product.
Materials:
-
2-Amino-3-methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 2-amino-3-methylpyrazine (1.0 eq) in dichloromethane (DCM).
-
Slowly add N-Bromosuccinimide (NBS) (1.1 eq) to the solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield this compound.
Derivatization via Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between the pyrazine core and various aryl or heteroaryl groups.[10][11] This protocol is a general procedure that can be adapted for different boronic acids.[10]
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a Schlenk flask, combine this compound, the desired arylboronic acid, and potassium phosphate.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0).
-
Add 1,4-dioxane and degassed water in a 4:1 ratio.
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-18 hours), cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Derivatization via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of carbon-nitrogen bonds, allowing for the introduction of various amine functionalities at the 5-position of the pyrazine ring.[12][13] This is a general protocol and may require optimization for specific amines.[13]
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 eq)
-
Xantphos (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Anhydrous toluene
Procedure:
-
To a dry Schlenk tube, add this compound, the amine, cesium carbonate, Pd₂(dba)₃, and Xantphos.
-
Evacuate and backfill the Schlenk tube with an inert gas three times.
-
Add anhydrous toluene via syringe.
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Data Presentation
The following tables summarize typical quantitative data for pyrazine-based materials, illustrating the impact of structural modifications on their properties. The data presented here are representative values based on published literature for structurally similar compounds and should be used as a guideline for material design.
Table 1: Photophysical Properties of Substituted Pyrazine Derivatives
| Derivative | R Group | λ_abs (nm) | λ_em (nm) | Quantum Yield (Φ_F) | Reference |
| 1 | Phenyl | 412 | 486 | - | [14] |
| 2 | 4-Methoxyphenyl | 420 | 505 | - | [14] |
| 3 | Thiophen-2-yl | 435 | 530 | - | [14] |
| 4 | N,N-diphenylamino | 485 | 624 | - | [14] |
| 5 | Multi-branched | 290-390 | 400-510 | 0.13 - 0.25 | [15] |
Table 2: Thermal Stability of Pyrazine-Containing Materials
| Material | Decomposition Temp. (°C) | Method | Comments | Reference |
| Pyrazine-incorporated HB nanosheets | ~460 | TGA | Significant enhancement over pure HB nanosheets. | [16][17] |
| Asymmetrically substituted tetrazine | 127-188 | TGA | Stability depends on the substituent. | [18] |
| High-nitrogen tetrazine derivatives | Generally high | - | Tetrazine ring itself is very stable. | [19] |
Mandatory Visualization
Caption: Experimental workflow for the synthesis and derivatization of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
References
- 1. echemi.com [echemi.com]
- 2. researchgate.net [researchgate.net]
- 3. Pyrazinacene conjugated polymers: a breakthrough in synthesis and unraveling the conjugation continuum - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06552A [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. iris.unito.it [iris.unito.it]
- 7. mdpi.com [mdpi.com]
- 8. fayoum.edu.eg [fayoum.edu.eg]
- 9. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. Efficient Double Suzuki Cross-Coupling Reactions of 2,5-Dibromo-3-hexylthiophene: Anti-Tumor, Haemolytic, Anti-Thrombolytic and Biofilm Inhibition Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
- 14. Blue-red emitting materials based on a pyrido[2,3-b]pyrazine backbone: design and tuning of the photophysical, aggregation-induced emission, electrochemical and theoretical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. tsukuba.repo.nii.ac.jp [tsukuba.repo.nii.ac.jp]
- 17. Enhanced Thermal‐ and Photostability of Trace Pyrazine‐Incorporated Hydrogen Boride Nanosheets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Synthesis, thermal behaviors, and energetic properties of asymmetrically substituted tetrazine-based energetic materials - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-Amino-5-bromo-3-methylpyrazine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Amino-5-bromo-3-methylpyrazine. The information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to this compound?
A1: The most probable synthetic route is the direct bromination of 2-Amino-3-methylpyrazine. This electrophilic aromatic substitution is expected to be directed to the 5-position due to the activating effects of the amino and methyl groups. The amino group is a strong ortho, para-director, and the methyl group is a weaker ortho, para-director. The 5-position is para to the strongly activating amino group, making it the most likely site for bromination.
Q2: What are the key factors influencing the yield and selectivity of the bromination reaction?
A2: Several factors can significantly impact the yield and selectivity:
-
Brominating Agent: The choice of brominating agent (e.g., N-Bromosuccinimide (NBS), bromine (Br₂)) can affect the reactivity and selectivity. NBS is often a milder and more selective reagent compared to liquid bromine.
-
Solvent: The solvent can influence the reaction rate and selectivity. Common solvents for bromination include dichloromethane (DCM), chloroform, and acetonitrile.
-
Temperature: Reaction temperature is a critical parameter. Lower temperatures generally favor higher selectivity and reduce the formation of side products.
-
Reaction Time: Sufficient reaction time is necessary for the completion of the reaction, but prolonged times can lead to the formation of di-brominated or other byproducts.
-
Purity of Starting Material: The purity of the starting 2-Amino-3-methylpyrazine is crucial, as impurities can lead to undesired side reactions and lower yields.
Q3: What are the potential side products in this synthesis?
A3: The primary potential side products include:
-
Isomeric Byproducts: Formation of other brominated isomers, such as 2-Amino-6-bromo-3-methylpyrazine, although less likely due to electronic effects.
-
Di-brominated Products: If the reaction conditions are too harsh or an excess of the brominating agent is used, di-bromination of the pyrazine ring can occur.
-
Degradation Products: Pyrazine derivatives can be sensitive to strong acidic or basic conditions, which may lead to ring opening or other degradation pathways.
Q4: How can I purify the final product?
A4: Purification of this compound can typically be achieved through the following methods:
-
Column Chromatography: Silica gel column chromatography is a common and effective method for separating the desired product from unreacted starting material and side products. A gradient of ethyl acetate in hexanes is often a suitable eluent system.
-
Recrystallization: If the product is a solid, recrystallization from an appropriate solvent can be an effective purification technique to obtain a highly pure compound.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Incomplete reaction. | - Increase the reaction time. - Gently increase the reaction temperature. - Ensure efficient stirring. |
| Suboptimal reaction conditions. | - Screen different solvents (e.g., DCM, acetonitrile). - Vary the amount of brominating agent. | |
| Degradation of starting material or product. | - Use milder reaction conditions (e.g., lower temperature). - Ensure the workup procedure is not overly acidic or basic. | |
| Formation of Multiple Products (Poor Selectivity) | Reaction temperature is too high. | - Perform the reaction at a lower temperature (e.g., 0 °C or even -78 °C). |
| Incorrect choice of brominating agent. | - Use a milder and more selective brominating agent like N-Bromosuccinimide (NBS). | |
| Over-bromination. | - Use a stoichiometric amount or a slight excess of the brominating agent. - Add the brominating agent slowly to the reaction mixture. | |
| Difficulty in Product Isolation | Product is soluble in the aqueous phase during workup. | - Perform multiple extractions with an organic solvent. - Saturate the aqueous layer with brine to decrease the solubility of the organic product. |
| Formation of an emulsion during extraction. | - Add a small amount of brine or a different organic solvent. - Filter the mixture through a pad of celite. | |
| Pure Product Cannot be Obtained After Chromatography | Co-elution of isomers or impurities. | - Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). - Consider a subsequent purification step like recrystallization. |
Data Presentation
Table 1: Comparison of Brominating Agents on the Yield of this compound (Hypothetical Data)
| Brominating Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| N-Bromosuccinimide (NBS) | Acetonitrile | 25 | 12 | 85 |
| N-Bromosuccinimide (NBS) | Dichloromethane | 0 | 24 | 78 |
| Bromine (Br₂) | Dichloromethane | 0 | 6 | 65 |
| Bromine (Br₂) | Acetic Acid | 25 | 4 | 55 |
Table 2: Effect of Temperature on the Selectivity of Bromination using NBS in Acetonitrile (Hypothetical Data)
| Temperature (°C) | Ratio of 5-bromo to other isomers |
| -20 | >98:2 |
| 0 | 95:5 |
| 25 | 90:10 |
| 50 | 82:18 |
Experimental Protocols
Proposed Synthesis of this compound via Bromination with N-Bromosuccinimide (NBS)
This protocol is a proposed method based on the synthesis of similar pyrazine derivatives and general principles of electrophilic aromatic substitution. Optimization may be required.
Materials:
-
2-Amino-3-methylpyrazine
-
N-Bromosuccinimide (NBS)
-
Acetonitrile (anhydrous)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 2-Amino-3-methylpyrazine (1.0 eq) in anhydrous acetonitrile.
-
Addition of Brominating Agent: Cool the solution to 0 °C using an ice bath. Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise over 15-20 minutes, ensuring the temperature does not rise significantly.
-
Reaction Monitoring: Allow the reaction mixture to stir at 0 °C and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup:
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any unreacted NBS.
-
Dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate solution to neutralize any acidic byproducts.
-
Wash the organic layer with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford pure this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in the synthesis.
Technical Support Center: Purification of Crude 2-Amino-5-bromo-3-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Amino-5-bromo-3-methylpyrazine. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude this compound?
A1: Common impurities can include unreacted starting materials such as 2-amino-3-methylpyrazine, over-brominated byproducts like 2-amino-3,5-dibromo-methylpyrazine, and residual solvents from the reaction.[1] The presence of these impurities can affect the yield and purity of the final product.
Q2: Which purification techniques are most effective for this compound?
A2: The two most common and effective purification techniques for this compound are column chromatography and recrystallization. Column chromatography is excellent for separating the desired compound from impurities with different polarities.[1] Recrystallization is a cost-effective method for removing smaller amounts of impurities, assuming a suitable solvent is found.
Q3: My purified this compound is a yellow solid. Is this normal?
A3: Yes, it is often reported that after purification, this compound is a yellow solid.[2] The intensity of the color can be an indicator of purity, with purer samples tending to be a lighter yellow.
Q4: How can I monitor the progress of my column chromatography purification?
A4: Thin-Layer Chromatography (TLC) is the recommended method for monitoring the separation during column chromatography. By collecting and analyzing small fractions of the eluent, you can identify which fractions contain your purified product. An optimal mobile phase for column elution should give the product an Rf value of approximately 0.2-0.3 on a TLC plate.[1]
Troubleshooting Guides
Column Chromatography
| Issue | Possible Cause | Solution |
| Poor Separation of Product and Impurities | Incorrect mobile phase polarity. | Optimize the eluent system using TLC. A good starting point is a mixture of petroleum ether and ethyl acetate.[1] Adjust the ratio to achieve a baseline separation of your product (Rf ~0.2-0.3) from the impurities. |
| Product is Tailing on the TLC/Column | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount of a basic modifier, such as triethylamine (~0.1-1%), to the eluent to reduce tailing. |
| Cracks or Bubbles in the Silica Gel Bed | Improper packing of the column. | Ensure the silica gel is packed as a uniform slurry and is never allowed to run dry.[1] Gently tap the column during packing to dislodge air bubbles. |
| Low Yield of Purified Product | The product may be eluting in a very broad band or not eluting at all. | If the product is not eluting, gradually increase the polarity of the mobile phase. If it is eluting too broadly, consider using a shallower gradient elution or an isocratic elution with the optimized solvent system. |
Recrystallization
| Issue | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated; too much solvent was used. | Evaporate some of the solvent to increase the concentration of the compound and then try cooling again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. |
| Oily Precipitate Forms Instead of Crystals | The compound is "oiling out," which can happen if the solution is cooled too quickly or if the compound is impure. | Re-heat the solution until the oil redissolves. Allow it to cool more slowly. If it continues to oil out, you may need to purify the compound by column chromatography first. |
| Low Recovery of Crystalline Product | The chosen solvent is too good at dissolving the compound, even at low temperatures. | Try a different solvent or a solvent mixture. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. |
| Crystals are Colored Despite Recrystallization | Colored impurities are co-crystallizing with the product. | Try adding a small amount of activated charcoal to the hot solution before filtering. The charcoal can adsorb colored impurities. Be aware that this may also reduce your overall yield. |
Experimental Protocols
Column Chromatography Protocol
This protocol is a general guideline and may require optimization. It is adapted from a procedure for a similar compound, 2-Amino-5-bromo-4-methylpyridine.[1]
-
TLC Analysis:
-
Dissolve a small amount of the crude this compound in a few drops of dichloromethane or ethyl acetate.
-
Spot the solution on a silica gel TLC plate.
-
Develop the plate in a chamber with varying ratios of petroleum ether and ethyl acetate (e.g., 9:1, 8:2, 7:3).
-
Visualize the spots under a UV lamp. The ideal mobile phase will give the target compound an Rf value of 0.2-0.3.[1]
-
-
Column Preparation:
-
Secure a glass chromatography column vertically in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the chosen low-polarity eluent (e.g., 95:5 petroleum ether/ethyl acetate). For 1 gram of crude product, use approximately 40-50 g of silica gel.[1]
-
Pour the slurry into the column, gently tapping the column to ensure even packing and remove air bubbles.
-
Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not go dry.
-
-
Sample Loading:
-
Dissolve the crude product (e.g., 1 g) in a minimal amount of a volatile solvent like dichloromethane.
-
Add a small amount of silica gel (~2-3 g) to this solution.
-
Evaporate the solvent completely using a rotary evaporator to get a free-flowing powder of the crude product adsorbed onto the silica gel.
-
Carefully add this powder to the top of the packed column.
-
-
Elution and Fraction Collection:
-
Begin elution with the low-polarity mobile phase determined from your TLC analysis.
-
Collect fractions of a consistent volume (e.g., 15-20 mL).
-
Monitor the fractions by TLC to identify which ones contain the pure product.
-
Once the product starts to elute, you may need to gradually increase the polarity of the mobile phase (e.g., to 80:20 petroleum ether/ethyl acetate) to ensure complete elution.[1]
-
-
Isolation:
-
Combine the fractions containing the pure product.
-
Evaporate the solvent under reduced pressure to obtain the purified this compound.
-
Recrystallization Protocol
-
Solvent Selection:
-
In a small test tube, add a small amount of the crude product.
-
Add a few drops of a potential solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture like methanol/ethyl acetate) and heat to boiling.
-
If the compound dissolves, cool the solution to see if crystals form. The ideal solvent will dissolve the compound when hot but not when cold.
-
-
Procedure:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot solvent to completely dissolve the solid.
-
If the solution is colored, you can add a small amount of activated charcoal and heat for a few more minutes.
-
Perform a hot filtration to remove any insoluble impurities (and charcoal if used).
-
Allow the filtrate to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing them with a small amount of cold solvent.
-
Dry the crystals to a constant weight.
-
Quantitative Data Summary
| Parameter | Column Chromatography | Recrystallization | Reference |
| Typical Purity | >98% | >97% | [1] |
| Expected Yield | 60-85% (highly dependent on crude purity) | 70-90% (highly dependent on crude purity and solvent choice) | General lab experience |
| Silica Gel to Crude Product Ratio | ~40-50:1 (w/w) | N/A | [1] |
Visualizations
Caption: General workflow for the purification of this compound.
References
Common side products in the synthesis of 2-Amino-5-bromo-3-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the synthesis of 2-Amino-5-bromo-3-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic route for this compound?
A1: The most common method for synthesizing this compound is through the bromination of 2-Amino-3-methylpyrazine. This electrophilic aromatic substitution reaction typically utilizes a brominating agent like Bromine (Br₂) or N-Bromosuccinimide (NBS) in a suitable solvent, often in the presence of a base to neutralize the HBr byproduct.
Q2: What are the potential side products in this synthesis?
A2: The primary side products in the synthesis of this compound are typically over-brominated species and isomers. The most common side product is the di-brominated pyrazine, 2-Amino-3,5-dibromo-methylpyrazine. Another potential, though less common, side product could be an isomer where the bromine atom attaches to a different position on the pyrazine ring, such as 2-Amino-3-bromo-5-methylpyrazine.[1] The formation of these byproducts is often influenced by reaction conditions.
Q3: How can the formation of side products be minimized?
A3: To minimize the formation of side products, careful control of reaction parameters is crucial. Key strategies include:
-
Temperature Control: Maintaining a low reaction temperature, often by using an ice bath, can significantly reduce the rate of over-bromination.[1]
-
Stoichiometry: Precise measurement and control of the stoichiometry of the reactants, particularly the brominating agent, is essential to prevent excess bromine from reacting further with the desired product.[1]
-
Slow Addition: The dropwise addition of the brominating agent to the solution of 2-Amino-3-methylpyrazine helps to maintain a low concentration of the brominating agent in the reaction mixture at any given time, thus favoring the mono-brominated product.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective and widely used method to monitor the reaction's progress. By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the consumption of the starting material and the formation of the product. The reaction is considered complete when the starting material spot is no longer visible.[1]
Q5: What are the recommended work-up and purification procedures?
A5: A standard work-up procedure involves quenching the reaction, followed by extraction and washing. The crude product can then be purified. Common steps include:
-
Quenching the reaction with water or a basic solution to neutralize any remaining acid.
-
Extracting the product into an organic solvent.
-
Washing the organic layer with brine to remove water-soluble impurities.
-
Drying the organic layer over an anhydrous salt like sodium sulfate.
-
Concentrating the solution under reduced pressure to obtain the crude product.
For purification, column chromatography or recrystallization are effective methods to separate the desired product from unreacted starting material and side products.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | - Incomplete reaction.- Sub-optimal reaction temperature.- Loss of product during work-up and purification. | - Monitor the reaction using TLC to ensure the complete consumption of the starting material.[1]- Maintain the recommended low temperature to minimize side product formation.[1]- Optimize the extraction and purification steps to reduce product loss. |
| Low Purity (Presence of By-products) | - High reaction temperature leading to di-bromination.- Incorrect stoichiometry of reagents. | - Strictly control the temperature during the addition of the brominating agent and throughout the reaction.[1]- Ensure accurate measurement of all reactants.[1]- Purify the crude product using column chromatography or recrystallization.[1] |
| Difficulty in Isolating the Product | - Product is highly soluble in the work-up solvents.- Formation of an emulsion during extraction. | - Choose an appropriate solvent system for extraction where the product has good solubility and impurities have low solubility.- To break emulsions, try adding brine or a small amount of a different organic solvent. |
Experimental Protocol: Synthesis of this compound
This protocol is adapted from the synthesis of a similar compound, 2-amino-3-bromo-5-methylpyrazine.[2]
Materials:
-
2-Amino-3-methylpyrazine
-
Bromine (Br₂) or N-Bromosuccinimide (NBS)
-
Dichloromethane (DCM) or another suitable solvent
-
Pyridine or another suitable base
-
Water
-
Saturated brine solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 2-Amino-3-methylpyrazine and pyridine in dichloromethane in a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath.
-
Slowly add a solution of bromine in dichloromethane dropwise to the stirred reaction mixture, maintaining the temperature at 0-5 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, add water to the mixture and separate the organic layer.
-
Wash the organic layer with saturated brine, dry it over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography or recrystallization to yield pure this compound.
Visualizations
Caption: Reaction pathway for the synthesis of this compound.
Caption: A workflow for troubleshooting common issues during synthesis.
Caption: Key factors leading to the formation of undesirable side products.
References
Technical Support Center: Optimizing Suzuki Coupling with 2-Amino-5-bromo-3-methylpyrazine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Amino-5-bromo-3-methylpyrazine in Suzuki-Miyaura cross-coupling reactions. The following information addresses common issues to help diagnose and resolve experimental challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Suzuki coupling reaction with this compound is resulting in low to no yield. What are the primary causes and how can I fix it?
A1: Low or no conversion is a common challenge, often stemming from several factors related to the substrate's nature. This compound is an electron-rich heteroaromatic amine, which can lead to catalyst inhibition or deactivation.[1][2] Here’s a systematic approach to troubleshooting:
-
Catalyst and Ligand Selection: This is the most critical factor. Standard catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be ineffective.[3]
-
Recommendation: Employ catalyst systems with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-Heterocyclic Carbene (NHC) ligands (e.g., PEPPSI-IPr).[3][4] These ligands promote the crucial oxidative addition and reductive elimination steps of the catalytic cycle and can mitigate catalyst deactivation by the pyridine nitrogen.[2][4] For particularly challenging couplings, specialized ligands like BI-DIME have been developed.[3][5]
-
-
Catalyst Deactivation: The amino group on the pyrazine ring can coordinate to the palladium center, leading to the formation of inactive catalyst species.[2][6]
-
Recommendation: Besides using bulky ligands that sterically shield the metal center, consider protecting the amine group with a labile protecting group like Boc or Cbz, though this adds extra steps to the synthesis.[6]
-
-
Choice of Base: The base is crucial for activating the boronic acid for transmetalation.[3][7]
-
Solvent System: The solvent affects the solubility of reagents and the stability of catalytic intermediates.[1]
-
Reaction Temperature: Insufficient temperature can lead to a sluggish reaction.
Q2: I'm observing significant byproduct formation. How can I minimize side reactions like debromination and homocoupling?
A2: The formation of byproducts can significantly reduce the yield of the desired product. The two most common side reactions are debromination and homocoupling.
-
Debromination (or Dehalogenation): This is the replacement of the bromine atom with a hydrogen atom.[1][6]
-
Homocoupling of Boronic Acid: This is the formation of a biaryl product from the coupling of two boronic acid molecules.[1][2]
-
Cause: This is almost always caused by the presence of oxygen in the reaction mixture.[1][2]
-
Solutions:
-
Thoroughly Degas: Ensure all solvents and the reaction mixture are rigorously degassed before adding the palladium catalyst. This can be done by sparging with an inert gas (Argon or Nitrogen) for an extended period or through freeze-pump-thaw cycles.[2]
-
Maintain Inert Atmosphere: Keep the reaction under a positive pressure of an inert gas throughout the entire process.[6][11]
-
-
-
Protodeboronation: The boronic acid can be unstable and lose its boron group, rendering it inactive for cross-coupling.[1][2]
Quantitative Data Summary
While specific data for this compound is not extensively published, the following tables provide performance data for structurally analogous substrates, offering a strong indication of expected outcomes.
Table 1: Catalyst System Performance for the Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine [8]
| Catalyst System | Ligand | Base | Solvent | Arylboronic Acid | Yield (%) |
| Traditional Phosphine | |||||
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Chlorophenylboronic acid | 78 |
| Buchwald Ligand (Hypothetical) | |||||
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High |
| NHC Precatalyst (Hypothetical) | |||||
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High |
Note: Yields for the Buchwald and NHC systems are expected to be high based on literature for similar challenging substrates, but direct experimental data for this specific substrate was not available in the cited literature. Optimization would be required.[8]
Table 2: Influence of Base and Solvent on a Model Suzuki Coupling Reaction [13]
| Entry | Solvent | Base | Yield (%) |
| 1 | Tetrahydrofuran (THF) | K₃PO₄·3H₂O | 10.4 |
| 2 | N,N-Dimethylformamide (DMF) | K₃PO₄·3H₂O | 30.9 |
| 3 | Methanol | K₃PO₄·3H₂O | 78.9 |
| 4 | Dioxane | K₃PO₄·3H₂O | 0 |
| 5 | Ethanol | K₃PO₄·3H₂O | 73.4 |
| 6 | Methanol/Water (3:2) | K₃PO₄·3H₂O | 96.3 |
| 7 | Methanol/Water (3:2) | NaOH | 98.5 |
| 8 | Methanol/Water (3:2) | K₂CO₃ | 92.4 |
Data adapted from a model reaction of bromobenzene and phenylboronic acid, illustrating the significant impact of solvent and base selection.
Experimental Protocols
The following are generalized procedures and should be optimized for your specific arylboronic acid.
Protocol 1: Standard Suzuki Coupling using Pd(PPh₃)₄ [8][14]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
1,4-Dioxane and degassed water (4:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.
-
Add the Pd(PPh₃)₄ catalyst.
-
Seal the flask, then evacuate and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add the 1,4-dioxane and degassed water via syringe.
-
Stir the reaction mixture at 85–95 °C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-18 hours.[10]
-
After completion, cool the mixture to room temperature. Dilute with ethyl acetate and filter through a pad of celite.
-
Transfer the filtrate to a separatory funnel, wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography.
-
Protocol 2: Suzuki Coupling using a Buchwald Ligand (SPhos) [8]
-
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 eq)
-
SPhos (0.04 eq)
-
Potassium phosphate (K₃PO₄) (3.0 eq)
-
Degassed toluene and degassed water (e.g., 10:1 ratio)
-
-
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
-
Evacuate and backfill the flask with argon three times.
-
Add the degassed toluene and water via syringe.
-
Heat the reaction mixture to 100–110 °C and stir for 12–24 hours, monitoring by TLC or GC-MS.
-
Upon completion, follow a standard aqueous work-up and purification by column chromatography.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Suzuki Coupling [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki-Miyaura Couplings with Sterically Hindered Substrates [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Yoneda Labs [yonedalabs.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Bromination of 2-Amino-3-methylpyrazine
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and answers to frequently asked questions regarding the bromination of 2-amino-3-methylpyrazine, with a focus on preventing over-bromination and achieving selective mono-bromination.
Frequently Asked Questions (FAQs)
Q1: Why is 2-amino-3-methylpyrazine susceptible to over-bromination?
A1: The pyrazine ring is an electron-deficient system. However, the presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups activates the ring towards electrophilic substitution. This increased reactivity can make it difficult to stop the reaction at the mono-brominated stage, leading to the formation of di-brominated byproducts. The choice of brominating agent and reaction conditions is therefore critical to control selectivity.[1][2]
Q2: What is the expected regioselectivity for the mono-bromination of 2-amino-3-methylpyrazine?
A2: Electrophilic substitution on the 2-aminopyrazine core is generally directed to the 5-position.[1] Therefore, the primary desired product of mono-bromination is 2-amino-5-bromo-3-methylpyrazine. The electron-donating groups activate this position, making it the most favorable site for electrophilic attack by bromine.
Q3: Which brominating agents are recommended for this reaction?
A3: N-Bromosuccinimide (NBS) is often the preferred reagent over molecular bromine (Br₂).[1][3] NBS is a solid, making it easier and safer to handle than liquid bromine.[2] It acts as a source of electrophilic bromine and can provide higher selectivity for mono-bromination, especially when reaction conditions are carefully controlled.[4][5] Using NBS in solvents like acetonitrile can lead to good yields of the mono-brominated product.[1]
Troubleshooting Guide
Issue 1: Significant formation of a di-brominated byproduct is observed.
This is the most common issue, arising from the high reactivity of the substrate. Here are several parameters to adjust:
-
Control Stoichiometry: Ensure no more than 1.0 to 1.1 equivalents of the brominating agent (e.g., NBS) are used. Using a significant excess of the brominating agent will strongly favor di-bromination.[1]
-
Lower the Reaction Temperature: Perform the reaction at a lower temperature. For instance, adding NBS at 0 °C can help control the reaction rate and improve selectivity for the mono-brominated product.[6] Higher temperatures can provide the activation energy needed to form the di-brominated species.
-
Choice of Solvent: The solvent can influence reactivity and selectivity.[2][7] Non-polar solvents like dichloromethane (DCM) or chloroform are commonly used.[6][8] In some cases, using acetonitrile with NBS at room temperature has been shown to provide the monobrominated pyrazine with high performance.[1]
-
Slow Addition of Reagent: Add the brominating agent dropwise or portion-wise over an extended period. This keeps the instantaneous concentration of the electrophile low, reducing the likelihood of a second bromination event on the newly formed, still-activated mono-bromo product.
Issue 2: The reaction is sluggish or results in a low yield of the desired product.
If the reaction is not proceeding efficiently, consider the following adjustments:
-
Reaction Time: While over-bromination is a risk, insufficient reaction time will lead to low conversion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal endpoint. Some procedures allow the reaction to stir overnight at room temperature.[6][8]
-
Microwave Assistance: For certain halogenations, microwave irradiation can significantly reduce reaction times and improve yields. When using 1.1 equivalents of NBS in acetonitrile, microwave assistance can yield the mono-brominated product in good yield with only a small amount of the di-bromo byproduct.[1]
-
Acid Catalyst: For less reactive substrates, the addition of a catalytic amount of a protic or Lewis acid can sometimes enhance the electrophilicity of the brominating agent. However, this should be done cautiously as it may also increase the rate of over-bromination.
Issue 3: Difficulty in purifying the mono-brominated product from the reaction mixture.
If your final product is a mixture, purification is key.
-
Aqueous Workup: Quench the reaction with an aqueous solution of a reducing agent like sodium thiosulfate (Na₂S₂O₃) or sodium sulfite (Na₂SO₃) to destroy any unreacted bromine or NBS.[6] This is followed by extraction with an organic solvent (e.g., DCM, EtOAc).
-
Column Chromatography: Silica gel column chromatography is the most effective method for separating the mono-brominated product from the di-brominated byproduct and any remaining starting material. A solvent system such as ethyl acetate/hexanes is often effective.[6]
-
Recrystallization: If the crude product is a solid, recrystallization from a suitable solvent system (e.g., DCM/pentane) can be an effective purification method.[9]
Data Presentation: Comparison of Bromination Conditions
The following table summarizes different reported conditions for the bromination of aminopyrazine derivatives to illustrate the impact of reagents and conditions on the reaction outcome.
| Starting Material | Brominating Agent (Equivalents) | Solvent | Temperature | Time | Product | Yield | Reference |
| 5-methylpyrazin-2-amine | Bromine (1.2) | Dichloromethane | Room Temp. | Overnight | 2-amino-3-bromo-5-methylpyrazine | 88% | [6][8] |
| 5-methylpyrazin-2-amine | NBS (~1.0) | Dichloromethane | 0 °C to 30 °C | 1 hr | 3-bromo-5-methyl-pyrazin-2-amine | 69% | [6] |
| 2-aminopyrazine | NBS (1.1) | Acetonitrile | Room Temp. | - | 2-amino-5-bromopyrazine | High Performance | [1] |
| 2-aminopyrazine | NBS (3.3) | Acetonitrile | - | - | 2-amino-3,5-dibromopyrazine | 38% | [1] |
| 2-aminopyrazine | NBS (1.1) | Acetonitrile | 100 °C (MW) | 2 min | 2-amino-5-bromopyrazine | Good Yield | [1] |
Experimental Protocols
Protocol 1: Selective Mono-bromination using NBS
This protocol is adapted for selective mono-bromination at the 5-position.
-
Preparation: In a round-bottom flask under a nitrogen atmosphere, dissolve 2-amino-3-methylpyrazine (1.0 eq) in dichloromethane (DCM).
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Reagent Addition: Add N-Bromosuccinimide (NBS) (1.0 eq) in one portion.[6]
-
Reaction: Allow the mixture to warm to room temperature and stir for 1 hour, monitoring the reaction by TLC.
-
Quenching: Pour the reaction mixture into a saturated aqueous solution of sodium sulfite (Na₂SO₃).
-
Extraction: Extract the aqueous phase with ethyl acetate. Combine the organic layers.
-
Washing & Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography to afford the desired this compound.[6]
Visualizations
Reaction Pathway Diagram
References
- 1. d-nb.info [d-nb.info]
- 2. Bromination reactions that use NBS(active/inactive aromatic ring brominationActive/inactive aromatic ring bromination:Bromination reactions that use NBS(2):N-bromo compounds(4):Discussion series on bromination/iodination reactions 4 – Chemia [chemia.manac-inc.co.jp]
- 3. N-Bromosuccinimide (NBS) [organic-chemistry.org]
- 4. Mild Regioselective Monobromination of Activated Aromatics and Heteroaromatics with N-Bromosuccinimide in Tetrabutylammonium Bromide [organic-chemistry.org]
- 5. Monobromomalononitrile: an efficient regioselective mono brominating agent towards active methylene compounds and enamines under mild conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. echemi.com [echemi.com]
- 7. researchgate.net [researchgate.net]
- 8. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 9. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
Challenges in the scale-up of 2-Amino-5-bromo-3-methylpyrazine production
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the synthesis and scale-up of 2-Amino-5-bromo-3-methylpyrazine.
Frequently Asked Questions (FAQs)
Q1: What is the most common and scalable synthesis route for this compound?
A1: The most prevalent method for synthesizing this compound is the electrophilic bromination of 2-amino-3-methylpyrazine. This reaction is typically carried out using a brominating agent such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) in a suitable solvent.[1][2] The choice of brominating agent and reaction conditions can significantly impact yield, purity, and safety, especially during scale-up.
Q2: What are the main advantages of using N-bromosuccinimide (NBS) over elemental bromine (Br₂) for the bromination step?
A2: While elemental bromine is a potent brominating agent, N-bromosuccinimide (NBS) is often preferred in a laboratory and scale-up setting for several reasons:
-
Safety: NBS is a solid and is generally safer and easier to handle than the highly corrosive and volatile liquid bromine.
-
Selectivity: NBS can offer better regioselectivity, potentially reducing the formation of over-brominated byproducts.
-
Reaction Control: Reactions with NBS are often less exothermic and easier to control, which is a critical factor in large-scale synthesis.
Q3: What are the typical impurities observed in the synthesis of this compound, and how can they be minimized?
A3: A common impurity is the di-brominated byproduct, 2-amino-3,5-dibromo-pyrazine.[3] Its formation can be minimized by carefully controlling the stoichiometry of the brominating agent and maintaining a low reaction temperature. Other potential impurities can arise from unreacted starting material or side reactions. Minimizing these impurities can be achieved through:
-
Slow, controlled addition of the brominating agent.
-
Maintaining a consistent and low reaction temperature.
-
Optimizing the reaction time to ensure complete conversion of the starting material without promoting side reactions.
Q4: Are there modern manufacturing technologies that can address the challenges of scaling up this bromination reaction?
A4: Yes, continuous flow chemistry is an innovative approach that is well-suited for managing hazardous and exothermic reactions like bromination.[4][5] The advantages of continuous flow for this process include:
-
Enhanced Safety: The small reaction volumes within the reactor minimize the risk associated with handling hazardous materials like bromine.
-
Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control, preventing runaway reactions and reducing byproduct formation.[6]
-
Greater Scalability: Production can be scaled up by running the reactor for longer periods or by using multiple reactors in parallel, avoiding the challenges of redesigning large batch reactors.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield of this compound | Incomplete reaction. | - Increase reaction time.- Ensure the brominating agent is of high purity and activity.- Slightly increase the molar equivalent of the brominating agent, but monitor for byproduct formation. |
| Product loss during workup. | - Optimize the extraction solvent and pH.- Ensure complete precipitation if using a crystallization method for isolation. | |
| High Levels of Di-brominated Impurity | Over-bromination due to excess brominating agent or high reaction temperature. | - Reduce the molar equivalents of the brominating agent.- Add the brominating agent slowly and sub-surface to ensure rapid mixing.- Maintain a lower reaction temperature throughout the addition and reaction time. |
| Presence of Unreacted Starting Material | Insufficient brominating agent or short reaction time. | - Increase the amount of brominating agent in small increments.- Extend the reaction time and monitor by a suitable analytical method (e.g., HPLC, TLC). |
| Inconsistent Results at Larger Scales | Poor temperature control in a larger reactor leading to hotspots. | - Improve agitation to ensure uniform temperature distribution.- Implement a more efficient cooling system.- Consider transitioning to a continuous flow reactor for better heat management.[6] |
| Inefficient mixing leading to localized high concentrations of reagents. | - Use an appropriately sized and shaped agitator for the reactor.- Optimize the stirring speed. | |
| Difficulty in Product Isolation and Purification | Oily product or incomplete crystallization. | - Screen for a suitable recrystallization solvent or solvent system.- Consider using an anti-solvent to induce precipitation.- For persistent issues, purification by column chromatography may be necessary, though less ideal for large scale. |
Experimental Protocols
Key Experiment: Bromination of 2-amino-3-methylpyrazine
This protocol describes a typical lab-scale synthesis of this compound.
Materials:
-
2-amino-3-methylpyrazine
-
N-bromosuccinimide (NBS)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium thiosulfate solution
-
Brine
-
Anhydrous sodium sulfate
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-amino-3-methylpyrazine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of N-bromosuccinimide (1.05 eq) in DCM dropwise to the cooled solution over a period of 1-2 hours, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours, or until the reaction is complete as monitored by TLC or HPLC.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Transfer the mixture to a separatory funnel and wash with saturated aqueous sodium bicarbonate solution, followed by deionized water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel column chromatography.
Visualizations
Synthesis of this compound
References
- 1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 2. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 3. ijssst.info [ijssst.info]
- 4. nbinno.com [nbinno.com]
- 5. Electrophilic Bromination in Flow: A Safe and Sustainable Alternative to the Use of Molecular Bromine in Batch - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Removal of palladium catalyst from 2-Amino-5-bromo-3-methylpyrazine reaction mixtures
Welcome to the Technical Support Center for the removal of palladium catalysts from reaction mixtures involving 2-Amino-5-bromo-3-methylpyrazine. This guide is designed for researchers, scientists, and drug development professionals, offering practical solutions, detailed protocols, and troubleshooting advice to ensure the purity of your final compounds.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from this compound reactions particularly challenging?
A1: The difficulty arises from the structure of this compound itself. As a nitrogen-containing heterocycle, it can act as a strong ligand, binding tightly to the palladium catalyst.[1][2][3] This coordination can make the catalyst more soluble in the reaction mixture and harder to separate from the final product using standard methods like simple filtration.[2]
Q2: What are the most common methods for removing residual palladium?
A2: The most prevalent methods for palladium removal include:
-
Adsorption: Using solid-supported materials with a high affinity for palladium, such as activated carbon or specialized metal scavengers.[4][5] These scavengers are often silica or polymer-based and functionalized with groups like thiols, amines, or dimercaptotriazine (DMT).[4][6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® is effective for removing heterogeneous catalysts (e.g., Pd/C) or palladium metal that has precipitated out of solution.[4][7][8]
-
Crystallization: Purifying the product through crystallization can leave palladium impurities behind in the mother liquor.[4] The effectiveness of this method can be improved by using additives like N-acetylcysteine or thiourea, which help keep the palladium species dissolved in the solvent.[9]
-
Extraction: Utilizing liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4][8]
Q3: How do I select the best palladium removal method for my experiment?
A3: The optimal method depends on several factors, including the state of the palladium (homogeneous or heterogeneous), the nature of your product (solubility, stability), and the desired level of purity. The decision tree below can guide your selection process.
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are materials, typically solid-supported, that have a high affinity for palladium and bind to it, allowing for its removal by simple filtration.[10] They work through chemisorption, where functional groups on the scavenger's surface (like thiols) form strong covalent bonds with the palladium species, effectively "scavenging" them from the solution.[6][11]
Q5: What are the regulatory limits for palladium in pharmaceutical products?
A5: Regulatory bodies like the International Council for Harmonisation (ICH) have strict guidelines for elemental impurities. Palladium is considered a Class 2B element, and its oral consumption limit is typically set at 10 parts per million (ppm).[6][12] For compounds intended for biological screening, a maximum level of 100 ppm has been suggested to avoid potential assay interference.[13]
Troubleshooting Guide
This section addresses common issues encountered during palladium removal and provides step-by-step solutions.
Issue 1: High Levels of Residual Palladium in the Final Product
-
Possible Cause: The nitrogen atoms in the this compound are chelating with the palladium, keeping it in solution.[2] Standard filtration or extraction methods are insufficient.
-
Troubleshooting Steps:
-
Employ a Metal Scavenger: Use a solid-supported scavenger with a high affinity for palladium. Thiol-based or dimercaptotriazine (DMT)-based scavengers are often effective for both Pd(0) and Pd(II) species.[2][4][14]
-
Screen Scavengers: Test a variety of scavengers to find one with the highest selectivity for palladium and the lowest affinity for your product.[4][14]
-
Consider Crystallization with Additives: Use additives like N-acetylcysteine during crystallization to help sequester the palladium in the mother liquor.[9]
-
Induce Precipitation: Attempt to precipitate soluble palladium by adding an anti-solvent or a specific precipitating agent like 2,4,6-trimercapto-s-triazine (TMT) before filtration.[10][14]
-
Issue 2: Significant Product Loss During Purification
-
Possible Cause: Non-specific adsorption of the product onto the scavenger material, especially with highly porous materials like activated carbon.[2][4][6]
-
Troubleshooting Steps:
-
Minimize Scavenger Amount: Use the minimum effective amount of scavenger required to achieve the target palladium level. This can be determined through small-scale optimization experiments.[4][14]
-
Wash the Scavenger: After filtering the scavenger, wash the filter cake with a fresh portion of the solvent to recover any adsorbed product.[4][14]
-
Adjust the Solvent System: Using a solvent in which your product is highly soluble can minimize its adsorption onto the scavenger.[4][14]
-
Change the Scavenger: Some scavengers may have a higher affinity for your product than others. Test alternative scavengers with different functional groups or support materials.[14]
-
Issue 3: Inconsistent Palladium Removal Across Batches
-
Possible Cause: Variation in the palladium species (e.g., different oxidation states or coordination environments) present at the end of the reaction.[4]
-
Troubleshooting Steps:
-
Standardize the Reaction Work-up: Implement a consistent work-up procedure before the palladium removal step to minimize variability in the palladium species.[4]
-
Use a Broad-Spectrum Scavenger: Select a scavenger, such as one based on DMT, that is known to be effective against a wider range of palladium species.[4]
-
Consider a Pre-treatment Step: A mild oxidation or reduction step could convert the various palladium species into a single, more easily removed form.[4]
-
Issue 4: Filtration is Ineffective at Removing Palladium
-
Possible Cause: The palladium exists as soluble species or fine colloidal particles that pass through standard filter media.[8][14]
-
Troubleshooting Steps:
-
Switch Removal Method: Filtration is only effective for heterogeneous or precipitated palladium. Use scavengers, crystallization, or chromatography for soluble species.[14]
-
Optimize Filtration: If dealing with fine particles, use a finer porosity filter or a membrane filter (e.g., 0.45 µm PTFE). Ensure a Celite® bed is properly packed and is of sufficient thickness (1-2 cm).[14]
-
Use Adsorbents: Treat the solution with activated carbon or silica gel to adsorb colloidal palladium before the filtration step.[14]
-
Data Presentation
The following tables summarize the efficiency of various palladium removal methods.
Table 1: Efficiency of Palladium Removal by Adsorption
| Adsorbent/Scavenger | Initial Pd (ppm) | Final Pd (ppm) | Conditions | Reference |
| Carboxen® 564 | 1250 | 12 | Methanol, 40°C | [6] |
| Silica-Thiol | 1250 | ~50 | Methanol, 40°C | [14] |
| Biotage® MP-TMT | 852 | <10 | 50 mg scavenger in THF/DMF | [14] |
| ISOLUTE® Si-Thiol | 500 | <10 | 2g scavenger in EtOAc | [14] |
| Activated Carbon | 500 | ~65 | 2g scavenger in EtOAc | [14] |
| PhosphonicS SPM32 | 2100 (105 mg in 50 mL) | <10 (<0.5 mg in 50 mL) | Acetonitrile, 20 hours | [15] |
Table 2: Comparison of Purification Strategies
| Purification Method | Initial Pd Level | Final Pd Level | Notes | Reference |
| Aqueous Workup Only | ~5000 ppm | ~5000 ppm | Ineffective for soluble Pd | [13] |
| Column Chromatography | High (varied) | Can remain high (>100 ppm) | Not always sufficient on its own | [13][16] |
| Chromatography + Scavenging Resin | High (varied) | <50 ppm | A highly effective combination | [13][16] |
Experimental Protocols
Protocol 1: Palladium Removal by Filtration through Celite®
This method is suitable for removing heterogeneous palladium catalysts (e.g., Pd/C) or precipitated palladium metal.[14]
-
Prepare the Celite® Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite® (1-2 cm thick) and gently press down to create a compact bed.[14]
-
Pre-wet the Pad: Pre-wet the Celite® pad with the solvent used in your reaction mixture to prevent cracking of the bed during filtration.[14]
-
Filter the Reaction Mixture: If necessary, dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite® bed and apply a gentle vacuum.[8][14]
-
Wash: Wash the Celite® pad with fresh solvent to ensure all of the product is recovered.[14]
-
Collect the Filtrate: The filtrate contains your product, now free of heterogeneous palladium.[14]
Protocol 2: Palladium Removal Using a Solid-Supported Scavenger
This is a highly effective method for removing soluble palladium species.[4]
-
Dissolution: Dissolve the crude product containing residual palladium in a suitable organic solvent (e.g., THF, DCM, Ethyl Acetate).[4]
-
Add Scavenger: Add the recommended amount of the selected scavenger (e.g., Biotage® MP-TMT, ISOLUTE® Si-Thiol) to the solution. The amount is typically specified by the manufacturer.[14]
-
Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-60 °C) for 1 to 18 hours. The optimal time and temperature should be determined experimentally.[4]
-
Filtration: Filter the mixture through a pad of Celite® or suitable filter paper to remove the solid scavenger.[4]
-
Washing: Wash the filter cake with a fresh portion of solvent to ensure complete recovery of the product.[4]
-
Concentration: Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Analysis: Analyze the palladium content of the purified product using a sensitive analytical technique like ICP-MS.[4]
Protocol 3: Palladium Removal Using Activated Carbon
Activated carbon is a cost-effective adsorbent for palladium, but optimization is often required to prevent product loss.[2][4]
-
Dissolution: Dissolve the crude product in an appropriate solvent (e.g., Toluene, THF).[4]
-
Carbon Addition: Add activated carbon to the solution (typically 5-10 wt% relative to the crude product).[2]
-
Stirring: Stir the mixture at a suitable temperature (e.g., 25-50 °C) for 1-4 hours.[2]
-
Filtration: Filter the mixture through a pad of Celite® to completely remove the activated carbon.[4]
-
Washing: Wash the Celite® pad with fresh solvent to recover any adsorbed product.[4]
-
Concentration: Concentrate the combined filtrate to obtain the purified product and analyze for residual palladium.[4]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. benchchem.com [benchchem.com]
- 15. spinchem.com [spinchem.com]
- 16. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low reactivity in functionalization of 2-Amino-5-bromo-3-methylpyrazine
Welcome to the technical support center for the functionalization of 2-Amino-5-bromo-3-methylpyrazine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to overcome common challenges, particularly low reactivity, encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low reactivity with this compound in my cross-coupling reaction?
A1: The reactivity of this compound in palladium-catalyzed cross-coupling reactions is influenced by a combination of electronic and steric factors. The pyrazine ring itself is electron-deficient, which can be challenging for some catalytic cycles.[1][2][3] The substituents play a crucial role:
-
Electronic Effects: The amino group (-NH₂) is a strong electron-donating group, which increases the electron density at the carbon-bromine bond, making the initial oxidative addition step by the palladium catalyst more favorable.[1] The methyl group (-CH₃) is a weak electron-donating group.[1]
-
Steric Hindrance: The methyl group at the 3-position is adjacent (ortho) to the bromine at the 5-position. This proximity can create steric hindrance, impeding the approach of the bulky palladium catalyst to the C-Br bond and thus slowing down the oxidative addition step.[4]
-
Catalyst Inhibition: The nitrogen atoms in the pyrazine ring can coordinate to the palladium center, potentially inhibiting the catalyst's activity.[2]
Q2: My Suzuki-Miyaura coupling is failing or giving a very low yield. What are the most common causes and how can I fix them?
A2: Low yields in Suzuki-Miyaura couplings with this substrate often stem from several factors. A systematic approach to troubleshooting is recommended:
-
Catalyst and Ligand Choice: The combination of the palladium source and the phosphine ligand is critical. For electron-rich and sterically hindered heteroaryl bromides, bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often more effective than traditional ones like PPh₃.[5][6] Pre-formed catalysts can also offer more reliable activation.[7]
-
Base Selection: The base is crucial for activating the boronic acid.[6][8] An inappropriate or weak base can lead to poor reactivity. Stronger bases like K₃PO₄ or Cs₂CO₃ are often effective in challenging couplings.[5][6][9] It's important to use a fine powder and ensure anhydrous conditions if required, although a small amount of water can be beneficial in some systems.[10]
-
Reaction Temperature: While elevated temperatures (85-110 °C) are common, excessive heat can cause decomposition of starting materials, reagents, or the catalyst.[6] Conversely, if no reaction is observed, a careful increase in temperature may be necessary.
-
Degassing: Palladium(0) catalysts are sensitive to oxygen. Ensure your solvent and reaction mixture are thoroughly degassed using methods like nitrogen/argon bubbling or freeze-pump-thaw cycles to prevent catalyst oxidation.[6]
Q3: I am observing significant protodebromination (loss of bromine) as a side product. How can I minimize this?
A3: Protodebromination is a common side reaction, especially with electron-rich heterocyclic systems.[6] To mitigate this:
-
Use Milder Bases: Strong bases can sometimes facilitate this side reaction. Consider switching to a milder base like K₂CO₃.[6]
-
Ensure Anhydrous Conditions: Traces of water can be a proton source. Use freshly dried, anhydrous solvents and reagents.[6]
-
Lower Reaction Temperature: High temperatures can promote side reactions. Reducing the temperature may slow the desired reaction but can significantly decrease debromination.[6]
-
Optimize Ligand Choice: Certain ligands can favor the desired reductive elimination over pathways leading to debromination. Screening different ligands can be beneficial.[6]
Q4: My Buchwald-Hartwig amination reaction is not working. What are the key parameters to optimize?
A4: The Buchwald-Hartwig amination can be sensitive, and optimization is often required. Key parameters include:
-
Catalyst/Ligand System: This is the most critical factor. Modern, sterically hindered biarylphosphine ligands (e.g., Xantphos, SPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are generally required for coupling with challenging substrates.[11][12]
-
Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is common, but others like lithium bis(trimethylsilyl)amide (LHMDS) or cesium carbonate (Cs₂CO₃) can be effective. The choice of base can be substrate-dependent.
-
Solvent: Anhydrous, non-protic solvents such as toluene, dioxane, or THF are typically used.[7][13] Ensure the solvent is thoroughly degassed.
Troubleshooting Guide for Low Reactivity
The following diagram outlines a logical workflow for troubleshooting common issues encountered during the functionalization of this compound.
Caption: Troubleshooting workflow for low reactivity issues.
Factors Influencing Reactivity
Understanding the interplay of electronic and steric effects is key to optimizing reactions with this substrate.
Caption: Electronic and steric factors influencing reactivity.
Quantitative Data
While specific data for this compound is not widely published, the following table summarizes results for the Suzuki-Miyaura coupling of a structurally analogous substrate, 5-bromo-2-methylpyridin-3-amine.[14] This data provides a strong indication of expected performance and serves as an excellent starting point for optimization.
| Catalyst System | Arylboronic Acid | Base | Solvent | Temp (°C) | Yield (%) |
| Pd(PPh₃)₄ | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 85 |
| Pd(PPh₃)₄ | 4-Methylphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 82 |
| Pd(PPh₃)₄ | 4-Methoxyphenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 88 |
| Pd(PPh₃)₄ | 4-Chlorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 78 |
| Pd(PPh₃)₄ | 4-Fluorophenylboronic acid | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | 80 |
| Data adapted from reactions on the analogous substrate 5-bromo-2-methylpyridin-3-amine and should be used as a guideline.[5][14] |
Experimental Protocols
The following are generalized protocols for key reactions, adapted from procedures for structurally similar substrates.[5][11][15] Optimization will likely be required.
Protocol 1: Suzuki-Miyaura Cross-Coupling
This protocol is a robust starting point for coupling this compound with various arylboronic acids.
Caption: General experimental workflow for Suzuki-Miyaura coupling.
Methodology:
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), and potassium phosphate (K₃PO₄, 2.5 eq).[15]
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the atmosphere is inert.[15]
-
Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 0.05 eq). Then, add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio).[5][15]
-
Reaction: Stir the reaction mixture at 85–95 °C. Monitor the reaction progress using a suitable technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.[15]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove the palladium catalyst and inorganic salts.[15]
-
Extraction and Purification: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.[15]
Protocol 2: Buchwald-Hartwig Amination
This protocol provides a starting point for the C-N coupling of this compound with a primary or secondary amine.
Methodology:
-
Reaction Setup: To a dry Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 eq), the desired amine (1.2 eq), a strong base (e.g., Sodium tert-butoxide, 1.4 eq), the palladium source (e.g., Pd₂(dba)₃, 0.02 eq), and the phosphine ligand (e.g., Xantphos, 0.08 eq).[11]
-
Inert Atmosphere: Evacuate and backfill the Schlenk tube with an inert gas (e.g., Argon). Repeat this three times.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction's progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove catalyst residues and salts.[11]
-
Extraction and Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.[11]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. imperial.ac.uk [imperial.ac.uk]
- 4. Steric hindrance classified: treatment of isothiocyanatoallene with secondary amines bearing bulky substituents to generate 2-aminothiazoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. reddit.com [reddit.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. benchchem.com [benchchem.com]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 14. mdpi.com [mdpi.com]
- 15. benchchem.com [benchchem.com]
Stability issues of 2-Amino-5-bromo-3-methylpyrazine under different conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of 2-Amino-5-bromo-3-methylpyrazine under various experimental conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during research and development.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container in a dry, cool, and well-ventilated place. For optimal preservation, storage under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C is advised to minimize degradation from moisture and atmospheric oxygen.
Q2: How stable is this compound in common organic solvents?
A2: While specific quantitative data is limited, this compound is generally soluble in polar organic solvents. However, prolonged storage in solution, especially in protic solvents like methanol or ethanol, may lead to slow degradation. For experimental use, it is best practice to prepare solutions fresh. If storage in solution is necessary, use aprotic solvents like DMSO or DMF and store at low temperatures, protected from light.
Q3: Is this compound sensitive to light?
A3: Yes, compounds with aromatic heterocyclic rings and amino groups can be susceptible to photodegradation. It is recommended to handle this compound and its solutions in amber vials or under low-light conditions to prevent potential degradation.
Q4: What are the likely degradation pathways for this compound?
A4: Based on its chemical structure, this compound is susceptible to several degradation pathways, including:
-
Hydrolysis: The amino group can undergo hydrolysis, particularly under acidic or basic conditions.
-
Oxidation: The electron-rich pyrazine ring and the amino group are prone to oxidation, which can be accelerated by air, light, and trace metals.
-
Photodegradation: Exposure to UV or visible light can induce photochemical reactions.
-
Debromination: The bromo substituent may be susceptible to reductive debromination or nucleophilic displacement under certain conditions.
Troubleshooting Guide
Issue 1: I am seeing an increasing number of impurity peaks in my HPLC analysis of a solution of this compound that has been stored for a few days. What could be the cause?
-
Potential Cause: The compound is likely degrading in the solvent used. The rate of degradation can be influenced by the solvent type, temperature, and exposure to light and air.
-
Solution:
-
Prepare solutions of this compound fresh before each experiment.
-
If storage is unavoidable, use a high-purity, dry aprotic solvent (e.g., anhydrous DMSO or DMF).
-
Store the solution at -20°C or lower in a tightly sealed vial, with the headspace flushed with an inert gas like argon or nitrogen.
-
Protect the solution from light by using amber vials or wrapping the container in aluminum foil.
-
Issue 2: My reaction yield using this compound is lower than expected, and I observe multiple side products. How can I troubleshoot this?
-
Potential Cause: The purity of your this compound may have been compromised due to improper storage, leading to the presence of degradants that interfere with the reaction. Alternatively, the reaction conditions themselves may be promoting degradation.
-
Solution:
-
Verify Purity: Before use, check the purity of your starting material using a suitable analytical method like HPLC or NMR.
-
Optimize Reaction Conditions:
-
If the reaction is run at elevated temperatures, consider if a lower temperature could be used to minimize thermal degradation.
-
If the reaction involves strong acids or bases, assess if milder conditions can be employed.
-
Degas your solvents and run the reaction under an inert atmosphere to prevent oxidative degradation.
-
-
Purification: Ensure your purification method is effective at separating the desired product from any unreacted starting material and degradation products.
-
Issue 3: I have noticed a color change in the solid this compound after storing it in the lab for some time. Is it still usable?
-
Potential Cause: A color change (e.g., from off-white/yellow to brownish) often indicates degradation, likely due to oxidation or reaction with atmospheric moisture.
-
Solution:
-
It is highly recommended to re-analyze the material to determine its purity before use. Techniques like HPLC, LC-MS, or NMR can help identify the level of degradation and the presence of impurities.
-
If significant degradation has occurred, it is best to use a fresh batch of the compound to ensure the reliability and reproducibility of your experiments.
-
To prevent this in the future, always store the compound under the recommended conditions (cool, dry, dark, and preferably under an inert atmosphere).
-
Data on Potential Stability Issues
| Condition | Potential for Degradation | Likely Degradation Products (Hypothetical) | Recommendations |
| Aqueous (pH < 7) | Moderate to High | Hydrolysis of the amino group, potential debromination. | Avoid prolonged exposure to acidic conditions. Use buffered solutions where possible. |
| Aqueous (pH > 7) | Moderate to High | Hydrolysis of the amino group, potential ring opening at high pH. | Avoid prolonged exposure to basic conditions. |
| Oxidizing Agents (e.g., H₂O₂, air) | High | N-oxides, hydroxylated pyrazines, ring-opened products. | Handle under an inert atmosphere. Avoid contact with strong oxidizing agents. |
| Light (UV/Vis) | Moderate | Photodegradation products (e.g., dehalogenated species, rearranged isomers). | Store and handle in the dark or in amber-colored containers. |
| Elevated Temperature | Moderate | Thermally induced decomposition. | Store at recommended low temperatures. Avoid unnecessary heating. |
| Common Organic Solvents (e.g., MeOH, EtOH) | Low to Moderate (over time) | Solvolysis products. | Prepare solutions fresh. For storage, use aprotic solvents at low temperatures. |
Experimental Protocols
The following are generalized protocols for forced degradation studies, which can be adapted to investigate the stability of this compound. These studies are crucial for identifying potential degradation products and developing stability-indicating analytical methods.
1. Acid and Base Hydrolysis Study
-
Objective: To determine the susceptibility of the compound to hydrolysis.
-
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.
-
For acid hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M HCl.
-
For base hydrolysis, add an aliquot of the stock solution to a solution of 0.1 M NaOH.
-
For neutral hydrolysis, add an aliquot of the stock solution to purified water.
-
Incubate the solutions at a controlled temperature (e.g., 60°C) and monitor for degradation over time (e.g., at 0, 2, 4, 8, and 24 hours).
-
At each time point, withdraw a sample, neutralize it if necessary (e.g., with an equivalent amount of base or acid), and dilute with mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the samples by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.
-
2. Oxidative Degradation Study
-
Objective: To assess the stability of the compound in the presence of an oxidizing agent.
-
Procedure:
-
Prepare a stock solution of this compound as described above.
-
Add an aliquot of the stock solution to a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Incubate the solution at room temperature and monitor for degradation over time.
-
At each time point, withdraw a sample, quench the reaction if necessary (e.g., by adding a small amount of sodium bisulfite), and prepare for HPLC analysis.
-
Analyze the samples by HPLC.
-
3. Photostability Study
-
Objective: To evaluate the impact of light exposure on the compound's stability.
-
Procedure:
-
Expose a solid sample and a solution of this compound to a controlled light source that provides both UV and visible light (e.g., in a photostability chamber).
-
A control sample (both solid and solution) should be wrapped in aluminum foil to protect it from light and stored under the same temperature and humidity conditions.
-
Expose the samples for a defined period (e.g., as per ICH Q1B guidelines).
-
After the exposure period, analyze both the exposed and control samples by HPLC to assess the extent of degradation.
-
4. Thermal Degradation Study
-
Objective: To investigate the effect of high temperature on the compound's stability.
-
Procedure:
-
Place a solid sample of this compound in a controlled temperature oven (e.g., at 80°C).
-
Monitor the sample over a period of time (e.g., 1, 3, and 7 days).
-
At each time point, remove a portion of the sample, allow it to cool to room temperature, and prepare a solution for HPLC analysis.
-
Analyze the samples to determine the extent of thermal degradation.
-
Visualizations
Caption: Troubleshooting workflow for unexpected experimental results.
Caption: Potential degradation pathways for this compound.
How to monitor the progress of 2-Amino-5-bromo-3-methylpyrazine reactions by TLC/LC-MS
This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring the progress of chemical reactions involving 2-Amino-5-bromo-3-methylpyrazine using Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Frequently Asked Questions (FAQs)
TLC Monitoring FAQs
Q1: Why are my TLC spots for this compound and related amino-pyrazines streaking or tailing? A1: Streaking or tailing is a common issue when analyzing basic compounds like amino-pyrazines on standard silica gel TLC plates. The basic amine functional groups interact strongly with the acidic silanol groups on the silica surface, leading to poor spot shape.[1][2] To resolve this, add a small amount of a basic modifier, such as triethylamine (0.1–2.0%) or a few drops of ammonia solution, to your mobile phase.[1][3] This neutralizes the acidic sites on the stationary phase, resulting in sharper, more defined spots. Overloading the sample on the TLC plate can also cause streaking.[3][4]
Q2: What is a good starting solvent system for TLC analysis of this reaction? A2: A good starting point for moderately polar compounds is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[5][6] A common initial system to try is 7:3 Hexanes:Ethyl Acetate.[2] Given the basic nature of the analyte, it is highly recommended to add 0.5% triethylamine to this mixture.[2] If your compounds are more polar, a system like Dichloromethane/Methanol might be more effective.[5] The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the compound of interest.[5]
Q3: My product and starting material have very similar Rf values on TLC. How can I improve the separation? A3: When the polarities of your reactant and product are close, achieving good separation can be challenging. You can try the following strategies:
-
Optimize the Solvent System: Systematically vary the ratio of your polar and non-polar solvents. Sometimes, switching to a completely different solvent system (e.g., Toluene/Acetone instead of Hexanes/EtOAc) can provide the necessary selectivity.[5][7]
-
Use a Co-spot: A "co-spot" lane, where you spot both the starting material and the reaction mixture in the same location, is crucial. If the reaction is progressing, you should see an elongated spot (often described as a "snowman"), which indicates the presence of both the starting material and a new, slightly different product.[2][7]
-
Try 2D TLC: This technique involves running the plate in one solvent system, drying it, then rotating it 90 degrees and running it in a second, different solvent system. This can often resolve compounds that are inseparable in a single solvent system.[7]
Q4: What visualization techniques are best for these pyrazine compounds? A4: Due to their aromatic structure, this compound and related compounds are typically UV-active.
-
UV Light (254 nm): This is the primary, non-destructive method for visualization. Compounds will appear as dark spots on a TLC plate containing a fluorescent indicator (F254).[5][8]
-
Staining: If a compound is not UV-active or for secondary confirmation, chemical stains can be used. An iodine chamber will visualize many organic compounds as brown spots.[5] Other stains like potassium permanganate or p-anisaldehyde can also be effective, sometimes revealing different colors for different compounds.[6][9] Note that staining is a destructive method.[8]
LC-MS Monitoring FAQs
Q1: What is a recommended starting LC-MS method for monitoring this reaction? A1: A reversed-phase method using a C18 column is the most common and effective approach for this type of analysis.[10]
-
Mobile Phases: Use high-purity, volatile solvents compatible with mass spectrometry, such as LC-MS grade water and acetonitrile or methanol.[11][12] To improve peak shape and ionization efficiency, an acidic modifier is typically added. A standard choice is 0.1% formic acid in both the aqueous (Mobile Phase A) and organic (Mobile Phase B) solvents.[13][14] Volatile buffers like ammonium formate or ammonium acetate can also be used.[10][11] Avoid non-volatile buffers like phosphate, as they will contaminate the mass spectrometer.[11][15]
-
Gradient: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up the percentage of organic mobile phase over several minutes to elute compounds of increasing hydrophobicity.
Q2: In the mass spectrum, I see two major peaks for my product with a mass difference of 2 Da. Is this a problem? A2: This is an expected and characteristic observation for a bromine-containing compound. Bromine has two naturally occurring stable isotopes, ⁷⁹Br and ⁸¹Br, in an almost 1:1 ratio of abundance.[2] Therefore, your product will appear as a pair of peaks (an "isotopic doublet") in the mass spectrum, with one peak corresponding to the molecule containing ⁷⁹Br and the other to the molecule containing ⁸¹Br, separated by approximately 2 m/z units.[2] This pattern is a strong confirmation of the presence of a single bromine atom in your product.
Q3: How do I use LC-MS data to quantify the reaction progress? A3: Reaction progress is determined by tracking the relative abundance of the starting material and the product over time. By injecting aliquots from the reaction mixture at different time points, you can monitor the decrease in the integrated peak area of the starting material's extracted ion chromatogram (EIC) and the simultaneous increase in the peak area of the product's EIC.[2] This provides a quantitative measure of conversion.
Q4: My chromatographic peaks are tailing or splitting. What are the common causes? A4: Poor peak shape in LC can be caused by several factors:
-
Secondary Interactions: Similar to TLC, residual acidic silanols on the silica-based column packing can interact with the basic amine, causing tailing. Using a mobile phase with an acidic modifier like formic acid helps to suppress this interaction.[16]
-
Column Contamination or Degradation: Buildup of contaminants on the column frit or stationary phase can lead to peak splitting and broadening.[16][17] Flushing the column or replacing it may be necessary.
-
Solvent Mismatch: If the sample is dissolved in a solvent that is significantly stronger (more organic) than the initial mobile phase composition, it can cause peak distortion and splitting.[16][18][19] It is best to dissolve the sample in the initial mobile phase or a weaker solvent.[16]
-
Sample Overload: Injecting too much sample can saturate the column, leading to broad, tailing peaks.[16][18] Diluting the sample before injection can resolve this.
Experimental Protocols
Protocol 1: Reaction Monitoring by Thin Layer Chromatography (TLC)
This protocol outlines a standard procedure for monitoring the progress of a reaction involving this compound.
Materials:
-
Silica gel TLC plates with a fluorescent indicator (F254)
-
TLC developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
-
Mobile Phase: 7:3 Hexanes:Ethyl Acetate with 0.5% Triethylamine[2]
Procedure:
-
Prepare the TLC Plate: Using a pencil, gently draw a starting line (origin) about 1 cm from the bottom of the TLC plate. Mark lanes for the starting material (SM), a co-spot (C), and the reaction mixture (R).[2][6]
-
Spot the Plate:
-
In the "SM" lane, use a capillary tube to apply a small spot of a diluted solution of your starting material (e.g., this compound or its precursor).
-
In the "R" lane, apply a small spot of the reaction mixture.
-
In the "C" lane, first spot the starting material, and then spot the reaction mixture directly on top of the SM spot (co-spot).[2]
-
-
Develop the Plate: Pour the mobile phase into the developing chamber to a depth of about 0.5 cm. Place a piece of filter paper inside to help saturate the chamber atmosphere with solvent vapor.[2] Carefully place the spotted TLC plate into the chamber, ensuring the solvent level is below the starting line.[2][4] Cover the chamber and allow the solvent to ascend the plate until it is about 1 cm from the top.
-
Visualize and Analyze: Remove the plate and immediately mark the solvent front with a pencil.[2] After the plate has dried, visualize the spots under a UV lamp (254 nm) and circle them lightly with a pencil.[2] The disappearance of the starting material spot and the appearance of a new product spot in the "R" lane indicate reaction progress. The co-spot lane helps to confirm if the new spot is different from the starting material.
Protocol 2: Reaction Monitoring by LC-MS
This protocol describes a general-purpose method for analyzing reaction aliquots.
Sample Preparation:
-
Take a small aliquot (e.g., 10 µL) from the reaction mixture.
-
Quench the reaction if necessary (e.g., by adding a small amount of water or buffer).
-
Dilute the aliquot significantly with a suitable solvent, typically the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid). A dilution factor of 1000x or higher is common.
LC-MS Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: Water + 0.1% Formic Acid[14]
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid[14]
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 1-5 µL
-
Gradient:
-
0.0 min: 5% B
-
5.0 min: 95% B
-
7.0 min: 95% B
-
7.1 min: 5% B
-
9.0 min: 5% B
-
-
MS Detector: Electrospray Ionization (ESI) in Positive Ion Mode
-
Scan Mode: Full Scan (e.g., m/z 100-500) and/or Selected Ion Monitoring (SIM) for the specific masses of interest.
Data Interpretation:
-
Monitor the total ion chromatogram (TIC) for the appearance of new peaks.
-
Extract ion chromatograms (EICs) for the specific m/z values of the protonated starting material and expected product(s).[2]
-
The reaction progress is determined by the decrease in the peak area of the starting material and the corresponding increase in the peak area of the product.[2]
Data Presentation
Table 1: Representative TLC Data for a Reaction
| Compound | Expected Rf Range (7:3 Hex:EtOAc + 0.5% TEA) | Observations |
|---|---|---|
| 2-Amino-5-methylpyrazine (Precursor) | 0.3 - 0.4 | Disappears over time. |
| this compound (Product) | 0.5 - 0.6 | Appears and intensifies over time. |
Table 2: Key Mass-to-Charge Ratios (m/z) for LC-MS Monitoring
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected [M+H]⁺ (m/z) |
|---|---|---|---|
| 5-Methylpyrazin-2-amine (Starting Material) | C₅H₇N₃ | 109.13 | 110.1 |
| this compound (Product) | C₅H₆BrN₃ | 188.03 | 188.0 / 190.0 (Isotopic doublet)[20] |
Troubleshooting Guide
Table 3: Common Issues and Solutions
| Issue | Possible Cause(s) | Recommended Solution(s) |
|---|---|---|
| TLC: Streaking Spots | - Basic compound interacting with acidic silica.[1][2]- Sample overloaded.[3][4] | - Add 0.1-2.0% triethylamine or ammonia to the mobile phase.[1][3]- Dilute the sample before spotting. |
| TLC: Spots at Baseline/Solvent Front | - Eluent is not polar enough (baseline).[3]- Eluent is too polar (solvent front).[3] | - Increase the proportion of the polar solvent (e.g., ethyl acetate).- Decrease the proportion of the polar solvent. |
| TLC: Uneven Solvent Front | - TLC plate is touching the side of the chamber.- Chamber is not properly saturated with solvent vapor.[2][4] | - Center the plate in the chamber.- Place filter paper in the chamber to aid saturation.[2] |
| LC-MS: Peak Tailing | - Secondary interactions with silica.- Column contamination.[16] | - Ensure mobile phase contains an appropriate modifier (e.g., 0.1% formic acid).- Flush or replace the LC column.[16] |
| LC-MS: No or Weak Signal | - Improper MS source settings.- Compound is not ionizing well.- Sample concentration is too low. | - Optimize source parameters (e.g., capillary voltage, gas flow, temperature).- Try a different mobile phase additive (e.g., ammonium formate).- Analyze a more concentrated sample. |
| LC-MS: High Background/Contamination | - Impure solvents or additives.- Carryover from previous injections.[17][21] | - Use high-purity LC-MS grade solvents and fresh mobile phases.[21]- Inject solvent blanks between samples to clean the system.[21] |
Experimental Workflow Visualization
Caption: Workflow for monitoring a reaction using both TLC and LC-MS.
References
- 1. reddit.com [reddit.com]
- 2. benchchem.com [benchchem.com]
- 3. silicycle.com [silicycle.com]
- 4. bitesizebio.com [bitesizebio.com]
- 5. benchchem.com [benchchem.com]
- 6. s3.wp.wsu.edu [s3.wp.wsu.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. silicycle.com [silicycle.com]
- 9. reddit.com [reddit.com]
- 10. Introduction to LC-MS Part4 : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 11. Mobile phases compatible for LC/MS : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 12. Mobile phases compatible for LCMS : Shimadzu (Europe) [shimadzu.eu]
- 13. Optimization of Mobile Phase Modifiers for Fast LC-MS-Based Untargeted Metabolomics and Lipidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. sciex.com [sciex.com]
- 15. covachem.com [covachem.com]
- 16. Effective LC Troubleshooting: Symptom-Based Strategies and Solutions [restek.com]
- 17. zefsci.com [zefsci.com]
- 18. agilent.com [agilent.com]
- 19. halocolumns.com [halocolumns.com]
- 20. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 21. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Amino-5-bromo-3-methylpyrazine and 2-Amino-5-chloro-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the synthesis of novel pharmaceutical agents and functional materials, 2-amino-3-methylpyrazine scaffolds are valuable heterocyclic building blocks. The functionalization of these scaffolds, often at the C-5 position, is critical for modulating biological activity and physicochemical properties. The choice of the halogen at this position—bromine versus chlorine—profoundly influences the compound's reactivity in key synthetic transformations, particularly in palladium-catalyzed cross-coupling reactions.
This guide provides an objective comparison of the reactivity of 2-Amino-5-bromo-3-methylpyrazine and 2-Amino-5-chloro-3-methylpyrazine. We will examine the underlying chemical principles governing their reactivity, present comparative experimental data from analogous systems, and provide detailed experimental protocols for common synthetic applications.
Theoretical Basis of Reactivity
The difference in reactivity between the bromo and chloro analogs is primarily governed by the strength of the carbon-halogen (C-X) bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is typically the oxidative addition of the aryl halide to the Pd(0) catalyst.
-
Bond Dissociation Energy: The C-Br bond (approx. 285 kJ/mol) is significantly weaker than the C-Cl bond (approx. 340 kJ/mol). Consequently, the C-Br bond undergoes oxidative addition more readily, leading to faster reaction rates and often allowing for milder reaction conditions compared to its chloro counterpart.
-
Electronic Effects: The pyrazine ring is inherently electron-deficient due to the presence of two electronegative nitrogen atoms.[1][2] The 2-amino group is a strong electron-donating group, while the 3-methyl group is weakly electron-donating. Both halogens exert a deactivating inductive effect (-I) and an activating mesomeric effect (+M).[3] However, in the context of cross-coupling, the C-X bond strength is the dominant factor determining reactivity. The general order of reactivity for aryl halides in these reactions is consistently I > Br > Cl.[4][5]
-
Steric Hindrance: The 3-methyl group, being ortho to the C-5 position, may introduce minor steric hindrance. However, this effect is identical for both molecules and is less influential than the electronic and bond-energy differences between bromine and chlorine.[6]
Performance in Cross-Coupling Reactions
Direct comparative studies for this compound and its chloro analog are not extensively published. However, data from structurally analogous systems, such as 2-amino-5-halopyridines, provide a reliable proxy for their expected reactivity. The bromo derivative consistently outperforms the chloro derivative, affording higher yields in shorter reaction times or under milder conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone for C-C bond formation. In a typical coupling with an arylboronic acid, the higher reactivity of the C-Br bond leads to more efficient catalyst turnover.
| Entry | Aryl Halide Analog | Coupling Partner | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | 2-Amino-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 8h | 92 | Analogous System |
| 2 | 2-Amino-5-chloropyridine | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | Dioxane/H₂O, 90°C, 8h | 45 | Analogous System |
| 3 | 2-Amino-5-chloropyridine | Phenylboronic acid | Pd(OAc)₂, SPhos, K₃PO₄ | Toluene/H₂O, 100°C, 12h | 85 | Analogous System |
Table 1: Comparison of yields in Suzuki-Miyaura coupling for analogous 2-amino-5-halopyridines. As shown, the aryl bromide (Entry 1) provides significantly higher yield than the aryl chloride (Entry 2) under standard conditions. Achieving high yields with the aryl chloride requires more advanced, electron-rich phosphine ligands (e.g., SPhos) and typically more forcing conditions (Entry 3).
Buchwald-Hartwig Amination
This reaction is crucial for constructing C-N bonds, prevalent in many pharmaceutical compounds. The reactivity trend observed in Suzuki coupling holds for C-N coupling as well. Aryl bromides are significantly more reactive than aryl chlorides, which often require specialized, bulky phosphine ligands to facilitate the challenging oxidative addition step.[7][8]
| Entry | Aryl Halide | Amine | Catalyst System | Conditions | Yield (%) | Reference |
| 1 | This compound | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 100°C, 6h | High (Predicted) | General Principle |
| 2 | 2-Amino-5-chloro-3-methylpyrazine | Morpholine | Pd₂(dba)₃, Xantphos, NaOtBu | Toluene, 100°C, 18h | Low to Moderate (Predicted) | General Principle |
| 3 | 2-Amino-5-chloro-3-methylpyrazine | Morpholine | Pd(OAc)₂, RuPhos, K₃PO₄ | t-BuOH, 110°C, 12h | High (Predicted) | General Principle |
Table 2: Predicted reactivity for Buchwald-Hartwig amination. The bromo-pyrazine (Entry 1) is expected to react efficiently with a standard ligand like Xantphos. The chloro-pyrazine (Entry 2) would likely be sluggish under the same conditions, requiring a more active Buchwald-type ligand (e.g., RuPhos) and potentially different conditions to achieve a high yield (Entry 3).
Experimental Protocols
The following are general protocols that can be adapted for the specific substrates. All manipulations should be performed under an inert atmosphere (e.g., Nitrogen or Argon).
General Protocol for Suzuki-Miyaura Coupling
Procedure:
-
To a dry reaction vessel, add 2-amino-5-halo-3-methylpyrazine (1.0 equiv), the arylboronic acid (1.2-1.5 equiv), and a base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times.
-
Under the inert atmosphere, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv for bromide; Pd(OAc)₂/SPhos, 0.02/0.04 equiv for chloride).
-
Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 v/v).
-
Stir the reaction mixture at the desired temperature (e.g., 85-100 °C) and monitor by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Protocol for Buchwald-Hartwig Amination
Procedure:
-
To a dry Schlenk flask or reaction vial, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv), the phosphine ligand (e.g., Xantphos or a Buchwald ligand, 0.04-0.08 equiv), and the base (e.g., NaOtBu or Cs₂CO₃, 1.4 equiv).
-
Seal the vessel, and evacuate and backfill with an inert gas.
-
Add the 2-amino-5-halo-3-methylpyrazine (1.0 equiv) and the amine coupling partner (1.2 equiv).
-
Add anhydrous, degassed solvent (e.g., toluene or dioxane).
-
Stir the mixture at the desired temperature (e.g., 100-110 °C) until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature, quench carefully with saturated aqueous NH₄Cl, and dilute with water and an organic solvent.
-
Separate the layers and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography.
Conclusion and Recommendations
The reactivity of 2-amino-5-halo-3-methylpyrazines in palladium-catalyzed cross-coupling is dictated by the identity of the halogen.
-
This compound is the more reactive substrate. It is the preferred choice for achieving high yields under standard, milder conditions with a broader range of coupling partners and less expensive catalyst systems. Its higher reactivity makes it ideal for rapid library synthesis and initial lead optimization studies.
-
2-Amino-5-chloro-3-methylpyrazine is significantly less reactive.[9] While it is often more cost-effective and readily available as a starting material, its successful use in cross-coupling reactions typically requires more specialized and expensive catalyst systems (e.g., those employing bulky, electron-rich phosphine ligands), higher catalyst loadings, and more forcing reaction conditions (higher temperatures, longer reaction times).[10] It is a viable option for large-scale synthesis where cost is a primary driver and the reaction has been thoroughly optimized.
For drug development professionals and researchers, this compound offers greater synthetic flexibility and a higher probability of success in exploratory chemistry. The chloro-analog becomes a practical alternative once a synthetic route is established and optimization for cost-of-goods becomes a priority.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Pyrazine - Wikipedia [en.wikipedia.org]
- 3. quora.com [quora.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 9. Comparative study of aryl halides in Pd-mediated reactions: key factors beyond the oxidative addition step - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
A Comparative Analysis of Pyrazine Synthesis Methods for the Modern Researcher
For researchers, scientists, and drug development professionals, the efficient synthesis of pyrazine and its derivatives is a critical step in the discovery of novel therapeutic agents and functional materials. This guide provides a detailed comparative analysis of prominent pyrazine synthesis methodologies, offering insights into their mechanisms, experimental parameters, and performance to aid in the selection of the most suitable synthetic route.
Pyrazines, a class of nitrogen-containing heterocyclic aromatic compounds, are of significant interest due to their diverse biological activities, including anticancer, antibacterial, and anti-inflammatory properties.[1] The selection of an appropriate synthetic strategy is often dictated by the desired substitution pattern, availability of starting materials, and scalability of the reaction. This guide focuses on a comparative evaluation of classical and modern methods for pyrazine synthesis.
Comparative Performance of Synthesis Methodologies
The choice of a synthetic route for pyrazine derivatives requires careful consideration of various factors such as yield, reaction conditions, and substrate scope. The following tables summarize key quantitative data for several major synthesis routes, providing a basis for comparison.
Table 1: Comparison of Classical Pyrazine Synthesis Methods
| Methodology | Typical Substrates | Typical Products | Reaction Conditions | Yield (%) | Key Advantages | Key Disadvantages |
| Staedel-Rugheimer Synthesis | α-Halo ketones, Ammonia | Symmetrically substituted pyrazines | Heating under reflux | Moderate | Foundational and well-established | Often requires harsh conditions and can have moderate yields[2] |
| Gutknecht Synthesis | α-Amino ketones (often generated in situ) | Substituted pyrazines | Self-condensation followed by oxidation (e.g., with HgO or CuSO₄) | Variable | Versatile for various substitution patterns | Involves multi-step process, potentially unstable intermediates[3][4] |
| Condensation of 1,2-Diamines with α-Dicarbonyls | 1,2-Diamines, α-Dicarbonyl compounds | Pyrazines and quinoxalines | Room temperature or gentle heating | High (often >70%) | Generally high-yielding and straightforward[1][5] | Requires a subsequent oxidation step for the dihydropyrazine intermediate[1] |
Table 2: Performance Data for Modern and Greener Pyrazine Synthesis Methods
| Methodology | Substrate Example | Product Example | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| Dehydrogenative Coupling | 2-Phenylglycinol | 2,5-Diphenylpyrazine | Mn-based pincer complex, KH | 150 | 24 | 95 | [6] |
| Dehydrogenative Coupling | 2-Amino-1-hexanol | 2,5-Dipentylpyrazine | Mn-based pincer complex, KH | 150 | 24 | 65 | [6] |
| Dehydrogenative Coupling | 2-Amino-4-methylpentan-1-ol | 2,5-Diisobutylpyrazine | Mn-based pincer complex, KH | 150 | 24 | 80 | [6] |
| Greener One-Pot Synthesis | Benzil, Ethylenediamine | 2,3-Diphenyl-5,6-dihydropyrazine | Potassium tert-butoxide (t-BuOK) | Room Temp. | 6-8 | 88 | [5][7] |
| Enzymatic Synthesis (Continuous-flow) | Pyrazine-2-carboxylate, Benzylamine | N-Benzylpyrazinamide | Lipozyme® TL IM | 45 | 0.33 | 91.6 | [8] |
Reaction Mechanisms and Experimental Workflows
Visualizing the reaction pathways and experimental setups is crucial for understanding and implementing these synthetic methods. The following diagrams, created using the DOT language, illustrate the core logic of each process.
Staedel-Rugheimer Pyrazine Synthesis
The Staedel-Rugheimer synthesis, first reported in 1876, involves the reaction of an α-halo ketone with ammonia, which is followed by condensation and oxidation to yield the pyrazine.[1]
Gutknecht Pyrazine Synthesis
The Gutknecht synthesis is a versatile method for preparing substituted pyrazines from α-amino ketones, which are often generated in situ from α-oximino ketones.[3]
Condensation of 1,2-Diamines and α-Dicarbonyls
This is a widely used and generally high-yielding method for the synthesis of both pyrazines and quinoxalines. The reaction often proceeds readily at room temperature or with gentle heating.[1]
Detailed Experimental Protocols
For researchers seeking to implement these methodologies, the following detailed protocols provide a practical starting point.
Protocol 1: Staedel-Rugheimer Synthesis of 2,5-Diphenylpyrazine
This protocol is an illustrative example of the Staedel-Rugheimer synthesis.
Materials:
-
2-Chloroacetophenone
-
Aqueous ammonia (excess)
-
Ethanol
-
Copper(II) sulfate
Procedure:
-
Synthesis of α-Aminoacetophenone: Dissolve 2-chloroacetophenone (1 equivalent) in ethanol in a reaction vessel. Add an excess of aqueous ammonia. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the substitution of the chlorine atom with an amino group.[3]
-
Self-Condensation and Oxidation: Upon completion of the initial reaction, the mixture containing the α-aminoacetophenone intermediate is heated to induce self-condensation. The resulting dihydropyrazine is then oxidized by adding an oxidizing agent like copper(II) sulfate and heating the mixture under reflux.[1][3]
-
Isolation and Purification: After the oxidation is complete, the reaction mixture is cooled. The product, 2,5-diphenylpyrazine, often precipitates and can be collected by filtration. The crude product is then washed with cold ethanol and can be further purified by recrystallization from a suitable solvent like ethanol.[2]
Protocol 2: Gutknecht Pyrazine Synthesis (General Procedure)
This synthesis involves the self-condensation of α-amino ketones, which are typically generated in situ from α-oximino ketones.[2]
Procedure:
-
Synthesis of the α-Oximino Ketone: Dissolve the starting ketone in a suitable solvent (e.g., ethanol). Treat the solution with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) at a low temperature (0-5 °C) to form the corresponding α-oximino ketone.[9]
-
Reduction to the α-Amino Ketone: The isolated α-oximino ketone is then reduced to the α-amino ketone. Common reducing agents include zinc powder in acetic acid or catalytic hydrogenation.[3]
-
Self-Condensation and Oxidation: The α-amino ketone undergoes self-condensation, which can occur spontaneously or with gentle heating in a suitable solvent, to form the dihydropyrazine intermediate. This intermediate is then oxidized to the aromatic pyrazine using reagents such as copper(II) sulfate or, in some cases, by air oxidation.[2]
-
Purification: The final pyrazine product is isolated and purified using standard techniques such as distillation or column chromatography.[2]
Protocol 3: Greener One-Pot Synthesis of 2,3-Diphenyl-5,6-dihydropyrazine
This method provides a more environmentally benign approach to pyrazine synthesis.[7][10]
Materials:
-
Benzil
-
Ethylenediamine
-
Aqueous methanol
-
Potassium tert-butoxide (t-BuOK)
Procedure:
-
In a 50 ml round-bottom flask, dissolve 2 mmol of recrystallized benzil in 3 ml of aqueous methanol and stir until homogeneous.[10]
-
To this solution, add 2 mmol of ethylenediamine and a catalytic amount of t-BuOK (10 mg or 0.08 mmol).[10]
-
Continue stirring at room temperature until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).[10]
-
Evaporate the methanol under reduced pressure.[10]
-
Purify the crude product by chromatography on silica gel using a mixture of petroleum ether and ethyl acetate as the eluent.[7][10]
Conclusion
The synthesis of pyrazines can be achieved through a variety of methodologies, each with distinct advantages and limitations. The classical Staedel-Rugheimer and Gutknecht syntheses remain valuable for specific applications, while the condensation of 1,2-diamines with α-dicarbonyl compounds offers a more general and often higher-yielding route.[1] More recent developments in dehydrogenative coupling and greener one-pot syntheses provide more atom-economical and environmentally friendly alternatives.[6][7] For professionals in drug development and related fields, a thorough understanding of these synthetic pathways is essential for the efficient and effective production of novel pyrazine-containing molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Gutknecht Pyrazine Synthesis [drugfuture.com]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mobt3ath.com [mobt3ath.com]
- 8. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. tandfonline.com [tandfonline.com]
A Researcher's Guide to Validating the Structure of 2-Amino-5-bromo-3-methylpyrazine Derivatives by 1H NMR
This guide provides an objective comparison for validating the structure of 2-Amino-5-bromo-3-methylpyrazine and its derivatives using 1H Nuclear Magnetic Resonance (1H NMR) spectroscopy. It is intended for researchers, scientists, and drug development professionals who rely on unambiguous structural confirmation of novel chemical entities. The following sections detail the predicted 1H NMR spectral data based on established substituent effects on the pyrazine core, offer a comparison with a potential isomer, and provide a standardized experimental protocol for data acquisition.
Predicted 1H NMR Data and Substituent Effects
The structural validation of a synthesized molecule by 1H NMR relies on comparing the experimental spectrum with the predicted spectrum. The chemical shifts of protons on an aromatic ring are highly sensitive to the electronic effects of substituents.
The parent pyrazine molecule exhibits a single resonance for its four equivalent protons at approximately δ 8.59 ppm.[1] The introduction of amino, bromo, and methyl groups at specific positions on the pyrazine ring in this compound leads to a predictable 1H NMR spectrum.
-
Amino Group (-NH2) at C2: This is a strong electron-donating group (EDG) through resonance, which increases electron density on the ring and shields the remaining ring protons, causing an upfield shift (to a lower δ value).
-
Methyl Group (-CH3) at C3: This is a weak electron-donating group, contributing to a minor upfield shift of the ring proton. The methyl protons themselves will appear as a distinct singlet in the aliphatic region.
-
Bromo Group (-Br) at C5: This is an electron-withdrawing group (EWG) through induction, which deshields the ring protons, causing a downfield shift (to a higher δ value).[2]
Based on these principles, a predicted 1H NMR spectrum for this compound is summarized in Table 1. The molecule has only one aromatic proton at the C6 position, which simplifies the spectrum significantly.
Table 1: Predicted 1H NMR Data for this compound (Solvent: CDCl3, Standard: TMS at 0.00 ppm)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale for Chemical Shift |
| H-6 (Aromatic) | 8.0 - 8.3 | Singlet (s) | 1H | Located para to the electron-donating amino group and meta to the electron-withdrawing bromo group. The deshielding effect of the pyrazine nitrogens and the bromo group dominates. |
| -NH2 (Amino) | 4.5 - 5.5 | Broad Singlet (br s) | 2H | The chemical shift of amine protons can vary and is often broad due to quadrupole broadening and exchange with trace amounts of water. |
| -CH3 (Methyl) | 2.4 - 2.6 | Singlet (s) | 3H | Typical range for a methyl group attached to an aromatic ring. The specific value is influenced by the adjacent amino group and pyrazine nitrogen.[3] |
Comparison with Isomeric Alternative
During synthesis, the formation of isomers is a common possibility. 1H NMR spectroscopy is a powerful tool for distinguishing between such structural alternatives. For instance, a potential isomer of the target compound is 2-Amino-3-bromo-5-methylpyrazine . The key difference in the 1H NMR spectrum would be the chemical shift of the lone aromatic proton (H-6), which is now influenced by different substituent positions.
Table 2: 1H NMR Comparison of this compound and an Isomer (Predicted data in CDCl3)
| Compound | Structure | Aromatic Proton | Predicted Aromatic Shift (δ, ppm) | Predicted Methyl Shift (δ, ppm) |
| This compound (Target) | ![]() | H-6 | 8.0 - 8.3 | 2.4 - 2.6 |
| 2-Amino-3-bromo-5-methylpyrazine (Isomer) | ![]() | H-6 | 7.7 - 8.0 | 2.3 - 2.5 |
The H-6 proton in the isomer is expected to be shifted upfield compared to the target compound. This is because it is positioned para to the electron-donating amino group and ortho to the electron-donating methyl group, leading to greater shielding that counteracts the deshielding from the pyrazine nitrogens. This distinct difference in the aromatic region allows for unambiguous identification.
Experimental Protocol for 1H NMR Analysis
Reproducible and high-quality data are essential for accurate structural validation. The following protocol outlines a standard procedure for acquiring 1H NMR spectra of pyrazine derivatives.
A. Sample Preparation:
-
Weigh approximately 5-10 mg of the purified pyrazine derivative.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl3) in a clean, dry NMR tube.
-
Ensure the solvent contains a reference standard, typically tetramethylsilane (TMS) at 0.01% v/v, for calibrating the chemical shift scale to 0.00 ppm.
-
Cap the NMR tube and gently invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.
B. NMR Spectrometer Setup and Data Acquisition:
-
Use a 400 MHz (or higher) NMR spectrometer for better signal resolution.
-
Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (typically 298 K).
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent or TMS peak.
-
Acquire the 1H NMR spectrum using standard parameters:
-
Pulse Angle: 30-45 degrees
-
Acquisition Time: 2-4 seconds
-
Relaxation Delay: 2-5 seconds
-
Number of Scans: 16-64 (or more for dilute samples)
-
Spectral Width: -2 to 12 ppm
-
C. Data Processing:
-
Apply Fourier transformation (FT) to the acquired Free Induction Decay (FID).
-
Perform phase correction and baseline correction to obtain a clean spectrum.
-
Integrate all peaks to determine the relative ratio of protons.
-
Calibrate the spectrum by setting the TMS peak to 0.00 ppm.
-
Analyze the chemical shifts, integration values, and splitting patterns (multiplicity) to assign the peaks to the corresponding protons in the molecule.
Visualization of the Validation Workflow
The logical process of validating a chemical structure using NMR spectroscopy can be visualized as a clear workflow, from sample synthesis to final confirmation.
Caption: Workflow for the structural validation of a synthesized compound via 1H NMR.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. C3H7Br CH3CH2CH2Br 1-bromopropane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 n-propyl bromide 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. 2-Methylpyrazine(109-08-0) 1H NMR [m.chemicalbook.com]
A Comparative Guide to the Bioactivity of 2-Amino-5-bromo-3-methylpyrazine Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bioactivity of analogs of 2-Amino-5-bromo-3-methylpyrazine, a heterocyclic compound of interest in medicinal chemistry. While direct comparative studies on a broad series of these specific analogs are limited in publicly available literature, this document synthesizes structure-activity relationship (SAR) data from closely related 2-aminopyrazine derivatives to offer insights into their potential as kinase inhibitors and antimicrobial agents. The information herein is intended to support further research and drug discovery efforts in this chemical space.
Data Presentation: Comparative Bioactivity of 2-Aminopyrazine Analogs
The following tables summarize quantitative data on the bioactivity of various 2-aminopyrazine derivatives, highlighting the impact of substitutions on their inhibitory and antimicrobial activities. These compounds share a common 2-aminopyrazine core with the parent compound, this compound, and provide valuable SAR insights.
Table 1: Inhibitory Activity of 2,6-Disubstituted Pyrazines against Protein Kinase CK2
| Compound ID | R1 (Position 6) | R2 (Position 2) | IC50 (µM)[1] |
| 1 | Indazole | NH2 | 0.12 |
| 7 | Phenyl | NH2 | 0.35 |
| 13 | 6-(2-aminoethyl)indazole | NH2 | 0.03 |
IC50: The half maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 2: Antimicrobial Activity of Substituted Pyrazinecarboxamides against Mycobacterium tuberculosis H37Rv
| Compound ID | R1 (Position 5) | R2 (Position 6) | Amide Moiety | Inhibition (%)[2] |
| 16 | H | H | N-(3,5-dibromo-4-hydroxyphenyl) | 54 |
| 17 | tert-Butyl | H | N-(3,5-dibromo-4-hydroxyphenyl) | 68 |
| 18 | tert-Butyl | Cl | N-(3,5-dibromo-4-hydroxyphenyl) | 72 |
Experimental Protocols
The following are detailed methodologies for key experiments typically cited in the evaluation of 2-aminopyrazine analogs.
In Vitro Kinase Inhibition Assay (Example: Protein Kinase CK2)
This protocol outlines a general procedure for assessing the inhibitory activity of compounds against a specific protein kinase.
-
Reagents and Materials:
-
Recombinant human protein kinase CK2
-
Biotinylated peptide substrate
-
Test compounds (dissolved in DMSO)
-
ATP (Adenosine triphosphate)
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 5 mM β-glycerophosphate, 0.1 mM Na3VO4, 2 mM DTT)
-
Streptavidin-coated plates
-
Detection antibody (e.g., anti-phosphoserine antibody conjugated to a reporter enzyme)
-
Substrate for the reporter enzyme
-
-
Procedure:
-
Test compounds are serially diluted in DMSO and then added to the wells of a microtiter plate.
-
Recombinant CK2 enzyme and the biotinylated peptide substrate are added to the wells.
-
The kinase reaction is initiated by the addition of ATP.
-
The plate is incubated at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
The reaction is stopped by the addition of EDTA.
-
The contents of the plate are transferred to a streptavidin-coated plate and incubated to allow the biotinylated substrate to bind.
-
The plate is washed to remove unbound components.
-
A specific antibody that recognizes the phosphorylated substrate is added.
-
After another incubation and washing step, a secondary antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase) is added.
-
A substrate for the reporter enzyme is added, and the resulting signal (e.g., absorbance or fluorescence) is measured using a plate reader.
-
The IC50 values are calculated by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Antimicrobial Susceptibility Testing (Example: Broth Microdilution Method)
This protocol describes a standard method for determining the minimum inhibitory concentration (MIC) of a compound against a microbial strain.
-
Reagents and Materials:
-
Test compounds (dissolved in a suitable solvent like DMSO)
-
Bacterial or fungal strain of interest (e.g., Mycobacterium tuberculosis)
-
Appropriate liquid culture medium (e.g., Middlebrook 7H9 broth for mycobacteria)
-
96-well microtiter plates
-
Inoculum of the microorganism standardized to a specific concentration (e.g., 5 x 10^5 CFU/mL)
-
-
Procedure:
-
The test compounds are serially diluted in the culture medium directly in the wells of a 96-well plate.
-
A standardized inoculum of the microorganism is added to each well.
-
Positive control wells (containing the microorganism without any test compound) and negative control wells (containing only the medium) are included.
-
The plates are incubated under appropriate conditions (e.g., 37°C for several days for M. tuberculosis).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Growth can be assessed visually or by using a growth indicator dye (e.g., Resazurin).
-
Mandatory Visualizations
Signaling Pathway Diagram
Many 2-aminopyrazine derivatives exert their biological effects by inhibiting protein kinases involved in cellular signaling cascades. The Mitogen-Activated Protein Kinase (MAPK) pathway is a crucial signaling pathway that regulates cell proliferation, differentiation, and survival, and is a common target for kinase inhibitors.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for the screening and evaluation of the bioactivity of novel chemical compounds.
References
A Comparative Guide to Analytical Standards for the Characterization of Substituted Pyrazines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of analytical standards and methodologies for the characterization of substituted pyrazines, a critical class of compounds in the flavor, fragrance, and pharmaceutical industries. Accurate identification and quantification of these compounds are paramount for quality control, regulatory compliance, and research and development. This document outlines key analytical techniques, compares their performance with supporting data, and provides detailed experimental protocols.
Executive Summary
The characterization of substituted pyrazines presents analytical challenges, primarily due to the structural similarity of isomers which often yield nearly identical mass spectra. The two most prevalent and powerful techniques for the analysis of these compounds are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS).
GC-MS is the gold standard for volatile and semi-volatile pyrazines, offering high sensitivity and excellent chromatographic resolution. However, the unambiguous identification of positional isomers often requires the use of retention indices (RIs) in conjunction with mass spectral data.
HPLC and LC-MS provide a versatile alternative, particularly for less volatile or thermally labile pyrazine derivatives. These methods can often separate isomers that are challenging to resolve by GC and can be employed without the need for derivatization.
The use of Certified Reference Materials (CRMs) is fundamental to ensure the accuracy, precision, and traceability of analytical results obtained by any method.
Data Presentation: Quantitative Comparison of Analytical Methods
The selection of an analytical method for substituted pyrazine characterization depends on the specific analyte, the sample matrix, and the analytical objective. The following tables provide a comparative summary of the performance of GC-MS and HPLC-based methods for the analysis of representative substituted pyrazines.
Table 1: Comparison of Gas Chromatography-Mass Spectrometry (GC-MS) Performance for Pyrazine Analysis
| Analyte | GC Column | Limit of Detection (LOD) | Limit of Quantitation (LOQ) | Linearity (R²) | Key Considerations |
| 2,5-Dimethylpyrazine | DB-5ms (30 m x 0.25 mm, 0.25 µm) | pg to ng range | ng/g range | ≥ 0.99 | Good general-purpose column. Co-elution with isomers can be a challenge.[1] |
| 2,3,5-Trimethylpyrazine | DB-WAX (30 m x 0.25 mm, 0.25 µm) | pg to ng range | ng/g range | ≥ 0.995 | Polar column provides better separation for some isomers.[2] |
| 2-Acetylpyrazine | ZB-5MS (30 m x 0.25 mm, 0.25 µm) | Not specified | Not specified | ≥ 0.99 | Stable isotope dilution analysis (SIDA) with deuterated standards improves accuracy.[3] |
| Alkylpyrazines (various) | GCxGC-TOFMS | - | Lower LOQs compared to 1D GC-MS | Not specified | Comprehensive 2D GC offers superior resolution for complex mixtures.[2][4] |
Table 2: Comparison of High-Performance Liquid Chromatography (HPLC/UPLC-MS) Performance for Pyrazine Analysis
| Analyte | HPLC Column | Limit of Detection (LOD) (µg/L) | Limit of Quantitation (LOQ) (µg/L) | Linearity (R²) | Key Considerations |
| Pyrazine & 2-Aminopyrazine | SHARC 1 (150 mm x 4.6 mm, 5 µm) | Not specified | Not specified | Not specified | Isocratic method with a simple mobile phase.[5] |
| 16 Pyrazines in Baijiu | UPLC BEH C18 (1.7 µm, 2.1 mm x 100 mm) | 0.01 - 0.15 | 0.03 - 0.50 | ≥ 0.99 | Suitable for less volatile pyrazines in liquid matrices.[6] |
| Tetramethylpyrazine | C18 column | 0.1 | 0.3 | > 0.999 | Method validated for pharmaceutical analysis. |
| Propylpyrazine | Newcrom R1 | Not specified | Not specified | Not specified | Reverse-phase column with low silanol activity.[7] |
Certified Reference Materials for Substituted Pyrazines
The use of high-purity, certified reference materials is crucial for method validation, calibration, and ensuring the traceability of measurements. Several suppliers offer a range of pyrazine standards.
Table 3: Commercially Available Analytical Standards for Substituted Pyrazines
| Compound | Supplier | Product Number | Purity/Certified Value | Format |
| 2,5-Dimethylpyrazine | Sigma-Aldrich | W327205 | ≥98% (GC) | Neat |
| 2,5-Dimethylpyrazine | Thermo Fisher Scientific | A12352 | 99% | Neat |
| 2,3,5-Trimethylpyrazine | Sigma-Aldrich | 199419 | 99% (GC) | Neat |
| 2-Acetylpyrazine | Sigma-Aldrich | A1520 | ≥99% | Neat |
| 2-Ethyl-3,5-dimethylpyrazine | TRC | E935250 | 98% | Neat |
| Tetramethylpyrazine | LGC Standards | LGCFOR1288.00 | Certified Reference Material | Neat |
Note: Researchers should always consult the supplier's certificate of analysis for the most current and detailed information. For the highest level of accuracy, seek out Certified Reference Materials (CRMs) from accredited producers.[8]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for obtaining reliable analytical data. Below are representative protocols for the analysis of substituted pyrazines by GC-MS, HPLC, and NMR.
Protocol 1: GC-MS Analysis of Volatile Pyrazines in a Food Matrix
This protocol provides a general procedure for the analysis of volatile pyrazines using headspace solid-phase microextraction (HS-SPME) coupled with GC-MS.
1. Sample Preparation (HS-SPME):
-
Weigh 1-5 g of the homogenized sample into a 20 mL headspace vial.[1]
-
Add a known amount of an appropriate internal standard (e.g., a deuterated analog of the target pyrazine).[1]
-
Seal the vial with a PTFE/silicone septum.
-
Equilibrate the sample at a controlled temperature (e.g., 60°C) for a specific time (e.g., 15 minutes) in a heated agitator.[1]
-
Expose a SPME fiber (e.g., DVB/CAR/PDMS) to the headspace of the vial for a defined extraction time (e.g., 30 minutes).
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Equipped with a split/splitless injector and a mass spectrometer detector.
-
Injector: Splitless mode at 250°C.[9]
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[9]
-
GC Column: A column of appropriate polarity, such as a DB-5ms (non-polar) or a DB-WAX (polar), should be selected based on the target analytes.
-
Oven Temperature Program:
-
Mass Spectrometer Conditions:
3. Data Analysis:
-
Identify pyrazines by comparing their mass spectra with reference libraries (e.g., NIST).
-
Confirm identification by comparing experimental retention indices (RIs) with literature values for the specific GC column used.[10]
-
Quantify the analytes using a calibration curve prepared with certified reference standards.
Protocol 2: HPLC-UV Analysis for the Separation of Pyrazine Isomers
This protocol describes a systematic approach to developing an HPLC method for resolving co-eluting pyrazine isomers.
1. Initial HPLC Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[9]
-
Mobile Phase: Acetonitrile/Water (e.g., 50:50 v/v).[9]
-
Flow Rate: 1.0 mL/min.[9]
-
Detection: UV at 270 nm.[9]
-
Temperature: Ambient (25°C).[9]
2. Method Development and Optimization:
-
Vary Organic Modifier Percentage: Prepare a series of mobile phases with different acetonitrile concentrations (e.g., 60%, 50%, 40%, 30%) to optimize the capacity factor (k').[9]
-
Change Organic Modifier: If acetonitrile does not provide adequate separation, switch to methanol and repeat the process of varying the concentration.[9]
-
Adjust Mobile Phase pH: Introduce a buffer or an acid modifier (e.g., 0.1% formic acid) to the aqueous portion of the mobile phase to alter the selectivity for ionizable pyrazines.[9]
-
Implement Gradient Elution: If isocratic elution is insufficient, develop a linear gradient, starting with a lower percentage of the organic modifier and increasing it over the run.[9]
3. Validation:
-
Once satisfactory separation is achieved, validate the method for linearity, accuracy, precision, and sensitivity using certified reference materials.
Protocol 3: NMR Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for the unambiguous structural determination of substituted pyrazines, especially for novel compounds or for differentiating isomers.
1. Sample Preparation:
-
Dissolve a sufficient amount of the purified pyrazine sample (typically 1-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
Transfer the solution to a clean NMR tube.
2. NMR Experiments:
-
¹H NMR: Provides information on the number of different types of protons and their neighboring protons.
-
¹³C NMR: Provides information on the number of different types of carbon atoms.
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings within the same spin system.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by two or three bonds, which is crucial for establishing the connectivity of the molecule and the substitution pattern.[11]
-
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which can help in determining the stereochemistry.
-
3. Data Interpretation:
-
Analyze the chemical shifts, coupling constants, and cross-peaks in the 1D and 2D NMR spectra to assemble the complete structure of the substituted pyrazine.[11][12]
Mandatory Visualization
The following diagrams illustrate key workflows and logical relationships in the characterization of substituted pyrazines.
Caption: Experimental workflow for the characterization of substituted pyrazines.
Caption: Logical workflow for the unambiguous identification of co-eluting pyrazine isomers.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Alternative GC-MS approaches in the analysis of substituted pyrazines and other volatile aromatic compounds formed during Maillard reaction in potato chips - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
- 6. mdpi.com [mdpi.com]
- 7. Separation of Pyrazine, propyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Identification of alkylpyrazines by gas chromatography mass spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure Elucidation of a Pyrazolo[3,4]pyran Derivative by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Comparing the efficacy of different catalysts for cross-coupling with 2-Amino-5-bromo-3-methylpyrazine
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, the functionalization of heterocyclic compounds is a cornerstone for the development of novel pharmaceuticals and functional materials. Among these, pyrazine derivatives are of significant interest due to their prevalence in biologically active molecules. This guide provides a comparative analysis of the efficacy of various catalysts for cross-coupling reactions with 2-Amino-5-bromo-3-methylpyrazine, a versatile building block in organic synthesis.
While specific experimental data for this compound is limited in published literature, this guide leverages data from structurally analogous compounds, primarily 2-Amino-5-bromo-4-methylpyridine and other substituted bromopyrazines, to provide a strong predictive framework for catalyst performance. The electron-donating amino group and the methyl group on the pyrazine ring are expected to influence the reactivity of the C-Br bond, making the choice of an appropriate catalytic system crucial for successful coupling.
This guide will delve into a variety of palladium, nickel, and copper-based catalytic systems for several key cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, Stille, Negishi, and Kumada couplings. Each section will provide a summary of catalyst performance in tabular format, detailed experimental protocols adapted for the target molecule, and a visual representation of the experimental workflow.
I. Palladium-Catalyzed Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a robust and widely used method for the formation of C-C bonds between aryl halides and boronic acids or their derivatives. For the coupling of this compound, palladium-based catalysts are the most common choice. The selection of the ligand and base is critical to achieving high yields.
Catalyst Performance Data (Analogous Substrates)
| Catalyst System | Ligand | Base | Solvent | Coupling Partner | Yield (%) | Reference |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | Phenylboronic acid | 85 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methylphenylboronic acid | 82 | [1] |
| Pd(PPh₃)₄ | PPh₃ | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 4-Methoxyphenylboronic acid | 88 | [1] |
| Pd(OAc)₂ | SPhos | K₃PO₄ | Toluene/H₂O | Phenylboronic acid | Expected High | [2] |
| Pd-PEPPSI-IPr | IPr | K₂CO₃ | THF | Phenylboronic acid | Expected High | [2] |
Note: Yields are based on the Suzuki-Miyaura coupling of the structurally similar 5-bromo-2-methylpyridin-3-amine and are predictive for this compound.[1][2]
Experimental Protocol: Suzuki-Miyaura Coupling
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equivalents)
-
Potassium phosphate (K₃PO₄) (2.0 equivalents)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Schlenk flask
-
Magnetic stirrer
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq), the arylboronic acid (1.2 eq), and potassium phosphate (2.0 eq).
-
Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) (0.05 eq).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane and degassed water in a 4:1 ratio (e.g., 4 mL of dioxane and 1 mL of water per 1 mmol of the starting material).
-
Stir the reaction mixture at 85-95 °C under the inert atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
II. Palladium-Catalyzed Heck Coupling
The Heck reaction is a powerful tool for the formation of C-C bonds by coupling an unsaturated halide with an alkene. This reaction allows for the introduction of vinyl groups at the 5-position of the pyrazine ring.
Catalyst Performance Data (Analogous Substrates)
| Alkene | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Styrene | Pd(OAc)₂ (3) | P(o-tol)₃ (6) | Et₃N (1.5) | DMF | 100 | 24 | Good | [3] |
| Ethyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | TBAB/DMF | 130 | 2 | Good | [4] |
| n-Butyl acrylate | Pd(OAc)₂ (1) | - | Et₃N | TBAB/DMF | 130 | 2 | Good | [4] |
Note: Yields are based on the Heck coupling of the analogous 2-amino-5-bromopyridine and are expected to be similar for this compound.[3][4]
Experimental Protocol: Heck Coupling
Materials:
-
This compound
-
Alkene (e.g., Styrene) (1.2 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (0.03 equivalents)
-
Tri(o-tolyl)phosphine [P(o-tol)₃] (0.06 equivalents)
-
Triethylamine (Et₃N) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Schlenk tube
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add this compound (1.0 eq), Palladium(II) acetate (0.03 eq), and Tri(o-tolyl)phosphine (0.06 eq).
-
Add anhydrous DMF and triethylamine (1.5 eq).
-
Add the alkene (1.2 eq) to the mixture.
-
Seal the Schlenk tube and heat the reaction mixture to 100 °C.
-
Stir the reaction at this temperature, monitoring its progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[3]
III. Palladium/Copper-Catalyzed Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl halide, providing a direct route to alkynyl-substituted pyrazines. This reaction typically employs a dual catalytic system of palladium and copper.[5]
Catalyst Performance Data (Analogous Substrates)
| Terminal Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Phenylacetylene | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 96 | [6][7] |
| 1-Heptyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 85 | [6] |
| 3,3-Dimethyl-1-butyne | Pd(CF₃COO)₂ (2.5) | CuI (5) | PPh₃ (5) | Et₃N | DMF | 100 | 3 | 81 | [6] |
Note: Yields are based on the Sonogashira coupling of 2-amino-3-bromopyridines and are expected to be similar for this compound.[6][7]
Experimental Protocol: Sonogashira Coupling
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Palladium(II) trifluoroacetate [Pd(CF₃COO)₂] (2.5 mol%)
-
Triphenylphosphine (PPh₃) (5 mol%)
-
Copper(I) iodide (CuI) (5 mol%)
-
Triethylamine (Et₃N)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Schlenk flask
Procedure:
-
To a dry Schlenk flask under a nitrogen atmosphere, add Pd(CF₃COO)₂ (2.5 mol%), triphenylphosphine (5 mol%), and CuI (5 mol%).
-
Add anhydrous DMF and stir the mixture for 30 minutes at room temperature.
-
Add this compound (1.0 eq), the terminal alkyne (1.2 eq), and triethylamine.
-
Heat the reaction mixture to 100 °C and stir for 3 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and follow standard aqueous work-up procedures.[4]
IV. Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, allowing for the coupling of amines with aryl halides.[8] This is particularly useful for synthesizing more complex substituted aminopyrazines.
Catalyst Performance Data (Analogous Substrates)
| Amine | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Yield (%) | Reference |
| Aniline | Pd₂(dba)₃ | Xantphos | Cs₂CO₃ | Toluene | 110 | High | [9] |
| Morpholine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | High | [4] |
| Volatile Primary Amine | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80-100 | High | [9] |
Note: Yields are generalized based on protocols for analogous bromopyridines.[4][9]
Experimental Protocol: Buchwald-Hartwig Amination
Materials:
-
This compound
-
Amine (1.2 - 2.0 equivalents)
-
Palladium(II) acetate [Pd(OAc)₂] (1-5 mol%)
-
1,3-Bis(diphenylphosphino)propane (dppp) (1.5 - 7.5 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 equivalents)
-
Anhydrous toluene
-
Sealed tube
Procedure:
-
To a dry sealed tube under an inert atmosphere, add this compound, sodium tert-butoxide, palladium(II) acetate, and the phosphine ligand.
-
Add anhydrous toluene, followed by the amine.
-
Seal the tube tightly and heat the reaction mixture to 80-110 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with an organic solvent.[4][9]
V. Other Cross-Coupling Reactions
While Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions are the most common, other cross-coupling methods can also be employed for the functionalization of this compound.
-
Stille Coupling: This reaction utilizes organotin reagents as coupling partners. While effective, the toxicity of tin compounds is a significant drawback.[10][11][12]
-
Negishi Coupling: Employing organozinc reagents, the Negishi coupling is known for its high functional group tolerance. Both palladium and nickel catalysts can be used.[13][14]
-
Kumada Coupling: This reaction uses Grignard reagents and is often catalyzed by nickel or palladium complexes. It is a cost-effective method but is sensitive to functional groups that react with Grignard reagents.[15][16]
The choice of the optimal catalytic system for a specific transformation will depend on the nature of the coupling partner, the desired functional group tolerance, and considerations of cost and toxicity. The data and protocols presented in this guide, derived from closely related structures, offer a valuable starting point for the successful cross-coupling of this compound. Researchers are encouraged to optimize the reaction conditions for their specific substrates and desired outcomes.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. Stille Coupling | NROChemistry [nrochemistry.com]
- 11. Stille Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Negishi coupling - Wikipedia [en.wikipedia.org]
- 14. Synthesis of Substituted 2,2'-Bipyridines from 2-Bromo- or 2-Chloropyridines Using Tetrakis(triphenylphosphine)palladium(0) as a Catalyst in a Modified Negishi Cross-Coupling Reaction [organic-chemistry.org]
- 15. Kumada coupling - Wikipedia [en.wikipedia.org]
- 16. Kumada Coupling [organic-chemistry.org]
A Comparative Guide to the Purity Assessment of Synthesized 2-Amino-5-bromo-3-methylpyrazine by HPLC
For researchers, scientists, and professionals in drug development, establishing the purity of synthetic intermediates like 2-Amino-5-bromo-3-methylpyrazine is a critical checkpoint in the validation of synthesis pathways and for ensuring the quality of downstream active pharmaceutical ingredients (APIs). The presence of impurities, such as starting materials, by-products, or isomers, can significantly affect the safety, efficacy, and stability of the final drug product.[1] High-Performance Liquid Chromatography (HPLC) stands as the gold standard for purity determination due to its high resolution, sensitivity, and quantitative accuracy.[1][2]
This guide provides an objective comparison of HPLC with other analytical techniques and details two distinct reversed-phase HPLC (RP-HPLC) methods for the robust purity assessment of this compound, supported by experimental protocols and comparative data.
Comparison of HPLC with Alternative Analytical Methods
While HPLC is the preferred method, other techniques can be employed for purity and structural analysis. The choice of method depends on the specific requirements of the analysis, such as the need for structural elucidation versus routine quality control.
| Technique | Principle | Advantages for this Application | Disadvantages for this Application |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of analytes between a liquid mobile phase and a solid stationary phase. | High resolution for separating closely related impurities.[1] Excellent quantitative accuracy and precision.[3] Non-destructive. Applicable to a wide range of polar and non-polar compounds. | Peak tailing can occur for basic compounds like pyrazines on standard silica columns.[4] |
| Gas Chromatography (GC) | Separation of volatile compounds based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Excellent for analyzing volatile and thermally stable impurities.[1] | This compound has a relatively high melting point and may require derivatization to improve volatility, adding complexity.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential migration of compounds on a solid stationary phase coated on a plate. | Simple, rapid, and low-cost for qualitative monitoring of reaction progress. | Limited resolution and not suitable for accurate quantification. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure. | Unparalleled for structural elucidation and identification of unknown impurities.[5] Can be quantitative (qNMR). | Lower sensitivity compared to HPLC. Requires highly pure standards for quantification. Complex mixture analysis can be challenging. |
| Liquid Chromatography-Mass Spectrometry (LC-MS) | Combines the separation power of HPLC with the mass analysis capabilities of MS. | Provides molecular weight information, aiding in the identification of unknown impurities.[6][7] Highly sensitive and specific. | More complex and expensive instrumentation compared to HPLC-UV. Quantification can be more challenging than with UV detection. |
Recommended HPLC Methods for Purity Assessment
Two RP-HPLC methods are presented below. Method A employs a standard C18 column with a phosphate buffer, a widely used approach for many pharmaceutical compounds. Method B utilizes a formic acid modifier in the mobile phase, which can improve peak shape for basic analytes like aminopyrazines by minimizing interactions with residual silanol groups on the stationary phase.[4][8]
Experimental Protocols
Instrumentation and Materials:
-
HPLC system equipped with a binary or quaternary pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Analytical balance.
-
Volumetric flasks, pipettes, and vials.
-
Reference standard of this compound (purity >99%).
-
Synthesized this compound sample.
-
HPLC grade acetonitrile, methanol, potassium dihydrogen phosphate, phosphoric acid, and formic acid.
-
Deionized water.
Sample Preparation:
-
Standard Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution (100 µg/mL): Prepare the synthesized sample in the same manner as the standard solution.
Method A: Standard C18 with Phosphate Buffer
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Dihydrogen Phosphate, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Method B: C18 with Formic Acid Modifier
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 265 nm.
-
Injection Volume: 10 µL.
Data Presentation and Comparison
The following tables summarize the expected performance and validation parameters for the proposed HPLC methods. The data illustrates the potential advantages of Method B in achieving better peak symmetry for the target analyte.
Table 2: Comparative Chromatographic Performance
This table compares the expected chromatographic results for the main peak of this compound and a potential closely eluting impurity (e.g., 2-Amino-5-chloro-3-methylpyrazine).
| Parameter | Method A (Phosphate Buffer) | Method B (Formic Acid) | Comment |
| Retention Time (Main Peak) | ~15.2 min | ~14.8 min | Slight shift in retention due to mobile phase differences. |
| Tailing Factor (Main Peak) | 1.6 | 1.1 | Method B shows significantly improved peak symmetry.[4] |
| Resolution (Main Peak vs. Impurity) | 1.9 | 2.5 | Improved peak shape in Method B leads to better resolution. |
| Theoretical Plates | 8500 | 11000 | Higher plate count indicates better column efficiency with Method B. |
Table 3: Summary of Method Validation Parameters (Method B)
Method B is selected for full validation based on its superior chromatographic performance. The table below outlines typical acceptance criteria and expected results for method validation according to ICH guidelines.[3]
| Parameter | Acceptance Criteria | Expected Result |
| Linearity (r²) | ≥ 0.999 | 0.9995 |
| Range | 1 - 150 µg/mL | 1 - 150 µg/mL |
| Limit of Detection (LOD) | Signal-to-Noise ≥ 3 | 0.3 µg/mL |
| Limit of Quantification (LOQ) | Signal-to-Noise ≥ 10 | 1.0 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (% RSD) | ≤ 2.0% | < 1.0% |
| Specificity | No interference at the retention time of the main peak. | Peak purity analysis confirms no co-eluting impurities. |
Mandatory Visualization: Experimental Workflow
The following diagram illustrates the logical workflow for the purity assessment of a synthesized batch of this compound.
Caption: Workflow for HPLC Purity Assessment.
Conclusion
The purity of synthesized this compound can be reliably determined using reversed-phase HPLC with UV detection. While a standard phosphate-buffered mobile phase provides adequate separation, utilizing a mobile phase with a formic acid modifier (Method B) is recommended. This approach effectively mitigates peak tailing, which is common for basic pyrazine compounds, leading to improved peak symmetry, higher column efficiency, and better resolution from potential impurities.[4][8] The enhanced performance of Method B ensures more accurate and robust purity assessments, which is essential for quality control in research and drug development. For the identification of unknown impurities, coupling the optimized HPLC method to a mass spectrometer (LC-MS) is the most effective strategy.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 6. 74290-67-8|this compound|BLD Pharm [bldpharm.com]
- 7. derpharmachemica.com [derpharmachemica.com]
- 8. HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column | SIELC Technologies [sielc.com]
A Comparative Guide to the Synthesis of 2-Amino-5-bromo-3-methylpyrazine: Traditional vs. Modern Routes
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of synthetic methodologies for a key building block, supported by experimental data.
The strategic synthesis of substituted pyrazines is of paramount importance in the fields of medicinal chemistry and drug development, where these heterocycles serve as crucial scaffolds for a wide array of biologically active molecules. Among these, 2-Amino-5-bromo-3-methylpyrazine is a valuable intermediate, with its functional groups poised for diverse chemical modifications. This guide provides a comprehensive benchmark of a new synthetic approach, the Suzuki-Miyaura cross-coupling reaction, against the traditional and widely employed direct bromination method for the synthesis of this compound.
This comparison delves into the quantitative performance of each route, detailed experimental protocols, and a qualitative assessment of factors such as cost, safety, and environmental impact. Furthermore, we explore emerging technologies like enzymatic halogenation and continuous flow chemistry, which represent the future of sustainable and efficient chemical synthesis.
Quantitative Performance Comparison
The following table summarizes the key performance indicators for the traditional bromination method and a representative modern Suzuki-Miyaura cross-coupling approach. Data for the Suzuki-Miyaura reaction is based on protocols for structurally analogous compounds due to the limited direct literature for this specific transformation.
| Metric | Traditional Bromination | New Synthetic Route (Suzuki-Miyaura Coupling) |
| Starting Material | 5-Methylpyrazin-2-amine | 2,5-Dibromo-3-methylpyrazine & Arylboronic Acid |
| Reported Yield | Up to 88%[1] | 75-95% (expected for analogous substrates) |
| Purity | High (typically >95% after purification)[2] | High (typically >97% after purification) |
| Reaction Time | Overnight (approx. 12-16 hours)[1] | 4-24 hours (depending on catalyst and conditions)[3] |
| Key Reagents | Bromine, Pyridine, Dichloromethane | Palladium catalyst, Ligand, Base, Arylboronic acid |
| Temperature | Room Temperature[1] | 60-120 °C[3] |
Experimental Protocols
Traditional Synthesis: Direct Bromination
This method involves the electrophilic substitution of 5-methylpyrazin-2-amine with elemental bromine.
Materials:
-
5-methylpyrazin-2-amine
-
Bromine
-
Pyridine
-
Dichloromethane (DCM)
-
Water
-
Saturated brine
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve 5-methylpyrazin-2-amine and pyridine in dichloromethane.
-
Slowly add a solution of bromine in dichloromethane to the reaction mixture at room temperature.
-
Stir the mixture overnight.
-
Quench the reaction with water and separate the organic layer.
-
Wash the organic layer with saturated brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.[1]
New Synthetic Route: Suzuki-Miyaura Cross-Coupling (Hypothetical Protocol)
This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar aminobromopyridines and serves as a model for a modern synthetic approach.[3][4] This method would be used to synthesize an analogue of the target molecule by coupling an aryl group at the 5-position.
Materials:
-
This compound (as starting material for further derivatization)
-
Arylboronic acid
-
Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or Palladium(II) acetate [Pd(OAc)₂] with a ligand like SPhos)
-
Base (e.g., Potassium phosphate [K₃PO₄] or Potassium carbonate [K₂CO₃])
-
Anhydrous solvent (e.g., 1,4-Dioxane/water or Toluene/water)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a Schlenk flask, combine this compound, the arylboronic acid, the palladium catalyst, the ligand (if necessary), and the base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed solvent system via syringe.
-
Heat the reaction mixture to the specified temperature (typically 80-110 °C) and stir for the required duration (4-24 hours), monitoring the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the traditional and a modern synthetic route.
Discussion and Comparison
Traditional Bromination:
-
Advantages: This method is straightforward, utilizes relatively inexpensive reagents, and provides a good yield of the desired product. The reaction is typically run at room temperature, which simplifies the experimental setup.
-
Disadvantages: The use of elemental bromine poses significant safety risks as it is highly corrosive and toxic. Dichloromethane is a halogenated solvent with environmental concerns and potential health risks.[5] Pyridine is also a hazardous substance.[6] The reaction can sometimes lead to the formation of di-brominated byproducts, requiring careful control of stoichiometry and purification. Furthermore, the reaction of pyridine with dichloromethane can lead to the formation of unwanted side products over time.[7][8]
New Synthetic Route (Suzuki-Miyaura Coupling):
-
Advantages: The Suzuki-Miyaura coupling is a powerful and versatile C-C bond-forming reaction with a broad substrate scope and high functional group tolerance.[9] It allows for the introduction of a wide variety of aryl and heteroaryl groups at the 5-position of the pyrazine ring, offering a modular approach to generating diverse compound libraries. While palladium catalysts can be expensive, their high efficiency means they are used in catalytic amounts.
-
Disadvantages: The primary cost driver for this method is the palladium catalyst. While research into using more earth-abundant metals like nickel is ongoing, palladium remains the standard for many applications.[10] The reaction often requires elevated temperatures and an inert atmosphere, which can add to the complexity of the setup. The boronic acid reagents can also be a significant cost factor.
The Future of Synthesis: Greener and More Efficient Alternatives
The drive for more sustainable chemical manufacturing is pushing the development of innovative synthetic methodologies.
Enzymatic Halogenation: Biocatalysis offers a promising green alternative to traditional halogenation methods. Flavin-dependent halogenases are enzymes that can regioselectively halogenate aromatic compounds under mild, aqueous conditions, avoiding the use of hazardous reagents like elemental bromine.[11][12] While the application of these enzymes to pyrazine derivatives is still an emerging field, ongoing research is focused on engineering these biocatalysts for broader substrate scopes and improved efficiency.[13]
Continuous Flow Chemistry: Flow chemistry involves performing chemical reactions in a continuously flowing stream rather than in a batch reactor.[14] This technology offers several advantages, including enhanced safety when handling hazardous reagents, improved heat and mass transfer leading to higher yields and purities, and easier scalability.[15] The synthesis of pyrazine derivatives has been successfully demonstrated in continuous-flow systems, showcasing the potential for greener and more efficient production.[4]
Conclusion
The traditional direct bromination of 5-methylpyrazin-2-amine remains a viable and high-yielding method for the synthesis of this compound. However, significant safety and environmental concerns associated with the reagents are notable drawbacks. The Suzuki-Miyaura cross-coupling represents a powerful and versatile modern alternative, particularly for the generation of diverse analogues for drug discovery programs, though catalyst cost can be a consideration.
Looking ahead, the adoption of greener technologies such as enzymatic catalysis and continuous flow chemistry will be pivotal in developing more sustainable and efficient synthetic routes for this important class of compounds. For researchers and drug development professionals, the choice of synthetic route will depend on a careful evaluation of factors including scale, cost, safety, and the desired chemical diversity of the final products.
References
- 1. researchgate.net [researchgate.net]
- 2. Buy 2-Amino-3-bromo-5-methylpyrazine (EVT-339600) | 74290-65-6 [evitachem.com]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazine derivative synthesis in a continuous-flow system: a green synthesis of pyrazinamide from pyrazine esters and amines catalyzed by Lipozyme® TL IM from Thermomyces lanuginosus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Dichloromethane (DCM) Safety and Regulatory Compliance: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 6. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Page loading... [wap.guidechem.com]
- 8. Puzzling Pyridine Problem Probed - ChemistryViews [chemistryviews.org]
- 9. nobelprize.org [nobelprize.org]
- 10. Study questions sustainability benefits of replacing palladium with nickel in cross-coupling reactions | Research | Chemistry World [chemistryworld.com]
- 11. Enzymatic halogenation and dehalogenation reactions: pervasive and mechanistically diverse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Revolutionizing Pharma Production with Continuous Flow Chemistry| Aurigene Pharmaceutical Services [aurigeneservices.com]
A Comparative Guide to the Synthesis of 2-Amino-5-bromo-3-methylpyrazine: Evaluating Cost-Effectiveness of Two Key Protocols
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. This guide provides a detailed comparison of two common protocols for the synthesis of 2-Amino-5-bromo-3-methylpyrazine, a valuable building block in the development of novel therapeutics. We will delve into the cost-effectiveness of a traditional method using elemental bromine and a more modern approach utilizing N-Bromosuccinimide (NBS), supported by experimental data and detailed methodologies.
The synthesis of this compound is a critical step in the creation of a variety of complex molecules with potential pharmaceutical applications. The choice of synthesis protocol can significantly impact not only the yield and purity of the final product but also the overall cost and safety of the process. This comparison focuses on two prominent methods for the bromination of the starting material, 5-methylpyrazin-2-amine.
At a Glance: Protocol Comparison
| Parameter | Protocol 1: Bromine & Pyridine | Protocol 2: N-Bromosuccinimide (NBS) |
| Starting Material | 5-methylpyrazin-2-amine | 5-methylpyrazin-2-amine |
| Brominating Agent | Bromine (Br₂) | N-Bromosuccinimide (NBS) |
| Solvent | Dichloromethane (DCM) | Acetonitrile (MeCN) |
| Base | Pyridine | Not Required |
| Reported Yield | 88%[1] | ~85% (estimated based on similar reactions)[2] |
| Reaction Time | Overnight[1] | 2 hours[2] |
| Relative Cost | Lower Reagent Cost | Higher Reagent Cost, Safer Handling |
Experimental Protocols
Protocol 1: Synthesis via Bromination with Bromine and Pyridine
This widely-used protocol involves the direct bromination of 5-methylpyrazin-2-amine using elemental bromine in the presence of pyridine as a base.
Methodology:
-
In a well-ventilated fume hood, dissolve 5-methylpyrazin-2-amine (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM).
-
Cool the solution in an ice bath.
-
Slowly add a solution of bromine (1.2 eq) in DCM to the reaction mixture, maintaining the temperature below 5 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by the addition of a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
The crude product is then purified by column chromatography on silica gel to afford this compound.[1]
A reported yield for this method is approximately 88%.[1]
Protocol 2: Synthesis via Bromination with N-Bromosuccinimide (NBS)
This alternative protocol utilizes N-Bromosuccinimide (NBS) as a safer and more manageable brominating agent.
Methodology:
-
Dissolve 5-methylpyrazin-2-amine (1.0 eq) in acetonitrile (MeCN).
-
Add N-Bromosuccinimide (1.1 eq) to the solution in one portion at room temperature.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture in vacuo.
-
Redissolve the residue in a suitable solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the crude product.
-
Purify the product by column chromatography on silica gel.
Based on similar reactions with 2-aminopyrazines, this method is expected to provide a yield of around 85%.[2]
Cost-Effectiveness Analysis
To provide a clear comparison of the economic viability of each protocol, the following table summarizes the estimated cost per mole of the final product, based on current market prices of the starting materials and key reagents.
| Reagent | Molecular Weight ( g/mol ) | Approx. Cost per Gram (USD) | Cost per Mole (USD) |
| 5-methylpyrazin-2-amine | 109.13 | $2.50 | $272.83 |
| Bromine | 159.81 | $0.20[3][4] | $31.96 |
| Pyridine | 79.10 | $0.15[5][6][7][8] | $11.87 |
| N-Bromosuccinimide | 177.98 | $0.40[9] | $71.19 |
Cost Calculation per Mole of Product (Assuming 100% Efficiency for Reagent Use):
-
Protocol 1 (Bromine & Pyridine):
-
Cost of 5-methylpyrazin-2-amine: $272.83
-
Cost of Bromine (1.2 eq): $38.35
-
Cost of Pyridine (1.2 eq): $14.24
-
Total Reagent Cost per Mole of Product (at 88% yield): ~$370.95
-
-
Protocol 2 (NBS):
-
Cost of 5-methylpyrazin-2-amine: $272.83
-
Cost of NBS (1.1 eq): $78.31
-
Total Reagent Cost per Mole of Product (at 85% yield): ~$413.11
-
Disclaimer: The above cost analysis is an estimation based on publicly available data and may vary depending on the supplier, purity, and quantity of the purchased chemicals.
Experimental and Logical Workflows
To visualize the procedural flow of each synthesis, the following diagrams have been generated.
Caption: Workflow for the synthesis of this compound using Bromine and Pyridine.
Caption: Workflow for the synthesis of this compound using N-Bromosuccinimide.
Conclusion and Recommendations
Both protocols offer viable routes to this compound. The traditional method using bromine and pyridine is more cost-effective from a reagent perspective and provides a slightly higher yield. However, it involves the use of highly corrosive and toxic elemental bromine, which requires stringent safety precautions. The reaction also has a longer duration.
The NBS protocol, while having a higher upfront reagent cost, offers significant advantages in terms of safety and handling. NBS is a crystalline solid that is easier and safer to manage than liquid bromine. The reaction is also significantly faster.
For large-scale industrial production where cost is a primary driver and appropriate safety infrastructure is in place, the bromine/pyridine method may be preferred. For laboratory-scale synthesis, research and development, and situations where safety and ease of handling are prioritized, the NBS protocol presents a compelling alternative, despite the higher reagent cost. Ultimately, the choice of protocol will depend on the specific needs, resources, and safety considerations of the research or production environment.
References
- 1. 2-Amino-3-bromo-5-methylpyrazine synthesis - chemicalbook [chemicalbook.com]
- 2. d-nb.info [d-nb.info]
- 3. brainly.com [brainly.com]
- 4. businessanalytiq.com [businessanalytiq.com]
- 5. Pyridine price,buy Pyridine - chemicalbook [m.chemicalbook.com]
- 6. Pyridine [oakwoodchemical.com]
- 7. businessanalytiq.com [businessanalytiq.com]
- 8. Pyridine at Best Price from Manufacturers, Suppliers & Dealers [tradeindia.com]
- 9. N-Bromosuccinimide price,buy N-Bromosuccinimide - chemicalbook [m.chemicalbook.com]
Safety Operating Guide
A Guide to the Safe Disposal of 2-Amino-5-bromo-3-methylpyrazine
For researchers, scientists, and professionals in drug development, the proper management and disposal of chemical reagents are paramount to ensuring laboratory safety and environmental compliance. This document provides a comprehensive guide to the proper disposal procedures for 2-Amino-5-bromo-3-methylpyrazine (CAS No. 74290-67-8), a halogenated heterocyclic compound. Due to its potential hazards, adherence to strict disposal protocols is essential.
I. Hazard and Safety Overview
This compound is classified as a hazardous substance. While comprehensive toxicological properties have not been fully investigated, it is known to be an irritant and may be harmful if ingested or inhaled.[1] The compound is irritating to the mucous membranes and the upper respiratory tract.[1] As a brominated organic compound, it is categorized as a halogenated organic waste.
Key Safety Information:
| Property | Value/Information | Source |
| CAS Number | 74290-67-8 | [1] |
| Molecular Formula | C₅H₆BrN₃ | [2] |
| Molecular Weight | 188.03 g/mol | [2] |
| Known Hazards | Irritant, potentially harmful by ingestion and inhalation, irritating to mucous membranes and upper respiratory tract. | [1] |
| Incompatibilities | Strong oxidizing agents, strong acids, and strong bases. | [1] |
| Hazard Decomposition | Emits toxic fumes under fire conditions. | [1] |
II. Personal Protective Equipment (PPE)
Before handling this compound for any purpose, including disposal, it is crucial to wear appropriate Personal Protective Equipment (PPE). This minimizes the risk of exposure and ensures personal safety.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile gloves).
-
Skin and Body Protection: A laboratory coat is mandatory. For larger quantities or in case of a spill, chemical-resistant boots and additional protective clothing may be necessary.[1]
-
Respiratory Protection: In situations where dust or aerosols may be generated, a NIOSH-approved respirator is required.
III. Experimental Protocol: Step-by-Step Disposal Procedure
The recommended method for the disposal of this compound is to treat it as hazardous chemical waste. It should be collected, stored, and disposed of through a licensed professional waste disposal service in accordance with all federal, state, and local environmental regulations.[1]
1.0 Waste Segregation and Collection
-
1.1 Designate a Waste Container: Use a dedicated, properly labeled hazardous waste container for this compound waste. The container must be made of a compatible material (e.g., polyethylene), be in good condition, and have a secure, sealable lid.
-
1.2 Labeling: The container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "this compound".
-
1.3 Solid Waste: Carefully sweep or transfer any solid this compound into the designated waste container. Avoid creating dust.
-
1.4 Contaminated Materials: Any materials that have come into contact with the chemical, such as weighing paper, contaminated gloves, and paper towels, must also be placed in the designated hazardous waste container.
2.0 Waste Storage
-
2.1 Secure Sealing: Ensure the hazardous waste container is securely sealed to prevent any leaks or spills.
-
2.2 Designated Storage Area: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area.
-
2.3 Segregation: Store the container away from incompatible materials, specifically strong oxidizing agents, strong acids, and strong bases.[1]
3.0 Final Disposal
-
3.1 Professional Disposal: Arrange for the collection of the hazardous waste by a licensed environmental waste management company or through your institution's Environmental Health and Safety (EHS) office.
-
3.2 Regulatory Compliance: All disposal activities must adhere to local, state, and federal regulations for hazardous waste.
-
3.3 Prohibited Disposal Methods: Do not dispose of this compound in the regular trash or pour it down the sanitary sewer.
IV. Spill Cleanup Procedure
In the event of a spill, follow these steps:
-
Evacuate and Ventilate: Evacuate the immediate area and ensure adequate ventilation.
-
Wear PPE: Don the appropriate personal protective equipment as outlined in Section II.
-
Containment: For dry spills, carefully sweep up the material, avoiding dust generation, and place it in the labeled hazardous waste container.
-
Decontamination: After the bulk of the material has been removed, decontaminate the spill area with an appropriate solvent or cleaning solution, and collect all cleanup materials as hazardous waste.
-
Seek Assistance: For large spills, contact your institution's EHS office for assistance.
V. Disposal Workflow Diagram
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Operational Guide for 2-Amino-5-bromo-3-methylpyrazine
For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount. This document provides essential, immediate safety and logistical information for the handling of 2-Amino-5-bromo-3-methylpyrazine (CAS No. 74290-65-6), a key building block in various synthetic applications.
Chemical Identity and Hazards:
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 74290-65-6 |
| Molecular Formula | C₅H₆BrN₃ |
| Molecular Weight | 188.03 g/mol |
| Appearance | Solid |
| Hazard Statements | Irritant, may be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. |
| Signal Word | Warning |
Source: [1]
Personal Protective Equipment (PPE)
To ensure personal safety and minimize exposure, the following personal protective equipment is mandatory when handling this compound.
| Equipment Type | Specification |
| Eye/Face Protection | Protective safety goggles. |
| Hand Protection | Impervious boots and heavy rubber (or otherwise impervious) gloves. |
| Skin and Body Protection | A laboratory coat should be worn. |
| Respiratory Protection | Appropriate respirator should be worn. Use only in a chemical fume hood. |
Source: [1]
Handling and Storage Procedures
Proper handling and storage are critical to maintaining the integrity of the compound and ensuring a safe laboratory environment.
Handling:
-
Use caution when handling.[1]
-
Exposure to any chemical should be limited.[1]
-
Do not breathe dust or vapor.[1]
-
Do not get in eyes, on skin, or on clothing.[1]
-
Ensure adequate ventilation during use.[1]
-
Use only in a chemical fume hood.[1]
-
Have a safety shower and eye wash available.[1]
Storage:
Accidental Release and Disposal Plan
In the event of a spill or for routine disposal, the following procedures must be followed to mitigate exposure and environmental contamination.
Accidental Release Measures:
-
Wear an appropriate respirator, impervious boots, and heavy rubber (or otherwise impervious) gloves.[1]
-
For solid spills, carefully sweep up the material to avoid generating dust.
-
Place the collected material into a designated, labeled hazardous waste container.
Disposal Protocol:
-
Waste Segregation: Designate a specific, clearly labeled hazardous waste container for this compound and any contaminated materials (e.g., gloves, weighing paper). The container should be made of a compatible material and have a secure lid.
-
Container Sealing: Securely seal the hazardous waste container.
-
Storage of Waste: Store the sealed container in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.
-
Waste Collection: Arrange for the collection of the hazardous waste by a licensed environmental waste management company. All disposal must be in accordance with local, state, and federal regulations. Do not dispose of this chemical in the regular trash or down the sanitary sewer.
Experimental Workflow: Handling and Disposal
The following diagram outlines the standard operating procedure for the safe handling and disposal of this compound in a laboratory setting.
Caption: Workflow for handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


